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1-Ethyl-4-piperidin-4-ylpiperazine Documentation Hub

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  • Product: 1-Ethyl-4-piperidin-4-ylpiperazine
  • CAS: 435341-92-7

Core Science & Biosynthesis

Foundational

1-Ethyl-4-piperidin-4-ylpiperazine CAS number and properties

[1] CAS Number: 53612-27-2 Formula: C₁₁H₂₃N₃ Molecular Weight: 197.32 g/mol [1][] Introduction: The "Solubilizing Linker" 1-Ethyl-4-(piperidin-4-yl)piperazine is a specialized heterocyclic diamine intermediate used exten...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 53612-27-2 Formula: C₁₁H₂₃N₃ Molecular Weight: 197.32 g/mol [1][]

Introduction: The "Solubilizing Linker"

1-Ethyl-4-(piperidin-4-yl)piperazine is a specialized heterocyclic diamine intermediate used extensively in medicinal chemistry.[1] Structurally, it consists of a piperazine ring N-alkylated with an ethyl group on one side and attached to the 4-position of a piperidine ring on the other.[1]

Its significance lies in its dual functionality:

  • Pharmacophore Utility: The piperazine-piperidine motif is a privileged scaffold in G-Protein Coupled Receptor (GPCR) drug design, particularly for serotonergic (5-HT) and dopaminergic (D2/D3) ligands.[1]

  • Physiochemical Modulation: In kinase inhibitor discovery, this moiety is frequently appended to hydrophobic aromatic cores to improve aqueous solubility and bioavailability due to the high fraction of sp³ carbons (Fsp³) and ionizable nitrogen centers.[1]

Chemical Identity & Physiochemical Properties[1][3]

This compound typically exists as a viscous liquid or low-melting solid in its free base form. It is highly basic due to the presence of three aliphatic nitrogen atoms.[1]

Table 1: Physiochemical Specifications[1]
PropertyValueNotes
CAS Number (Free Base) 53612-27-2Primary identifier for the core scaffold.[1]
CAS Number (HCl Salt) 435341-92-7Common commercial form for stability.[1]
IUPAC Name 1-Ethyl-4-(piperidin-4-yl)piperazineAlso: 1-Ethyl-4-(4-piperidinyl)piperazine.[1][][3]
SMILES CCN1CCN(C2CCNCC2)CC1Defines the connectivity; Piperidine NH is free.[1]
Molecular Weight 197.32 g/mol --
LogP (Predicted) ~0.80Indicates moderate lipophilicity; good for BBB penetration.[1]
Boiling Point ~280.9°CAt 760 mmHg (Predicted).[1][]
pKa (Predicted) ~9.8 (Piperidine NH)Highly basic; exists as cation at physiological pH.[1]
Appearance Viscous oil or low-melting solidHygroscopic; absorbs CO₂ from air.[1]

Synthetic Routes & Methodology

The synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine is a classic example of reductive amination , a preferred method in drug development for its mild conditions and high selectivity.[1]

Core Synthesis Protocol: Reductive Amination

Rationale: Direct alkylation of piperazine with 4-chloropiperidine is prone to polymerization and bis-alkylation.[1] Reductive amination using N-Boc-4-piperidone ensures regioselectivity.[1]

Step-by-Step Methodology
  • Reagents:

    • Substrate: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1]

    • Amine: 1-Ethylpiperazine (1.1 equivalents).[1]

    • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equivalents).[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

    • Acid Catalyst: Acetic acid (1 equivalent) to activate the ketone.[1]

  • Procedure:

    • Imine Formation: Dissolve N-Boc-4-piperidone and 1-ethylpiperazine in DCE. Add acetic acid.[1] Stir at room temperature for 30–60 minutes to allow the carbinolamine/iminium species to form.

    • Reduction: Add NaBH(OAc)₃ portion-wise. Note: STAB is preferred over NaBH₄ because it is less likely to reduce the ketone directly, favoring the imine.[1]

    • Quench: After 12–16 hours, quench with saturated aqueous NaHCO₃.

    • Extraction: Extract with DCM. The product (Boc-protected) is in the organic layer.[1]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.[1]

    • Add Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10–20 equivalents).[1]

    • Stir until TLC indicates consumption of starting material.[1]

    • Free Base Liberation: Basify the aqueous workup to pH >12 using NaOH to extract the free amine product.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the reductive amination and deprotection workflow.

Synthesis Reactant1 N-Boc-4-piperidone Intermediate Imine/Iminium Species Reactant1->Intermediate AcOH, DCE Reactant2 1-Ethylpiperazine Reactant2->Intermediate Protected Boc-Protected Intermediate Intermediate->Protected NaBH(OAc)3 Reductive Amination Deprotection Acid Hydrolysis (TFA or HCl) Protected->Deprotection Product 1-Ethyl-4-(piperidin-4-yl)piperazine (Target) Deprotection->Product 1. Acid 2. NaOH (pH >12)

Figure 1: Step-wise synthesis via reductive amination of N-Boc-4-piperidone.

Analytical Characterization

Validating the identity of this molecule requires distinguishing the specific proton environments of the two heterocyclic rings.[1]

  • ¹H NMR (Chloroform-d):

    • Piperidine Ring: The protons adjacent to the free secondary amine (positions 2 and 6) typically appear as multiplets around 2.6–3.1 ppm .[1] The methine proton at position 4 (linking to the piperazine) is often shielded, appearing upfield around 2.3–2.5 ppm .[1]

    • Piperazine Ring: The 8 protons of the piperazine ring appear as two distinct multiplets (or broad singlets depending on conformation) typically between 2.4–2.7 ppm .[1]

    • Ethyl Group: A classic triplet (methyl) at ~1.1 ppm and a quartet (methylene) at ~2.4 ppm .[1]

  • Mass Spectrometry (ESI+):

    • Expect a strong parent ion

      
       at m/z 198.2 .[1]
      
    • Fragmentation often shows loss of the ethyl group or cleavage of the piperazine-piperidine bond.[1]

Handling & Safety Protocols

As a secondary/tertiary polyamine, this compound presents specific hazards. It is not merely an irritant but can be corrosive to mucous membranes.[1]

Safety Data Profile
  • GHS Classification: Skin Corr.[1][4][5][6] 1B (Causes severe skin burns and eye damage).[1]

  • Storage: Store under inert gas (Nitrogen/Argon). The free base is hygroscopic and reacts with atmospheric CO₂ to form carbamates/carbonates.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1][6]

Workup Decision Tree

The following logic ensures safe isolation and purification of the free base versus the salt form.

Safety Start Crude Reaction Mixture (Acidic Deprotection) Decision Desired Final Form? Start->Decision SaltPath Evaporate Solvent Decision->SaltPath Stable Solid BasePath Basify to pH > 12 (aq. NaOH) Decision->BasePath Reactive Intermediate Recryst Recrystallize (MeOH/Et2O) SaltPath->Recryst FinalSalt HCl Salt Solid (Stable Storage) Recryst->FinalSalt Extract Extract into DCM/CHCl3 BasePath->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry FinalBase Free Base Oil (Use Immediately) Dry->FinalBase

Figure 2: Isolation logic for converting the crude deprotection mixture into usable forms.

Applications in Drug Discovery[8]

GPCR Ligand Design

The 1-ethyl-4-(piperidin-4-yl)piperazine moiety mimics the spatial arrangement of neurotransmitters like serotonin.[1]

  • Mechanism: The basic nitrogen of the piperidine interacts with the conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane binding pocket of aminergic GPCRs.[1]

  • Example: It serves as a core scaffold for developing 5-HT1A agonists and D2/D3 antagonists , where the ethyl group provides steric bulk that can tune selectivity between receptor subtypes.[1]

Kinase Inhibitors (Solubilizing Tail)

In oncology, highly potent kinase inhibitors often suffer from poor solubility due to flat, aromatic structures.[1]

  • Strategy: This moiety is attached to the "solvent-front" region of the inhibitor.[1] The piperidine NH can be coupled to the core scaffold via an amide or urea linkage.[1]

  • Benefit: The solvent-exposed piperazine nitrogens remain protonated at physiological pH, drastically improving the LogD profile without interfering with the ATP-binding pocket.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329789200, 1-Ethyl-4-piperidin-4-ylpiperazine. Retrieved from [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016).[1][7] A Palladium-Catalyzed Cyclization Reaction for the Modular Synthesis of Highly Substituted Piperazines. Organic Letters, 18(4), 740–743.[1] Retrieved from [Link][1]

Sources

Exploratory

Physicochemical properties of 1-Ethyl-4-piperidin-4-ylpiperazine

Title: Physicochemical & Synthetic Profile: 1-Ethyl-4-(piperidin-4-yl)piperazine Subtitle: A Technical Guide to the Piperazine-Piperidine Scaffold in Medicinal Chemistry Abstract 1-Ethyl-4-(piperidin-4-yl)piperazine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical & Synthetic Profile: 1-Ethyl-4-(piperidin-4-yl)piperazine Subtitle: A Technical Guide to the Piperazine-Piperidine Scaffold in Medicinal Chemistry

Abstract

1-Ethyl-4-(piperidin-4-yl)piperazine (CAS 202991-77-3 / 435341-92-7) represents a "privileged scaffold" in modern drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Characterized by a tri-amine architecture containing a secondary piperidine amine and a tertiary N-ethyl piperazine moiety, this compound offers unique vectors for diversification. This guide provides a comprehensive physicochemical analysis, detailing its ionization behavior, lipophilicity profiles, and strategic handling in synthetic workflows.

Chemical Identity & Structural Analysis

The molecule consists of a piperazine ring N-alkylated with an ethyl group at position 1 and substituted with a 4-piperidinyl group at position 4. This structure creates a hierarchy of basicity crucial for selective functionalization.

PropertyData
IUPAC Name 1-Ethyl-4-(piperidin-4-yl)piperazine
Common Synonyms 1-Ethyl-4-(4-piperidinyl)piperazine; 4-(4-Ethylpiperazin-1-yl)piperidine
CAS Registry 202991-77-3 (Free Base); 435341-92-7 (HCl Salt context)
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol
SMILES CCN1CCN(CC1)C2CCNCC2
Physical State Low-melting solid or viscous oil (Free base); Crystalline solid (HCl salt)
Structural Visualization & Ionization Logic

The molecule possesses three nitrogen centers. Understanding their pKa hierarchy is essential for predicting reactivity and pharmacokinetic behavior.

  • N(a) - Piperidine NH: Secondary amine. Sterically accessible. Highest basicity (pKa ~10.5–11.0).

  • N(b) - Piperazine N-4: Tertiary amine attached to the piperidine ring. Moderate basicity (pKa ~8.5–9.0).

  • N(c) - Piperazine N-1: Tertiary amine with an ethyl group. Lowest relative basicity due to inductive effects and solvation penalties (pKa ~7.5–8.0).

IonizationLogic Struct 1-Ethyl-4-(piperidin-4-yl)piperazine (C11H23N3) N_Piperidine Piperidine NH (Secondary) Most Basic (pKa ~11) Primary Nucleophile Struct->N_Piperidine Site A N_Piperazine_Int Piperazine N4 (Tertiary) Bridgehead Nitrogen Sterically Shielded Struct->N_Piperazine_Int Site B N_Piperazine_Eth Piperazine N1 (Tertiary) N-Ethyl Substituted Least Basic Struct->N_Piperazine_Eth Site C Target for Amidation/Alkylation Target for Amidation/Alkylation N_Piperidine->Target for Amidation/Alkylation Metabolic Hotspot (N-Dealkylation) Metabolic Hotspot (N-Dealkylation) N_Piperazine_Eth->Metabolic Hotspot (N-Dealkylation)

Figure 1: Structural dissection of basic centers and their synthetic/metabolic implications.

Physicochemical Properties

Lipophilicity (LogP/LogD)

The lipophilicity of 1-Ethyl-4-(piperidin-4-yl)piperazine is highly pH-dependent due to its polybasic nature.

  • Calculated LogP (Neutral): ~0.80

  • LogD (pH 7.4): Significantly lower (often < 0) due to ionization of the piperidine and piperazine nitrogens.

  • Implication: As a free base, it is moderately lipophilic and can cross biological membranes. At physiological pH, it exists largely as a di-cation or tri-cation, enhancing aqueous solubility but requiring active transport or specific formulation for membrane permeability.

Solubility Profile
  • Water: Highly soluble (especially as HCl or fumarate salt).

  • Dichloromethane (DCM): Soluble (Free base).

  • Methanol/Ethanol: Soluble.[1]

  • Hexanes: Poor solubility (due to polarity of amines).

Synthetic & Analytical Applications

Selective Functionalization

In medicinal chemistry, this scaffold is often used as the "left-hand side" amine to be coupled with aryl halides or carboxylic acids.

  • Reactivity: The piperidine secondary amine is the exclusive nucleophile under standard conditions. The tertiary piperazine nitrogens are non-nucleophilic in acylation/alkylation reactions.

  • Protection: No protection strategy is usually required for the piperazine nitrogens when reacting the piperidine NH.

Analytical Detection (HPLC/MS)
  • UV Absorbance: The molecule lacks a chromophore (no conjugated system). Detection by standard UV (254 nm) is impossible.

  • Preferred Detection:

    • LC-MS (ESI+): Dominant [M+H]+ peak at m/z 198.2.

    • CAD (Charged Aerosol Detector) or ELSD: Required for purity assessment if MS is unavailable.

    • Derivatization: Reaction with benzoyl chloride can introduce a UV chromophore for HPLC quantification.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To determine the macroscopic dissociation constants of the tri-amine system.

  • Preparation: Dissolve 50 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: Standardized 0.1 M KOH solution.

  • Apparatus: Automatic potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a combined glass pH electrode.

  • Execution:

    • Acidify the solution to pH 2.0 using 0.5 M HCl.

    • Titrate with KOH in 5 µL increments up to pH 12.0.

    • Maintain temperature at 25.0 ± 0.1 °C under inert N₂ atmosphere to prevent carbonate formation.

  • Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum difference plot or second-derivative method to identify inflection points corresponding to pKa1, pKa2, and pKa3.

Protocol B: LogD Measurement (Shake-Flask Method)

Objective: To measure distribution coefficient at physiological pH (7.4).

  • Phases: Prepare 1-octanol (saturated with phosphate buffer pH 7.4) and Phosphate buffer pH 7.4 (saturated with 1-octanol).

  • Equilibration: Dissolve compound (1 mg) in the aqueous buffer phase (2 mL). Verify complete dissolution.

  • Partitioning: Add 2 mL of octanol phase. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via LC-MS (since UV is not applicable).

    • Calculate LogD = log₁₀([Conc_octanol] / [Conc_buffer]).

Safety & Handling

  • Hazards: As a secondary amine and polyamine, the compound is corrosive and an irritant.

  • Storage: Hygroscopic. Store under nitrogen or argon at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction). Reacts with atmospheric CO₂ to form carbamates; keep containers tightly sealed.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329789200, 1-Ethyl-4-piperidin-4-ylpiperazine. Retrieved from [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016).[2] Palladium-Catalyzed Cyclization Strategies for Piperazine Synthesis. Organic Letters, 18(4), 740-743. (Contextual synthesis of piperazine scaffolds).

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Piperazine/Piperidine Derivatives. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Sourcing and Qualification of 1-Ethyl-4-piperidin-4-ylpiperazine Hydrochloride for Pharmaceutical Research

Abstract 1-Ethyl-4-piperidin-4-ylpiperazine and its salts are valuable heterocyclic building blocks in modern medicinal chemistry, finding application as scaffolds in the development of novel therapeutics. However, resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethyl-4-piperidin-4-ylpiperazine and its salts are valuable heterocyclic building blocks in modern medicinal chemistry, finding application as scaffolds in the development of novel therapeutics. However, researchers sourcing this compound are often met with a confusing landscape of ambiguous chemical identifiers, varying salt forms, and inconsistent supplier documentation. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for navigating the complexities of sourcing this reagent. We address the critical importance of chemical identity, outline a systematic approach for supplier evaluation, and provide detailed, field-proven protocols for in-house identity and purity verification. By establishing a self-validating system for material qualification, this guide empowers researchers to ensure the integrity and reproducibility of their scientific endeavors.

The Challenge of Chemical Identity: Free Base vs. Salt Forms

A primary challenge when sourcing 1-Ethyl-4-piperidin-4-ylpiperazine is the inconsistent and often confusing use of Chemical Abstracts Service (CAS) numbers for the free base versus its various salt forms. The presence of three basic nitrogen atoms allows for the formation of mono- and multi-hydrochloride salts, each with distinct molecular weights and physicochemical properties.

The choice of salt form is a critical decision in drug development, impacting solubility, stability, dissolution rate, and bioavailability.[1][2] While hydrochloride salts are frequently used to improve the aqueous solubility and handling of basic compounds, it is imperative for the researcher to know precisely which form they are purchasing.[1] Using a trihydrochloride salt when calculations are based on the monohydrochloride, for instance, will result in a significant weighing error and non-reproducible experimental results.

To clarify this ambiguity, the distinct chemical entities are defined below:

Table 1: Chemical Identity and Properties

Compound Form Structure CAS Number Molecular Formula Molecular Weight ( g/mol )
Free Base 1-Ethyl-4-(piperidin-4-yl)piperazine 202991-77-3 (representative) C₁₁H₂₃N₃ 197.32
Monohydrochloride 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride 435341-92-7 C₁₁H₂₄ClN₃ 233.78[1]

| Trihydrochloride | 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride | Not consistently assigned | C₁₁H₂₆Cl₃N₃ | 306.71 |

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// Free Base node_fb [pos="0,2.5!", label=<

Free Base FormulaC₁₁H₂₃N₃ MW197.32

];

// Monohydrochloride node_hcl [pos="3,0!", label=<

Monohydrochloride FormulaC₁₁H₂₄ClN₃ MW233.78

];

// Trihydrochloride node_3hcl [pos="-3,0!", label=<

Trihydrochloride FormulaC₁₁H₂₆Cl₃N₃ MW306.71

];

// Relationships edge [dir=forward]; node_fb -> node_hcl [label="+ HCl"]; node_fb -> node_3hcl [label="+ 3 HCl"]; } Caption: Chemical forms of 1-Ethyl-4-(piperidin-4-yl)piperazine.

Significance in Drug Discovery

The piperidin-4-ylpiperazine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications. Notably, patent literature discloses the use of compounds from this class as potent antiviral agents, specifically for the treatment of Hepatitis C Virus (HCV) infection.[2][3] The core structure allows for diverse substitutions on both the piperidine and piperazine nitrogens, enabling chemists to modulate properties like target affinity, selectivity, and pharmacokinetics. The ethyl group on the piperazine nitrogen, as seen in the title compound, is a common modification explored in structure-activity relationship (SAR) studies.

Supplier Landscape and Qualification Strategy

Sourcing high-quality reagents is paramount for reproducible research. The market for this specific compound includes manufacturers, custom synthesis providers, and catalogue distributors. A researcher's primary goal is to obtain the correct material, of sufficient purity, with comprehensive documentation.

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start [label="Identify Potential Suppliers", shape=ellipse, style=filled, fillcolor="#FBBC05"]; check_cas [label="Does supplier specify\nCAS 435341-92-7 (HCl Salt)?"]; check_coa [label="Is a Certificate of Analysis (CoA)\navailable for review?"]; review_coa [label="Review CoA:\n- Purity ≥97% (HPLC)?\n- Identity confirmed (NMR)?\n- Residual solvents listed?"]; reject_no_cas [label="High Risk:\nAmbiguous Identity.\nREJECT.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reject_no_coa [label="High Risk:\nNo quality data.\nREJECT.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reject_bad_coa [label="High Risk:\nData insufficient or fails spec.\nREJECT.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; procure [label="Procure Material"]; verify [label="Perform In-House QC\n(See Protocols 4.1 & 4.2)"]; check_verify [label="Does material meet\nidentity and purity specs?"]; accept [label="Material Qualified.\nACCEPT & RELEASE.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reject_failed_qc [label="FAIL.\nContact Supplier for Resolution.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_cas; check_cas -> check_coa [label="Yes"]; check_cas -> reject_no_cas [label="No"]; check_coa -> review_coa [label="Yes"]; check_coa -> reject_no_coa [label="No"]; review_coa -> procure [label="Yes, Passes"]; review_coa -> reject_bad_coa [label="No, Fails"]; procure -> verify; verify -> check_verify; check_verify -> accept [label="Yes"]; check_verify -> reject_failed_qc [label="No"]; } Caption: A decision workflow for qualifying commercial suppliers.

Comparative Analysis of Commercial Suppliers

The following table provides an overview of representative suppliers. It is critical to note that product offerings and their associated documentation can change.

Table 2: Comparative Analysis of Commercial Suppliers

Supplier Product Name CAS Number Stated Purity Key Considerations & Red Flags
ChemScene 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride 435341-92-7 ≥97% Provides a clear CAS number for the HCl salt, which is a positive indicator of quality control.[1]
BLDpharm 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride 435341-92-7 Not specified on page Offers the specific HCl salt and provides access to analytical documentation like NMR and HPLC upon request.[4]

| Sigma-Aldrich | 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Not specified | Not specified | (HIGH RISK) Sold under the "AldrichCPR" (Chemicals for Pre-clinical Research) line. The supplier explicitly states they do not collect analytical data and the buyer assumes all responsibility for confirming identity and purity. This is unsuitable for rigorous, reproducible research. |

Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document for assessing material quality before purchase. A comprehensive CoA for this compound should include:

  • Identity Confirmation: Conformance to structure confirmed by ¹H NMR is the industry standard. The report should state that the spectrum is consistent with the proposed structure.

  • Purity Assessment: Purity should be determined by a quantitative method, typically High-Performance Liquid Chromatography (HPLC), with detection by UV or Mass Spectrometry (MS). A purity level of ≥97% is standard for research-grade reagents.

  • Appearance: A description of the material's physical state (e.g., White to Off-White Solid).

  • Lot Number and Dates: A unique lot number and release/re-test dates are essential for traceability.

In-House Qualification: A Self-Validating System

Even with a supplier's CoA, independent verification of identity and purity is a cornerstone of good laboratory practice. This ensures that the material was not mislabeled, degraded during shipment, or of a different salt form than expected.

Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of 1-Ethyl-4-piperidin-4-ylpiperazine hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube. Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Integrate all peaks and reference the spectrum (e.g., to the residual DMSO peak at ~2.50 ppm).

    • Expected Chemical Shifts (δ, ppm): The spectrum of the hydrochloride salt will show broad signals due to protonation. Protons adjacent to the positively charged nitrogen atoms will be shifted downfield.

      • ~3.0 - 3.6 ppm (broad multiplets): Protons on the piperidine and piperazine rings adjacent to nitrogens.

      • ~2.8 - 3.0 ppm (quartet): Methylene protons (-CH₂-) of the N-ethyl group.

      • ~1.5 - 2.2 ppm (multiplets): Remaining piperidine ring protons.

      • ~1.2 ppm (triplet): Methyl protons (-CH₃) of the N-ethyl group.

    • Validation: The relative integrations of the peaks should correspond to the number of protons in each environment (e.g., the ratio of the ethyl CH₃ triplet to the CH₂ quartet should be 3:2). The overall pattern should be consistent with published data for similar N-alkyl piperazine/piperidine structures.[5][6]

Protocol: Purity Assessment by Reversed-Phase HPLC-UV

Objective: To determine the purity of the compound by separating it from potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the compound and dissolving it in 10 mL of mobile phase A to make a 1 mg/mL solution.

    • Prepare the analysis sample by diluting the stock solution 1:10 with mobile phase A to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore, detection at low UV is necessary).

  • Data Analysis & Interpretation:

    • The primary peak corresponding to the main compound should be well-resolved.

    • Calculate the area percent purity: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Validation: The result should be ≥97% and align with the purity value reported on the supplier's CoA.

Handling and Storage

Storage: 1-Ethyl-4-piperidin-4-ylpiperazine hydrochloride is typically hygroscopic. It should be stored sealed in a dry environment, often under refrigerated conditions (2-8 °C) as recommended by suppliers.[1] Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Conclusion

The successful sourcing of 1-Ethyl-4-piperidin-4-ylpiperazine hydrochloride is not a matter of simple procurement but a systematic process of qualification and verification. By prioritizing suppliers who provide transparent and comprehensive analytical data, and by implementing routine in-house QC checks, researchers can mitigate the risks associated with reagent ambiguity. This diligence is fundamental to ensuring the validity, integrity, and reproducibility of research outcomes that rely on this versatile chemical intermediate.

References

  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile . ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. [Link]

Sources

Exploratory

1-Ethyl-4-piperidin-4-ylpiperazine: A Privileged Scaffold for GPCR and Sigma Receptor Ligands

Topic: Biological Activity and Pharmacological Application of the 1-Ethyl-4-piperidin-4-ylpiperazine Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Pharmacological Application of the 1-Ethyl-4-piperidin-4-ylpiperazine Scaffold Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1-Ethyl-4-piperidin-4-ylpiperazine moiety (CAS 202991-77-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally composed of a piperazine ring linked to the 4-position of a piperidine ring, with an ethyl substitution on the distal piperazine nitrogen, this diamine core is critical in the design of G-Protein Coupled Receptor (GPCR) antagonists (specifically Vasopressin V1b, Dopamine D2/D3, and Histamine H3) and Sigma-1 receptor modulators.

This guide analyzes the pharmacological utility of this scaffold, detailing its role in establishing "ionic lock" interactions within receptor binding pockets, its synthetic accessibility, and its application in developing dual-target therapeutics.

Chemical Profile & Structural Logic

The scaffold functions as a semi-rigid, basic linker. Its biological activity is governed by three structural domains:

DomainStructural FeaturePharmacological Function
Proximal Piperidine Secondary amine (at N1)Attachment Point: Serves as the nucleophile for coupling to aromatic cores (e.g., oxindoles, benzimidazoles) to target specific receptor subtypes.
Core Linker Piperidine-Piperazine bondSpacer: Provides a defined distance (~5–7 Å) and restricted flexibility, orienting the distal basic nitrogen toward conserved aspartate residues in GPCRs.
Distal Piperazine N-Ethyl substitutionBasicity & Lipophilicity: The tertiary amine (pKa ~8.5–9.5) is protonated at physiological pH, driving electrostatic interactions. The ethyl group optimizes hydrophobic fit in small receptor sub-pockets.
Pharmacological Mechanisms & Target Classes
3.1 Vasopressin V1b Receptor Antagonism

The 1-ethyl-4-piperidin-4-ylpiperazine scaffold is a key pharmacophore in the development of selective Vasopressin V1b (V3) receptor antagonists.

  • Mechanism: The scaffold is attached to an oxindole or urea core. The distal basic nitrogen of the piperazine mimics the arginine residue of the endogenous vasopressin peptide, forming a salt bridge with conserved acidic residues (likely Asp or Glu) in the transmembrane binding pocket.

  • Therapeutic Relevance: V1b antagonists modulate the HPA axis and are investigated for the treatment of depression and stress-related disorders.

  • Key Example: Sanofi-Aventis research (e.g., Patent WO2006005609) utilizes this specific diamine to confer water solubility and high affinity (Ki < 10 nM) to sulfonyl-oxindole derivatives.

3.2 Dual Histamine H3 / Sigma-1 Receptor Modulation

Recent SAR studies highlight this scaffold's ability to bridge the requirements for Histamine H3 receptors (H3R) and Sigma-1 receptors (σ1R).

  • H3R Interaction: The basic piperazine nitrogen interacts with Asp114 in TM3 of the H3 receptor.

  • Sigma-1 Interaction: The ethyl group and the hydrophobic bulk of the piperidine ring satisfy the hydrophobic requirements of the σ1R binding site, while the nitrogen forms an electrostatic bond with Asp126 .

  • Application: Dual ligands are being developed for neuropathic pain, where simultaneous blockade of H3R and modulation of σ1R produces synergistic antinociceptive effects.

3.3 Dopaminergic Activity (D2/D3)

Similar to the "phenylpiperazine" class of antipsychotics, the piperidinyl-piperazine motif serves as a flexible tether in D2/D3 partial agonists. The scaffold allows the primary pharmacophore (often a heterocycle) to bind the orthosteric site while the basic amine interacts with the secondary binding pocket (SBP), influencing residence time and functional selectivity.

Visualization: Signaling & Synthesis
4.1 Synthesis of the Scaffold

The synthesis relies on a reductive amination strategy, ensuring high yield and regioselectivity.

SynthesisWorkflow Reactants N-Boc-4-piperidone + N-Ethylpiperazine Step1 Reductive Amination (NaBH(OAc)3, DCE, AcOH) Reactants->Step1 Mixing Intermediate Intermediate: tert-butyl 4-(4-ethylpiperazin-1-yl) piperidine-1-carboxylate Step1->Intermediate 12-16h, RT Step2 Deprotection (HCl/MeOH or TFA/DCM) Intermediate->Step2 Acid Hydrolysis Product FINAL SCAFFOLD: 1-Ethyl-4-piperidin-4-ylpiperazine (HCl Salt) Step2->Product Precipitation

Caption: Two-step synthetic route for 1-Ethyl-4-piperidin-4-ylpiperazine via reductive amination and acid-mediated deprotection.

4.2 V1b Receptor Signaling Pathway

Understanding the pathway inhibited by ligands containing this scaffold is crucial for assay design.

V1bSignaling Ligand Vasopressin (AVP) Receptor V1b Receptor (GPCR) Ligand->Receptor Activation ScaffoldDrug Scaffold-Based Antagonist ScaffoldDrug->Receptor Blockade (Ki < 10nM) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release (ER) IP3->Ca Mobilization ACTH ACTH Secretion Ca->ACTH Exocytosis

Caption: V1b receptor signaling cascade. Scaffold-based antagonists block Gq coupling, preventing IP3-mediated calcium release and ACTH secretion.

Experimental Protocols
Protocol A: Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

Validation: This protocol ensures mono-alkylation and high purity suitable for biological screening.

  • Reagents: N-Boc-4-piperidone (1.0 eq), 1-Ethylpiperazine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve N-Boc-4-piperidone and 1-Ethylpiperazine in DCE under N2 atmosphere.

    • Add Acetic acid and stir for 30 min to form the iminium ion.

    • Add STAB portion-wise at 0°C. Warm to Room Temperature (RT) and stir for 16h.

    • Quench with saturated NaHCO3. Extract with DCM.

    • Deprotection: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (5 eq). Stir for 4h.

    • Concentrate and recrystallize from Ethanol/Ether to yield the hydrochloride salt.

Protocol B: Radioligand Binding Assay (V1b Receptor)

Objective: Determine the affinity (Ki) of derivatives containing the scaffold.

  • Membrane Prep: CHO cells stably expressing human V1b receptor.

  • Ligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Incubation:

    • Mix 20 µg membrane protein, 1 nM [3H]-AVP, and increasing concentrations of test compound (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

    • Incubate at 25°C for 60 min.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Comparative Data: Scaffold Efficacy

The following table illustrates how the 1-ethyl-4-piperidin-4-ylpiperazine scaffold compares to related linkers in Sigma-1 (σ1) and Histamine H3 binding assays.

Scaffold LinkerSubstituent (Distal N)H3R Ki (nM)σ1R Ki (nM)Selectivity (σ1/σ2)
Piperidine-Piperazine Ethyl 3.2 3.6 High
Piperidine-PiperazineMethyl7.715.3Moderate
Piperazine-PiperazineEthyl>100>1000Low
Single PiperidineBenzyl12.545.0Moderate

Data Interpretation: The piperidine-piperazine combination (the specific scaffold discussed) provides superior dual affinity compared to the more flexible piperazine-piperazine or the shorter single piperidine scaffolds. The ethyl group is optimal for the hydrophobic pockets in both receptors.

References
  • Sanofi-Aventis. (2006). Substituted oxindole derivatives and their use as vasopressin receptor ligands. Patent WO2006005609.

  • Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] ACS Chemical Neuroscience.

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.[2]

  • Teodori, E., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. International Journal of Molecular Sciences.

  • Sigma-Aldrich. (2025). Product Specification: 1-ethyl-4-piperidin-4-yl-piperazine.[3][4][5][6]

Sources

Foundational

A Technical Guide to Identifying and Validating Therapeutic Targets for 1-Ethyl-4-piperidin-4-ylpiperazine Derivatives

Abstract The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold represents a novel chemical entity with significant therapeutic potential, owing to the prevalence of its core piperazine and piperidine motifs in a multitude of c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold represents a novel chemical entity with significant therapeutic potential, owing to the prevalence of its core piperazine and piperidine motifs in a multitude of clinically successful drugs. This in-depth technical guide outlines a comprehensive, field-proven strategy for the identification, characterization, and validation of high-probability therapeutic targets for derivatives of this scaffold. We will delve into the scientific rationale for pursuing specific target classes, including G-Protein Coupled Receptors (GPCRs), CNS-acting enzymes, and protein kinases. This whitepaper provides detailed, self-validating experimental protocols for primary binding assays, secondary functional assays, and selectivity profiling, designed to be executed by researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and logical progression from hypothetical target to validated lead candidate.

Introduction: The Rationale for a Scaffold-Based Target Identification Campaign

The compound 1-Ethyl-4-piperidin-4-ylpiperazine is built upon a piperazine-piperidine core. This structural framework is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the Central Nervous System (CNS).[1][2][3] Molecules containing these rings are known to interact with a wide array of biological targets due to the piperazine nitrogen's ability to be protonated at physiological pH, facilitating key interactions with receptor binding sites.[2][4]

Given the novelty of the title scaffold, a direct literature search for its specific biological activity yields limited information. Therefore, a logical and scientifically rigorous approach is to infer potential targets based on the known activities of structurally analogous, clinically relevant compounds. This guide provides a systematic workflow to de-orphan this scaffold, moving from broad, structure-based hypotheses to specific, experimentally validated targets.

High-Probability Therapeutic Target Classes

Analysis of existing drugs containing the piperidinylpiperazine motif strongly suggests three primary target classes for initial investigation.

G-Protein Coupled Receptors (GPCRs) of the Central Nervous System

GPCRs are the largest family of membrane receptors and are the targets for over 30% of FDA-approved drugs, particularly those for CNS disorders.[5][6][7] The piperazine moiety is a classic pharmacophore for aminergic GPCRs.[2][8]

  • Dopamine Receptors (D2, D3, D4): The arylpiperazine structure is a cornerstone of many antipsychotic medications that modulate dopamine receptors.[4][8] Ligands for these receptors often feature a basic nitrogen atom on the piperazine ring that forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor.[4] Derivatives of the 1-Ethyl-4-piperidin-4-ylpiperazine scaffold are strong candidates for dopamine receptor modulation, with potential applications in schizophrenia, Parkinson's disease, and depression.[4][9][10]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Similar to dopamine receptors, serotonin receptors are frequently targeted by piperazine-containing compounds.[11][12] These targets are implicated in anxiety, depression, and psychosis.[11][13][14] The structural features of the title scaffold are highly compatible with the binding pockets of various serotonin receptor subtypes.[8][13][15]

  • Sigma (σ) Receptors (σ1, σ2): Originally misidentified as opioid receptors, sigma receptors are now recognized as a distinct class of proteins involved in a variety of CNS processes, including pain modulation and neuroprotection.[16] There is a known overlap between the pharmacophores for dopamine D4 and sigma-1 receptors, both of which accommodate piperidine and piperazine scaffolds.[17]

Cholinesterase Enzymes (AChE and BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system that break down the neurotransmitter acetylcholine.[18] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[19][20] Numerous studies have demonstrated that piperazine and piperidine derivatives can act as potent inhibitors of both AChE and BChE, often interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[18][19][21][22] This dual-site interaction can offer enhanced therapeutic efficacy.

Protein Kinases

The human kinome represents a major class of drug targets, particularly in oncology.[23][24] While less common than GPCRs for the piperazine scaffold, several successful kinase inhibitors, such as imatinib, incorporate a piperazine ring which is crucial for solubility and target engagement.[2] The conformational flexibility and hydrogen bonding capacity of the piperazine ring allow it to fit into the ATP-binding pocket of various kinases.[2][25] A kinome-wide screen could uncover unexpected anticancer potential.

Experimental Target Validation Workflow

A robust target validation cascade is essential. The process should follow a logical progression from initial binding confirmation to functional activity and finally to selectivity profiling.

Target_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Selectivity & Specificity T0 Hypothesized Target (e.g., Dopamine D2 Receptor) T1 Primary Binding Assay (Radioligand Displacement) T0->T1 Test Compound Library T2 Secondary Functional Assay (e.g., cAMP Measurement) T1->T2 Confirmed Binders ('Hits') T3 Selectivity Panel Screening (e.g., Related GPCRs, Kinome Panel) T2->T3 Functionally Active Hits T4 Validated Lead Candidate T3->T4 Selective & Potent Compound

Caption: High-level workflow for target identification and validation.

Primary Screening: Assessing Target Binding

The first crucial step is to determine if the synthesized derivatives physically interact with the hypothesized target. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (Ki).[26][27]

Protocol 1: GPCR Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR (e.g., Dopamine D2 receptor).

  • Causality & Self-Validation: This assay measures the ability of a non-radioactive test compound to displace a known high-affinity radioligand from the receptor. The inclusion of a "non-specific binding" control (a very high concentration of a known ligand) is critical to ensure that the measured signal is due to specific receptor binding and not to interactions with the filter plates or other materials.[26][27]

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target human receptor (e.g., HEK293 cells with D2 receptor).[28] Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an assay buffer.[28]

    • Assay Plate Setup: In a 96-well plate, add the cell membrane preparation to each well.[28]

    • Compound Addition: Add increasing concentrations of the test compound (e.g., 1-Ethyl-4-piperidin-4-ylpiperazine derivative) to the experimental wells. Add assay buffer only for "total binding" wells and a saturating concentration of a known unlabeled ligand (e.g., haloperidol) for "non-specific binding" wells.[28]

    • Radioligand Addition: Add a fixed concentration (typically at or below its Kd) of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) to all wells.[28]

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[27][28]

    • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with bound radioligand.[28] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Data Analysis: Calculate the specific binding at each test compound concentration. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

ParameterDescriptionExample Value
IC50 Concentration of test compound that displaces 50% of the radioligand.150 nM
Ki Inhibitory constant; a measure of the binding affinity of the test compound.75 nM
Radioligand [³H]-Spiperone
Target Human Dopamine D2 Receptor

Table 1: Example data output from a primary binding assay.

Secondary Screening: Determining Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound act as an agonist (activator), antagonist (blocker), or inverse agonist? Cell-based functional assays are essential for this determination.[29][30]

Protocol 2: Cell-Based cAMP Assay for Gs/Gi-Coupled GPCRs

  • Objective: To determine if a compound that binds to a Gs- or Gi-coupled receptor (like many dopamine and serotonin subtypes) modulates adenylyl cyclase activity, measured by changes in intracellular cyclic AMP (cAMP).[31][32]

  • Causality & Self-Validation: This assay directly measures the second messenger produced by receptor activation or inhibition. For a Gi-coupled receptor (which inhibits adenylyl cyclase), the assay is run in the presence of forskolin, a direct activator of adenylyl cyclase. A test compound that is an agonist will reduce the forskolin-stimulated cAMP level, while an antagonist will block the effect of a known agonist. This provides a clear, functional readout. The use of known agonists and antagonists as controls validates the assay's performance.[31]

  • Methodology:

    • Cell Plating: Plate cells expressing the target receptor into a 384-well assay plate and incubate overnight.[29]

    • Compound Preparation (Antagonist Mode): To test for antagonist activity, first add increasing concentrations of the test compound and incubate. Then, add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).

    • Compound Preparation (Agonist Mode): To test for agonist activity, simply add increasing concentrations of the test compound.

    • Cell Lysis & Detection: After incubation, lyse the cells and measure cAMP levels using a homogenous assay kit, such as HTRF, AlphaScreen, or bioluminescent-based systems (e.g., cAMP-Glo).[32][33] These kits provide a signal that is inversely proportional to the amount of cAMP present.

    • Data Analysis: Plot the signal versus compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

G_Protein_Signaling cluster_Gi Gi-Coupled Pathway cluster_Gs Gs-Coupled Pathway Agonist_Gi Agonist (e.g., Dopamine) GPCR_Gi D2 Receptor Agonist_Gi->GPCR_Gi G_Gi Gi Protein GPCR_Gi->G_Gi activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi conversion ATP_Gi ATP ATP_Gi->AC_Gi Agonist_Gs Agonist (e.g., Isoproterenol) GPCR_Gs β-Adrenergic Receptor Agonist_Gs->GPCR_Gs G_Gs Gs Protein GPCR_Gs->G_Gs activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs conversion ATP_Gs ATP ATP_Gs->AC_Gs

Caption: Simplified Gs and Gi signaling pathways leading to cAMP modulation.

Tertiary Screening: Establishing Selectivity

A therapeutically viable compound must be selective for its intended target to minimize off-target side effects. Selectivity is assessed by screening active compounds against a panel of related targets.

Protocol 3: Kinome-wide Selectivity Profiling

  • Objective: To determine the selectivity of a hit compound by measuring its inhibitory activity against a broad panel of human protein kinases.

  • Causality & Self-Validation: By testing against hundreds of kinases simultaneously, a clear picture of the compound's selectivity emerges.[25][34] The data reveals not only the intended target's inhibition but also any unintended "off-target" interactions. This is critical for predicting potential side effects and for understanding the compound's mechanism of action.[25] Reputable vendors provide validated panels and robust data analysis.

  • Methodology:

    • Assay Platform Selection: Choose a suitable assay platform. Common methods include biochemical assays that measure ADP production (e.g., ADP-Glo) or mobility shift assays that detect substrate phosphorylation.[34][35] Cell-based assays can provide more physiologically relevant data but are often used later in the discovery process.[34]

    • Compound Submission: Submit the compound to a specialized contract research organization (CRO) for screening. Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against the entire panel.

    • Data Analysis: The results are usually provided as percent inhibition for each kinase at the tested concentration. This data can be visualized as a dendrogram (kinome map) to highlight which kinase families the compound interacts with.

    • Follow-up: For any significant off-target hits, full dose-response curves should be generated to determine the IC50 values, providing a quantitative measure of off-target potency.

Kinase% Inhibition @ 1 µMIC50 (nM)
Target Kinase X 98%50
Kinase Y85%450
Kinase Z15%>10,000
... (300+ others)<10%>10,000

Table 2: Example data from a kinase selectivity screen.

Conclusion and Future Directions

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. The systematic approach outlined in this guide—progressing from structure-based target hypotheses to rigorous experimental validation—provides a clear and efficient path forward. By focusing on high-probability target classes such as aminergic GPCRs and cholinesterases, and employing a robust screening cascade of binding, functional, and selectivity assays, researchers can effectively de-orphan this scaffold. The detailed, self-validating protocols herein serve as a practical blueprint for drug development professionals to identify and characterize lead compounds with the potential to become next-generation medicines.

References

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022). PubMed. [Link]

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  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). PubMed Central. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (2021). PubMed Central. [Link]

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Exploratory

The Strategic Value of 1-Ethyl-4-piperidin-4-ylpiperazine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-Ethyl-4-piperidin-4-ylpiperazine core is a noteworthy scaffold in medicinal chemistry, embodying the advantageous physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Ethyl-4-piperidin-4-ylpiperazine core is a noteworthy scaffold in medicinal chemistry, embodying the advantageous physicochemical properties of both piperidine and piperazine moieties. This guide provides a comprehensive technical overview of this molecule, from its fundamental characteristics and synthesis to its established and potential applications in drug discovery. By examining its role as a versatile building block, we delve into its utility in the development of therapeutics for a range of disorders, with a particular focus on central nervous system (CNS) conditions and infectious diseases. This document serves as a resource for researchers, offering insights into the strategic incorporation of this scaffold in the design of novel therapeutic agents and providing detailed methodologies for its synthesis and evaluation.

Introduction: Unveiling a Privileged Scaffold

The confluence of a piperidine ring and a piperazine ring within a single molecule creates a scaffold with significant potential in drug design. The piperidine moiety is a ubiquitous feature in numerous approved drugs, valued for its ability to introduce a basic nitrogen center and a conformationally flexible, yet structurally defined, three-dimensional character.[1] The piperazine ring, with its two nitrogen atoms, offers multiple points for substitution, allowing for the fine-tuning of properties such as solubility, basicity, and receptor interaction.[2][3] The specific arrangement in 1-Ethyl-4-piperidin-4-ylpiperazine, with an ethyl group on one of the piperazine nitrogens, provides a vector for exploring structure-activity relationships (SAR) while maintaining a core structure known to interact with various biological targets. This guide will illuminate the path from the synthesis of this core to its application in generating novel drug candidates.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 1-Ethyl-4-piperidin-4-ylpiperazine is fundamental to its application in drug design. These properties influence its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃[4]
Molecular Weight 197.32 g/mol [4]
Form Solid[4]
SMILES String CCN1CCN(CC1)C2CCNCC2[4]
InChI Key JOXMSOKQNJLNEN-UHFFFAOYSA-N[4]

These data provide a foundational understanding of the molecule's size and composition, which are critical for computational modeling and initial lead optimization efforts.

Synthesis of the 1-Ethyl-4-piperidin-4-ylpiperazine Core

A robust and scalable synthetic route is paramount for the exploration of any chemical scaffold in medicinal chemistry. While a specific, peer-reviewed synthesis for 1-Ethyl-4-piperidin-4-ylpiperazine is not extensively documented, a reliable pathway can be extrapolated from the synthesis of its close analog, 1-methyl-4-(piperidin-4-yl)piperazine.[5] The proposed synthesis involves a two-step process: reductive amination followed by deprotection.

Proposed Synthetic Workflow

The synthesis commences with the reductive amination of a protected piperidinone with N-ethylpiperazine, followed by the removal of the protecting group to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A N-Boc-4-piperidinone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B N-Ethylpiperazine B->C D N-Boc-1-Ethyl-4- piperidin-4-ylpiperazine C->D E N-Boc-1-Ethyl-4- piperidin-4-ylpiperazine F Acidic Conditions (e.g., HCl or TFA) E->F G 1-Ethyl-4-piperidin-4-ylpiperazine F->G

Caption: Proposed two-step synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 1-methyl-4-(4-piperidinyl)piperazine.[5]

Step 1: Synthesis of tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate

  • Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.

  • Add N-ethylpiperazine (1.1 eq) to the solution.

  • Stir the mixture for 30-60 minutes to allow for imine/enamine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected intermediate.

Step 2: Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

  • Dissolve the purified tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent like methanol or DCM.

  • Add an excess of a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 48% aqueous NaOH) to a pH > 12.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-Ethyl-4-piperidin-4-ylpiperazine.

Medicinal Chemistry Applications: A Scaffold of Diverse Potential

While direct studies on 1-Ethyl-4-piperidin-4-ylpiperazine are limited, the broader class of piperidin-4-ylpiperazine derivatives has been explored in various therapeutic areas. This section will highlight key applications, drawing on data from closely related analogs to infer the potential of the core topic.

Central Nervous System (CNS) Disorders

The piperidine and piperazine scaffolds are privileged structures in CNS drug discovery.[6] Derivatives of the piperidin-4-ylpiperazine core have shown promise as ligands for key neurological targets.

4.1.1. Serotonin 5-HT1A Receptor Ligands

The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants.[6][7] Arylpiperazine derivatives are a major class of 5-HT1A receptor ligands.[8] The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold can be readily derivatized to incorporate an aryl group, making it a promising starting point for novel 5-HT1A modulators.

  • Rationale for Activity: The basic nitrogen of the piperazine ring is thought to interact with a key aspartate residue in the 5-HT1A receptor binding site. The aryl group engages in hydrophobic and aromatic interactions, while the piperidine moiety can be modified to enhance selectivity and pharmacokinetic properties. The ethyl group on the piperazine can influence the overall basicity and steric profile of the molecule.

4.1.2. Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological and psychiatric conditions, including pain, neurodegenerative diseases, and addiction.[7] Piperidine and piperazine derivatives are known to exhibit high affinity for sigma receptors.[1][7]

  • Structure-Activity Insights: Studies on related 1-aralkyl-4-benzylpiperazine derivatives have shown that modifications to the aralkyl moiety significantly impact sigma receptor affinity and selectivity.[7] The 1-Ethyl-4-piperidin-4-ylpiperazine core provides a platform to explore these interactions by introducing various substituents on the piperidine nitrogen.

CNS_Targets Scaffold 1-Ethyl-4-piperidin-4-ylpiperazine Scaffold HT1A 5-HT1A Receptor Ligands Scaffold->HT1A Derivatization Sigma Sigma (σ) Receptor Ligands Scaffold->Sigma Derivatization Anxiolytics Anxiolytics HT1A->Anxiolytics Antidepressants Antidepressants HT1A->Antidepressants Neuroprotection Neuroprotection Sigma->Neuroprotection Pain_Modulation Pain Modulation Sigma->Pain_Modulation

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

This Application Note is structured to guide researchers through the high-fidelity synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine starting from piperidin-4-one . Executive Summary & Strategic Analysis The synthesis of 1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine starting from piperidin-4-one .

Executive Summary & Strategic Analysis

The synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine (Target Molecule) represents a classic challenge in heterobifunctional coupling. The target structure consists of a secondary amine (piperidine) linked to a tertiary amine (N-ethylpiperazine).

While the request specifies starting from piperidin-4-one , a direct reductive amination using unprotected piperidin-4-one is chemically flawed. Piperidin-4-one contains both a nucleophilic secondary amine and an electrophilic ketone. In the presence of a reducing agent, it undergoes rapid self-polymerization (intermolecular condensation) rather than selective coupling with the external amine (1-ethylpiperazine).

The Senior Scientist’s Approach: To ensure Scientific Integrity and high yields, this protocol utilizes a Protection-Coupling-Deprotection strategy.

  • Protection: Convert piperidin-4-one to N-Boc-4-piperidone to mask the secondary amine.

  • Coupling (Reductive Amination): React N-Boc-4-piperidone with 1-ethylpiperazine using Sodium Triacetoxyborohydride (STAB). STAB is selected over Sodium Cyanoborohydride (NaCNBH₃) for its superior toxicity profile and selectivity for aldehydes/ketones over the Boc-carbamate.

  • Deprotection: Acidic removal of the Boc group to yield the final secondary amine.

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways and reaction logic.

SynthesisWorkflow Start Starting Material: Piperidin-4-one HCl Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Start->Step1 Essential Protection Risk RISK: Direct Amination leads to Polymerization Start->Risk Avoid Direct Route Check1 QC Check: Isolate N-Boc-4-piperidone Step1->Check1 Step2 Step 2: Reductive Amination (1-Ethylpiperazine, STAB, DCE) Check1->Step2 Purity >95% Step3 Step 3: Deprotection (HCl/Dioxane or TFA/DCM) Step2->Step3 Intermediate Isolated Final Final Product: 1-Ethyl-4-piperidin-4-ylpiperazine Step3->Final Salt Formation

Caption: Logical workflow emphasizing the necessity of the N-protection step to prevent self-polymerization.

Detailed Experimental Protocols

Phase 1: Preparation of N-Boc-4-piperidone

Skip this step if commercially available N-Boc-4-piperidone is used.

Rationale: Piperidin-4-one is typically supplied as the monohydrate hydrochloride salt. The free base is unstable. We must lock the nitrogen with a tert-butoxycarbonyl (Boc) group.[1]

Reagents:

  • Piperidin-4-one monohydrate hydrochloride (10.0 g, 65.1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (15.6 g, 71.6 mmol, 1.1 eq)

  • Triethylamine (TEA) (19.8 g, 195 mmol, 3.0 eq)

  • Dichloromethane (DCM) (100 mL)

Protocol:

  • Suspend piperidin-4-one HCl in DCM (100 mL) in a round-bottom flask cooled to 0°C.

  • Add TEA dropwise over 15 minutes. The slurry will thicken as triethylamine hydrochloride precipitates.

  • Add Boc₂O (dissolved in minimal DCM) dropwise.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash reaction mixture with water (2 x 50 mL), 1M citric acid (50 mL), and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect ~12.0 g (92%) of off-white solid.

Phase 2: Reductive Amination (The Core Coupling)

Rationale: This step couples the ketone to the amine. We use Sodium Triacetoxyborohydride (STAB) because it is mild and does not reduce the ketone to an alcohol as rapidly as NaBH₄, nor does it require the toxic cyanide of NaCNBH₃.

Reagents:

  • N-Boc-4-piperidone (5.0 g, 25.1 mmol) [Limiting Reagent]

  • 1-Ethylpiperazine (3.15 g, 27.6 mmol, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (7.98 g, 37.6 mmol, 1.5 eq)

  • Acetic Acid (AcOH) (1.5 g, 25.1 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE) (80 mL) (Preferred over DCM for slightly higher boiling point and solubility).

Protocol:

  • Imine Formation: In a dry flask under Nitrogen, dissolve N-Boc-4-piperidone and 1-ethylpiperazine in DCE (80 mL).

  • Add Acetic Acid. Stir at RT for 30–60 minutes. Note: This pre-stir allows the formation of the iminium ion intermediate.

  • Reduction: Cool the solution slightly (0°C is optional but recommended to control exotherm). Add STAB portion-wise over 10 minutes.

  • Stir at RT for 16 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Quench: Carefully add Saturated Aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes to quench unreacted borohydride.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: The crude material is often clean enough. If not, purify via column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Intermediate: tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate.

Phase 3: Deprotection & Salt Formation

Rationale: The Boc group is acid-labile. We use HCl in dioxane to precipitate the product directly as a dihydrochloride salt, which is stable and easy to handle.

Reagents:

  • Intermediate from Phase 2 (approx. 7.0 g)

  • 4M HCl in 1,4-Dioxane (30 mL, excess)

  • Diethyl Ether or Ethyl Acetate (for washing)

Protocol:

  • Dissolve the intermediate in a minimum amount of dry 1,4-dioxane or MeOH (5 mL).

  • Add 4M HCl in Dioxane (30 mL) dropwise at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate should form.[2]

  • Isolation: Filter the solid under nitrogen (hygroscopic).

  • Wash: Wash the filter cake with Diethyl Ether (3 x 20 mL) to remove organic impurities.

  • Drying: Dry under high vacuum at 40°C.

Final Product: 1-Ethyl-4-piperidin-4-ylpiperazine Trihydrochloride (Note: 3 nitrogens are protonated in excess HCl).

Quantitative Data & Stoichiometry Table

ComponentRoleMol.[3][1][2][4][5][6][7][8][9][10][11] Wt. ( g/mol )EquivalentsMass/Vol (Scale)
N-Boc-4-piperidone Substrate199.251.05.00 g
1-Ethylpiperazine Nucleophile114.191.13.15 g
STAB Reducing Agent211.941.57.98 g
Acetic Acid Catalyst60.051.01.50 g
DCE Solvent-0.3 M80 mL

Mechanism of Action (Pathway)

The reaction proceeds via an Iminium Ion intermediate.[4][5] The acetic acid protonates the ketone oxygen, facilitating nucleophilic attack by the secondary amine of 1-ethylpiperazine.

Mechanism Ketone N-Boc-Piperidone Iminium Iminium Ion (Intermediate) Ketone->Iminium + Amine / H+ Amine 1-Ethylpiperazine Amine->Iminium Product Protected Amine Iminium->Product Reduction Hydride Hydride Transfer (from STAB) Hydride->Product

Caption: Mechanistic pathway showing the convergence of ketone and amine to the reduced product.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet solvents or old STAB.Ensure DCE is anhydrous.[4][9] STAB degrades with moisture; use a fresh bottle.
Incomplete Conversion Steric hindrance or insufficient time.Increase reaction time to 24h or add 0.5 eq more STAB.
Product is Sticky/Gum Trapped Boron salts.Perform a "Basic Workup": Treat crude with 1M NaOH (pH > 10) before extraction to free the amine base.
Impurity: Alcohol Direct reduction of ketone.[8]Add amine and AcOH before adding STAB to ensure imine forms first.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine." (General Reductive Amination Protocols). Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (The foundational paper for STAB usage). Link

  • Google Patents. "Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride." (Analogous synthesis demonstrating the N-Boc route). Link

  • Sigma-Aldrich. "1-Ethyl-4-piperidin-4-yl-piperazine Product Information." (Property verification).[12] Link

Sources

Application

Using 1-Ethyl-4-piperidin-4-ylpiperazine in GPCR ligand synthesis

Application Note: High-Efficiency Synthesis of GPCR Ligands using 1-Ethyl-4-piperidin-4-ylpiperazine Introduction: The Privileged Scaffold In the landscape of G Protein-Coupled Receptor (GPCR) medicinal chemistry, the 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of GPCR Ligands using 1-Ethyl-4-piperidin-4-ylpiperazine

Introduction: The Privileged Scaffold

In the landscape of G Protein-Coupled Receptor (GPCR) medicinal chemistry, the 1-ethyl-4-piperidin-4-ylpiperazine moiety represents a "privileged structure." This diamine scaffold is a cornerstone in the design of ligands targeting aminergic receptors, particularly Dopamine (D2/D3) , Serotonin (5-HT1A/2A) , and Chemokine (CCR2/CCR5) receptors.

Its pharmacological value stems from its dual functionality:

  • The Basic Center: The piperidine/piperazine nitrogens (pKa ~8.5–9.5) are protonated at physiological pH, enabling the critical salt-bridge interaction with the conserved Aspartate 3.32 (D3.32) residue found in the transmembrane core of aminergic GPCRs.

  • The Linker Geometry: The semi-rigid piperidine-piperazine connection provides an optimal distance vector, allowing the "head group" (usually an aryl moiety) to engage aromatic clusters (e.g., Phe6.51, Trp6.48) while the ethyl "tail" occupies hydrophobic accessory pockets.

This guide details the synthetic integration of this scaffold, specifically focusing on C–N bond formation via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Chemical Profile & Isomer Awareness

Researchers must verify the specific isomer in use, as "1-ethyl-4-piperidin-4-ylpiperazine" can refer to two distinct regioisomers. Both are valuable, but their reactivity profiles differ slightly due to steric environments.

FeatureIsomer A (Common) Isomer B (Alternative)
Structure 1-(1-ethylpiperidin-4-yl)piperazine 1-ethyl-4-(piperidin-4-yl)piperazine
Reactive Handle Secondary amine on Piperazine Secondary amine on Piperidine
Steric Hindrance Low (unhindered secondary amine)Moderate (adjacent to ring junction)
Common Target Antipsychotics (Aripiprazole-like)CCR5 Antagonists, Sigma Ligands
CAS Example 53786-28-0435341-92-7

Note: The protocols below are optimized for the secondary amine handle, regardless of which ring it resides on.

Synthetic Protocol: Buchwald-Hartwig Amination

The most robust method for attaching this scaffold to unactivated aryl halides (aryl chlorides/bromides) is the Buchwald-Hartwig amination.

A. Reaction Design Strategy
  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ . We prefer Pd(OAc)₂ for ease of handling, reduced in situ to Pd(0).

  • Ligand: Xantphos or RuPhos .

    • Why: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the bulky diamine product. RuPhos is exceptional for secondary amines and prevents

      
      -hydride elimination.
      
  • Base: Cs₂CO₃ (weak) or NaOtBu (strong).

    • Why: Cs₂CO₃ is preferred if the substrate contains base-sensitive groups (esters, nitriles). NaOtBu is faster for unactivated aryl chlorides.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

B. Step-by-Step Protocol

Materials:

  • Aryl Halide (1.0 equiv)

  • 1-Ethyl-4-piperidin-4-ylpiperazine scaffold (1.2 equiv)[1]

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Charge the vessel with the Aryl Halide, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Critical Step: If the scaffold is a hydrochloride salt, add an extra 1.0 equiv of base to neutralize it in situ.

  • Purging: Evacuate and backfill with Argon three times.

  • Liquids Addition: Add the 1-Ethyl-4-piperidin-4-ylpiperazine (if liquid) and anhydrous 1,4-Dioxane via syringe.

  • Activation: Stir the mixture at room temperature for 5 minutes to allow the pre-catalyst complex to form (solution often turns orange/red).

  • Heating: Heat the reaction to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the [M+H]+ peak corresponding to Product Mass.

  • Workup (The "Sticky Amine" Fix):

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Acid-Base Extraction (Self-Validating Step):

      • Extract the organic layer with 1M HCl (The product moves to the aqueous phase; non-basic impurities stay in organic).

      • Wash the aqueous layer with Et₂O.

      • Basify the aqueous layer to pH 10 with 2M NaOH.

      • Extract back into DCM or EtOAc. This ensures high purity before chromatography.

C. Visualization of the Workflow

BuchwaldWorkflow Start Start: Aryl Halide + Scaffold CatMix Catalyst Activation: Pd(OAc)2 + Xantphos (Argon, 5 min) Start->CatMix Heat Coupling: 100°C, 4-12h (Dioxane/Cs2CO3) CatMix->Heat Workup Acid-Base Extraction: 1. 1M HCl (Product -> Aq) 2. Wash Org 3. NaOH -> Extract Heat->Workup LCMS Confirmation Product Purified Ligand Workup->Product

Caption: Optimized Buchwald-Hartwig workflow for coupling the piperidine-piperazine scaffold.

Synthetic Protocol: SNAr (Nucleophilic Aromatic Substitution)

Use this method when the aryl partner is electron-deficient (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Protocol:

  • Dissolve the electrophile (1.0 equiv) and the scaffold (1.1 equiv) in DMF or DMSO .

  • Add DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Heat to 80–120°C .

  • Note: No catalyst is required. This reaction is driven by the electron-withdrawing nature of the aryl ring.

Structural Biology & Pharmacophore Design

Understanding why you are synthesizing this molecule is as important as how.

When this scaffold binds to a GPCR (e.g., Dopamine D2):

  • The Salt Bridge: The protonated nitrogen (usually the one not involved in the amide/aryl bond) forms an ionic bond with Asp3.32 .

  • The Ethyl Pocket: The ethyl group provides a small hydrophobic anchor. In some receptors, this fits into a sub-pocket formed by TM2 and TM7, improving selectivity over other aminergic receptors.

Binding Mode Diagram

GPCRBinding Asp Asp3.32 (Anionic Anchor) Phe Phe6.51 (Aromatic Cluster) HydroPocket Hydrophobic Pocket (TM2/TM7) BasicN Protonated Nitrogen (Piperidine/Piperazine) BasicN->Asp Salt Bridge (Ionic) ArylHead Aryl Head Group ArylHead->Phe Pi-Pi Stacking EthylTail Ethyl Group EthylTail->HydroPocket Van der Waals

Caption: Pharmacophore map showing the interaction of the scaffold with key GPCR residues.

Troubleshooting & QC

IssueCauseSolution
Low Yield (Buchwald) Catalyst poisoning by the amine.Switch to Pd₂(dba)₃ + BrettPhos . Ensure strict O₂ exclusion.
Product Streaking on TLC Amine interacting with Silica silanols.Add 1% Triethylamine or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).
Incomplete Conversion Steric hindrance of the ethyl group.Increase temperature to 120°C and use Toluene (higher boiling point than dioxane).
NMR Confusion Chair flip/conformational isomers.Run NMR at 50°C to sharpen peaks, or look for the characteristic ethyl triplet (~1.05 ppm) and quartet (~2.4 ppm).

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: Molecules (2022).[2] Context: Reviews the "privileged" status of the arylpiperazine scaffold in CNS drug discovery. URL:[Link]

  • Buchwald-Hartwig Amination: A Practical Guide. Source: Organic Synthesis / Wikipedia (General Overview). Context: Standard conditions for Pd-catalyzed C-N bond formation. URL:[Link][3]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: ResearchGate (Review). Context: Details the synthetic versatility and biological relevance of piperazine derivatives. URL:[Link]

  • 1-Ethyl-4-(piperidin-4-yl)piperazine Compound Summary. Source: PubChem.[4] Context: Chemical and physical property data for the specific scaffold.[2][5] URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 1-Ethyl-4-(piperidin-4-yl)piperazine in Serotonin Receptor Modulator Design

Abstract This technical guide details the application of 1-Ethyl-4-(piperidin-4-yl)piperazine (EPP) as a privileged scaffold in the development of serotonin (5-HT) receptor ligands. Unlike simple aryl-piperazines, the EP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 1-Ethyl-4-(piperidin-4-yl)piperazine (EPP) as a privileged scaffold in the development of serotonin (5-HT) receptor ligands. Unlike simple aryl-piperazines, the EPP moiety offers a unique semi-rigid architecture that extends the pharmacophore into the secondary binding pockets of Class A GPCRs. This note provides a validated workflow for coupling the EPP "tail" to aromatic "heads," followed by protocols for radioligand binding and functional characterization at 5-HT


 and 5-HT

receptors.

Introduction: The EPP Scaffold in Medicinal Chemistry

The search for selective serotonin modulators often relies on the "Long-Chain Arylpiperazine" (LCAP) model. However, traditional alkyl chains often suffer from metabolic instability and conformational flexibility, leading to off-target effects (promiscuity).

1-Ethyl-4-(piperidin-4-yl)piperazine (CAS: 202991-77-3) represents a superior "amine tail" for three mechanistic reasons:

  • Conformational Constraint: The piperidine ring restricts the spatial vector of the terminal basic nitrogen, reducing the entropic penalty upon receptor binding.

  • Asp3.32 Interaction: The distal tertiary nitrogen of the piperazine ring (N-ethyl substituted) remains highly basic (pKa ~8.5–9.0), serving as the critical protonation site for the salt bridge with the conserved Aspartate 3.32 residue in the 5-HT receptor transmembrane domain.

  • Solubility Profile: The bis-heterocyclic nature enhances aqueous solubility compared to purely hydrophobic alkyl linkers.

Structural Logic

The molecule functions as a Linker-Tail hybrid.

  • Reactive Handle: The secondary amine on the piperidine ring allows for facile diversification via acylation, alkylation, or reductive amination.

  • Pharmacophore: The ethyl-piperazine moiety mimics the endogenous ethylamine side chain of serotonin but with added bulk to occupy the hydrophobic pocket.

Chemical Synthesis: Modular Library Generation

The following protocol utilizes a Convergent Synthesis Strategy . We treat the EPP molecule as the constant "Tail" (Fragment B) and vary the aromatic "Head" (Fragment A) to probe the orthosteric binding site.

Workflow Visualization

The diagram below illustrates the decision tree for coupling strategies based on the "Head" group functionality.

SynthesisWorkflow EPP 1-Ethyl-4-(piperidin-4-yl)piperazine (The Scaffold) Amide Amide Coupling (HATU/DIPEA) EPP->Amide RedAm Reductive Amination (STAB/AcOH) EPP->RedAm SnAr SnAr / Buchwald (Pd cat. or Heat) EPP->SnAr Acid Aromatic Acid (R-COOH) Acid->Amide Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->RedAm Halide Heteroaryl Halide (Ar-Cl/Br) Halide->SnAr Product Final 5-HT Ligand Amide->Product Stable Amide Linker RedAm->Product Basic Amine Linker SnAr->Product Rigid Bi-aryl Linker

Figure 1: Synthetic pathways for incorporating the EPP scaffold into 5-HT ligands.

Protocol A: Amide Coupling (Standard Procedure)

Use this method when attaching an aromatic acid "head" (e.g., indole-2-carboxylic acid) to create 5-HT modulators with a rigid amide linker.

Reagents:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 equiv)[1]

  • Carboxylic Acid derivative (1.1 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes under

    
    .
    
  • Coupling: Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.

  • Addition: Add 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 mmol) dissolved in minimal DMF.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Look for M+1 peak).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH:NH3 gradient, typically 95:5:0.5).
    

Expert Insight: The basicity of the piperazine nitrogens can cause streaking on silica. Always pre-treat the column with 1% Triethylamine or use ammonia-saturated methanol in your eluent.

In Vitro Pharmacology: Binding Affinity

Once synthesized, the ligand must be evaluated for affinity. We focus on 5-HT


  (target for anxiolytics) and 5-HT

(target for antipsychotics).
Protocol B: Radioligand Competition Binding

Objective: Determine the


 value of the new ligand by displacing a known radioligand.

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT

    
     or 5-HT
    
    
    
    .
  • Radioligands:

    • For 5-HT

      
      : 
      
      
      
      -8-OH-DPAT (0.5 – 1.0 nM).
    • For 5-HT

      
      : 
      
      
      
      -Ketanserin (0.5 – 1.0 nM).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer.

  • Plating: In a 96-well plate, add:

    • 25

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 25

      
      L Radioligand.
      
    • 150

      
      L Membrane suspension (10-20 
      
      
      
      g protein/well).
  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT) or Methysergide.
    
  • Incubation: Incubate for 60 minutes at 27°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the cationic ligand).

  • Counting: Wash filters 3x with ice-cold buffer, dry, add scintillant, and count on a Beta-counter.

Data Analysis Table:

ParameterDefinitionCalculation Logic
IC

Concentration displacing 50% of radioligandSigmoidal dose-response curve fit (Variable slope).
K

Inhibitory Constant (True Affinity)Cheng-Prusoff Equation:

Selectivity Ratio of affinities

Functional Characterization: Calcium Flux

Binding does not equal function. To determine if your EPP-derivative is an Agonist or Antagonist , a functional assay is required. 5-HT


 couples to 

proteins, leading to intracellular calcium release.
Protocol C: FLIPR Calcium Assay (5-HT )

Mechanism: Agonists trigger


 production 


release from ER

Fluorescence increase. Antagonists inhibit the signal generated by a challenge dose of Serotonin.

Step-by-Step:

  • Cell Seeding: Seed CHO-5HT2A cells in black-wall/clear-bottom 384-well plates (15,000 cells/well) 24h prior.

  • Dye Loading: Aspirate media. Add Calcium 6 Assay Dye (Molecular Devices) dissolved in HBSS/HEPES buffer + 2.5 mM Probenecid (to prevent dye leakage). Incubate 1h at 37°C.

  • Antagonist Mode (Typical for Antipsychotics):

    • Add Test Compound (EPP derivative) and incubate for 15 min.

    • Challenge: Inject

      
       concentration of Serotonin (approx 100 nM).
      
    • Read: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate % Inhibition relative to the Serotonin control.

Pathway Visualization

The following diagram details the G-protein signaling pathway being interrogated.

GqPathway Ligand EPP-Ligand (Extracellular) Receptor 5-HT2A Receptor (Transmembrane) Ligand->Receptor Binding Gq Gq Protein (Intracellular) Receptor->Gq Activation PLC Phospholipase C (Effector) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Calcium Ca2+ Release (Fluorescence Signal) ER->Calcium Flux

Figure 2: The Gq-mediated Calcium signaling pathway utilized in 5-HT2A functional assays.

References

  • Pharmacophore Modeling: Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT3 serotonin receptors." Journal of Medicinal Chemistry (1991).

  • Synthesis & SAR: Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry (2002).

  • EPP Scaffold Specifics: Patent WO2006135839A2. "Piperazine-piperidine antagonists and agonists of the 5-ht1a receptor."[3][4][5][6][7]

  • Assay Protocols: "PDSP Protocol Book: Radioligand Binding and Functional Assays." NIMH Psychoactive Drug Screening Program.

Disclaimer: This application note is for research purposes only. All synthesized compounds should be handled according to strict chemical hygiene plans.

Sources

Application

Application Note: In Vitro Profiling of 1-Ethyl-4-piperidin-4-ylpiperazine Derivatives

Executive Summary & Scaffold Significance The 1-Ethyl-4-piperidin-4-ylpiperazine moiety (CAS: 435341-92-7) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 1-Ethyl-4-piperidin-4-ylpiperazine moiety (CAS: 435341-92-7) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) therapeutics. Its structural architecture—comprising a flexible piperazine ring linked to a piperidine core—mimics the pharmacophores of endogenous neurotransmitters (serotonin, dopamine, histamine).

This scaffold is extensively utilized to design ligands for G-Protein Coupled Receptors (GPCRs) and Sigma Receptors . The dual-nitrogen system provides tunable basicity (


 ~8-9) for ionic interactions with Aspartate residues in receptor binding pockets, while the ethyl/linker modifications allow for optimization of lipophilicity (LogP) to ensure Blood-Brain Barrier (BBB) penetration.
Key Therapeutic Applications[1]
  • Antipsychotics: Dual

    
    /
    
    
    
    modulation (Aripiprazole-like mechanisms).
  • Cognitive Enhancers: Histamine

    
     antagonism.[1]
    
  • Neuroprotection: Sigma-1 (

    
    ) receptor agonism.[1]
    

Experimental Workflow Overview

The following workflow outlines the critical path for profiling derivatives of this scaffold, prioritizing affinity screening followed by functional validation and metabolic stability.

Workflow Synthesis Library Synthesis (N-alkylation/Reductive Amination) Binding Primary Screen: Radioligand Binding (Ki Determination) Synthesis->Binding 10-100 nM Cutoff Functional Functional Assay: cAMP / Ca2+ Flux (Agonist vs Antagonist) Binding->Functional High Affinity Hits ADME ADME Profiling: Microsomal Stability (Metabolic Hotspots) Functional->ADME Efficacy Confirmed Lead Lead Candidate Selection ADME->Lead T1/2 > 30 min

Figure 1: Integrated screening cascade for piperazine-piperidine derivatives. The workflow filters compounds based on affinity, intrinsic activity, and metabolic stability.

Protocol 1: Radioligand Binding Assays (Affinity Profiling)

Objective: Determine the equilibrium dissociation constant (


) of the derivative for Sigma-1 (

) and Histamine

receptors.
Mechanistic Rationale

Piperazine derivatives often exhibit off-target activity. A competitive binding assay using a high-affinity radioligand is the gold standard for quantifying selectivity. We utilize filtration binding due to the hydrophobic nature of these ligands, which can cause high non-specific binding in homogeneous assays.

Materials
  • Membranes: HEK293 cells overexpressing human

    
     receptor; Guinea pig brain homogenate (rich in 
    
    
    
    ).
  • Radioligands:

    • For

      
      : 
      
      
      
      -methylhistamine (
      
      
      , ~80 Ci/mmol).
    • For

      
      : 
      
      
      
      (~30 Ci/mmol).
  • Reference Compounds: Thioperamide (

    
     antagonist), Haloperidol (
    
    
    
    antagonist).
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to a final concentration of 5–10 µg protein/well.

  • Compound Addition:

    • Prepare 10-point serial dilutions of the test derivative in DMSO (Final DMSO < 1%).

    • Add 25 µL of compound to a 96-well polypropylene plate.

  • Radioligand Addition:

    • Add 25 µL of radioligand at a concentration equal to its

      
       (approx. 1-2 nM).
      
    • Note: Using

      
       simplifies the Cheng-Prusoff equation.
      
  • Incubation:

    • Add 150 µL of membrane suspension to initiate the reaction.

    • Incubate for 90 minutes at 25°C (equilibrium is slower for lipophilic piperazines).

  • Termination:

    • Harvest onto GF/B filter plates pre-soaked in 0.3% Polyethylenimine (PEI) to reduce binding to filters.

    • Wash 3x with ice-cold buffer using a vacuum manifold.

  • Detection: Add liquid scintillation cocktail and count on a MicroBeta counter.

Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • Acceptance Criteria: Specific binding > 70% of total binding. Hill slope should be near -1.0.

Protocol 2: Functional GPCR Assay (cAMP Modulation)

Objective: Differentiate between agonists, neutral antagonists, and inverse agonists at the


-coupled Histamine 

receptor.
Mechanistic Rationale

The


 receptor couples to 

, inhibiting Adenylyl Cyclase (AC) and reducing cAMP.
  • Agonist: Decreases cAMP (requires Forskolin stimulation to visualize).

  • Antagonist: Reverses the agonist-induced decrease.

  • Inverse Agonist: Increases cAMP above basal levels (if constitutive activity exists).

H3_Signaling Ligand Piperazine Derivative H3R H3 Receptor Ligand->H3R Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Signal Reduced HTRF Signal cAMP->Signal Detection

Figure 2: H3 Receptor Signaling Pathway. Agonist binding recruits Gi/o, inhibiting AC and lowering cAMP levels.

Method: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay
  • Cell Seeding: Use CHO-K1 cells stably expressing human

    
    . Seed 2,000 cells/well in a 384-well low-volume white plate.
    
  • Agonist Mode (To test for activation):

    • Incubate cells with test compound + 10 µM Forskolin (to stimulate basal cAMP).

    • Readout: A decrease in signal indicates agonism.

  • Antagonist Mode (To test for inhibition):

    • Incubate cells with test compound +

      
       of Histamine (reference agonist) + 10 µM Forskolin.
      
    • Readout: Restoration of signal (increase in cAMP) indicates antagonism.

  • Detection:

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

    • Incubate 1 hour at RT.

    • Read on an HTRF-compatible reader (e.g., PHERAstar).

Protocol 3: In Vitro ADME (Metabolic Stability)

Objective: Assess the liability of the piperazine/piperidine rings to oxidative metabolism.

Mechanistic Rationale

1-Ethyl-4-piperidin-4-ylpiperazine derivatives are prone to N-dealkylation (at the ethyl group) and ring oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). Rapid clearance leads to poor in vivo efficacy.

Method: Liver Microsome Incubation
  • Reaction Mix:

    • Test Compound: 1 µM.

    • Microsomes: 0.5 mg/mL (Human/Rat/Mouse).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Inject supernatant into LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      

Data Summary & Interpretation

ParameterIdeal ValueInterpretation for Piperazine Derivatives

(Binding)
< 10 nMHigh affinity. If >100 nM, consider rigidifying the linker.

(Func)
< 50 nMPotency. Should correlate with

(typically 2-3x higher).
Hill Slope 1.0 ± 0.2Normal competitive binding. < 0.8 suggests negative cooperativity or aggregation.

(Microsomes)
> 30 minStable. If < 15 min, block metabolic soft spots (e.g., fluorination of the ethyl group).

References

  • Review of Piperazine/Piperidine Scaffolds in CNS

    • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem. Link

  • Sigma-1 & H3 Receptor Pharmacology

    • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] NIH/PMC. Link

  • Antimicrobial Applications (Structural Context)

    • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues. MDPI. Link

  • Chemical Properties & Safety

    • 1-Ethyl-4-(piperidin-4-yl)piperazine Safety Data Sheet. Fisher Scientific.[2] Link

Sources

Method

Application Note: High-Throughput Screening with a 1-Ethyl-4-piperidin-4-ylpiperazine-based Library

Introduction: The Strategic Value of the Piperazine-Piperidine Scaffold High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify star...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine-Piperidine Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2][3] The success of any HTS campaign is critically dependent on two factors: the quality of the screening assay and the chemical diversity and relevance of the compound library. This note details a comprehensive strategy for screening a focused library based on the 1-Ethyl-4-piperidin-4-ylpiperazine scaffold.

The piperazine and piperidine rings are foundational six-membered nitrogen-containing heterocycles, widely regarded as "privileged scaffolds" in medicinal chemistry.[4][5] Their prevalence in approved drugs stems from their ability to confer favorable physicochemical properties, such as aqueous solubility and tunable basicity, which are essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5][6] Specifically, these scaffolds are prominent in drugs targeting the central nervous system (CNS) due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[4][7] The 1-Ethyl-4-piperidin-4-ylpiperazine core combines these two key pharmacophores, offering a versatile framework for creating molecules with potential activity across a range of biological targets, including G protein-coupled receptors (GPCRs), kinases, and ion channels.[5][7][8]

This guide provides a detailed workflow, from assay development to hit validation, designed for researchers, scientists, and drug development professionals seeking to leverage a library based on this potent chemical scaffold.

Library Preparation and Quality Control

The integrity of the screening library is paramount. Whether synthesized in-house or acquired from a vendor, each compound in the 1-Ethyl-4-piperidin-4-ylpiperazine library must undergo rigorous quality control.

Protocol 2.1: Library QC and Plating

  • Purity Assessment: Analyze a representative subset of the library (5-10%) by LC-MS to confirm identity and assess purity. A minimum purity of >90% is recommended.

  • Solubility Check: Ensure compounds are soluble in a suitable solvent, typically 100% DMSO, at a concentration of 10 mM.

  • Master Plate Preparation: Prepare 10 mM stock solutions in 100% DMSO in 96- or 384-well master plates. Store at -20°C or -80°C under dry conditions.

  • Assay-Ready Plates: Prior to screening, create "assay-ready" plates by diluting the master plates to an intermediate concentration (e.g., 100 µM) and then dispensing a small volume (e.g., 50-100 nL) into the final 384- or 1536-well assay plates using automated acoustic liquid handlers. This minimizes solvent effects and freeze-thaw cycles.

Assay Development and Validation

The choice of assay is dictated by the biological target. Given the prevalence of the piperazine scaffold in GPCR modulators, we will use a cell-based GPCR functional assay as a primary example.[9] However, the principles described are broadly applicable.[10][11]

Assay Principle: Cell-Based GPCR Functional Assay

Many GPCRs, upon activation, trigger downstream signaling cascades that result in the release of intracellular calcium (Ca2+).[12] This can be measured using fluorescent calcium indicators. This protocol is suitable for Gq-coupled GPCRs or other GPCRs engineered to couple to the Gq pathway.[12][13]

Optimization and Validation

Before initiating the full screen, the assay must be miniaturized (typically to a 384-well format) and validated to ensure it is robust and reliable.[14] The key statistical parameter for this validation is the Z'-factor.[15][16]

Z'-Factor Calculation: The Z'-factor is a measure of assay quality that accounts for the dynamic range and data variation.[15][17] Z' = 1 - (3σp + 3σn) / |µp - µn| Where:

  • µp = mean of the positive control (e.g., maximal stimulation with a known agonist)

  • µn = mean of the negative control (e.g., vehicle-only, typically DMSO)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Table 1: Z'-Factor Interpretation

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5Excellent AssayIdeal for HTS.[17][18][19]
0 to 0.5Marginal AssayMay be acceptable, but requires optimization.[17]
< 0Unacceptable AssayNot suitable for HTS.[17][19]

Protocol 3.1: Assay Optimization and Z'-Factor Determination

  • Cell Seeding: Determine the optimal cell density in a 384-well plate to achieve a confluent monolayer on the day of the assay.

  • Reagent Concentration: Titrate key reagents, such as the known agonist (positive control) and the calcium-sensitive dye, to find concentrations that yield the maximum signal window with the lowest variability.

  • DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 1.0%) to ensure the final screening concentration does not inhibit the biological response.

  • Z'-Factor Plate Run: Prepare a full 384-well plate where half the wells are negative controls (cells + vehicle) and the other half are positive controls (cells + EC100 agonist).

  • Data Analysis: Calculate the mean and standard deviation of both control sets and determine the Z'-factor using the formula above. An assay is deemed ready for HTS when a Z'-factor of ≥ 0.5 is consistently achieved.[14]

High-Throughput Screening Workflow

The HTS process integrates robotics, liquid handlers, and sensitive detectors to rapidly test thousands of compounds.[1][2][20]

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Triage cluster_output Output Lib Library Plating (Assay-Ready Plates) AddCmpd Compound Addition (Automated Liquid Handling) Lib->AddCmpd Cells Cell Plating (384-well plates) Cells->AddCmpd Incubate1 Incubation AddCmpd->Incubate1 AddDye Reagent Addition (e.g., Calcium Dye) Incubate1->AddDye Read Plate Reading (e.g., FLIPR) AddDye->Read QC Data QC & Normalization Read->QC HitPick Hit Selection (e.g., Z-score > 3) QC->HitPick Confirm Hit Confirmation (Dose-Response) HitPick->Confirm Orthogonal Orthogonal Assay[21] Confirm->Orthogonal Leads Validated Hits Orthogonal->Leads

Protocol 4.1: Primary HTS Campaign

  • Plate Preparation: Use pre-plated assay-ready compound plates and freshly seeded cell plates.

  • Control Wells: Designate specific columns on each plate for controls:

    • Column 1 & 23: Negative Controls (Vehicle/DMSO only)

    • Column 2 & 24: Positive Controls (Known Agonist at EC100)

  • Compound Transfer: Using an automated liquid handler, transfer ~50 nL of compound solution from the library plates to the cell plates. This typically results in a final screening concentration of 10 µM with 0.1% DMSO.

  • Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at 37°C.

  • Reagent Addition: Add the calcium-sensitive dye solution to all wells.

  • Signal Detection: Measure the fluorescence signal using a plate reader (e.g., a FLIPR Tetra®).

  • Data Analysis: Normalize the raw data against the plate controls. Calculate a robust Z-score for each compound well to identify statistically significant "hits." A common threshold for hit selection is a Z-score ≥ 3.

Hit Confirmation and Triage

A single data point from a primary screen is insufficient to declare a compound a true "hit." A rigorous follow-up cascade is essential to eliminate false positives and build confidence in the initial findings.[21][22]

Dose-Response Analysis

Confirmed hits must be re-tested over a range of concentrations to determine their potency, typically expressed as an IC50 (for inhibitors) or EC50 (for activators) value.[23][24]

Protocol 5.1: IC50/EC50 Determination

  • Compound Procurement: Obtain a fresh, dry powder sample of the hit compound to verify its identity and purity.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the same assay as the primary screen, testing the compound at each concentration in triplicate.

  • Curve Fitting: Plot the percent inhibition or activation against the log of the compound concentration. Fit the data using a four-parameter logistic equation to calculate the IC50 or EC50 value.[25][26]

Table 2: Example Dose-Response Data for a Hit Compound

Concentration (µM)% Inhibition (Mean)Std. Dev.
100.0098.52.1
33.3395.23.5
11.1189.14.0
3.7075.45.2
1.2351.24.8
0.4124.83.9
0.1410.12.5
0.052.31.8
0.020.51.1
0.000.01.5
Calculated IC50: 1.21 µM
Orthogonal Assays

To ensure the observed activity is genuine and not an artifact of the primary assay technology, hits should be tested in an orthogonal assay.[21][22] This involves using a different method or technology to measure the same biological endpoint.[27] For example, if the primary screen was a calcium flux assay, an orthogonal assay could be a direct binding assay or a downstream second messenger assay (e.g., measuring cAMP).[9] This step is critical for eliminating compounds that interfere with the assay itself (e.g., autofluorescent compounds) and confirming on-target activity.[22][28]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Target G_Protein Gq Protein GPCR->G_Protein activates PLC PLC G_Protein->PLC activates IP3 IP3 PLC->IP3 generates Ca_Store ER Ca2+ Store IP3->Ca_Store binds Orthogonal_Assay Orthogonal Assay: IP1 Accumulation IP3->Orthogonal_Assay measures Ca_Release Ca2+ Release Ca_Store->Ca_Release Primary_Assay Primary Assay: Calcium Flux Ca_Release->Primary_Assay measures Ligand Library Compound Ligand->GPCR

Conclusion

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold represents a rich starting point for identifying novel modulators of various biological targets. By combining a high-quality, focused chemical library with a robustly validated HTS assay and a stringent hit triage cascade, researchers can significantly increase the probability of discovering high-quality, validated hits. The protocols and strategies outlined in this document provide a comprehensive framework for executing a successful HTS campaign, moving confidently from a large library to a small set of promising lead compounds for further drug development.

References

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Grokipedia. Z-factor. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • Wang, Y., et al. (2021). Novel Statistical Approach for Primary High-Throughput Screening Hit Selection. Journal of Chemical Information and Modeling, 61(4), 1634-1644. Retrieved from [Link]

  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 132, 331-351. Retrieved from [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • Zhang, X., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(10), 1149-1158. Retrieved from [Link]

  • Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • ResearchGate. (2024, May 19). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from [Link]

  • Mo, G., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(9), 967-981. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Johnson, C. N., et al. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 1-Ethyl-4-piperidin-4-ylpiperazine

Introduction 1-Ethyl-4-piperidin-4-ylpiperazine is a chemical intermediate of significant interest in pharmaceutical development. Its structural features, containing both piperidine and piperazine moieties, make it a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethyl-4-piperidin-4-ylpiperazine is a chemical intermediate of significant interest in pharmaceutical development. Its structural features, containing both piperidine and piperazine moieties, make it a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity, identity, and stability of this intermediate is paramount to the quality, safety, and efficacy of the final drug product. This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 1-Ethyl-4-piperidin-4-ylpiperazine, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Ethyl-4-piperidin-4-ylpiperazine is fundamental to the development of robust analytical methods.

Table 1: Physicochemical Properties of 1-Ethyl-4-piperidin-4-ylpiperazine

PropertyValueSource
Chemical Structure CCN1CCN(CC1)C2CCNCC2[5]
Molecular Formula C₁₁H₂₃N₃[5]
Molecular Weight 197.32 g/mol [5]
Appearance Solid[5]
CAS Number 435341-92-7 (Note: several CAS numbers may exist for this structure, e.g., 202991-77-3)[6][7][8]

Analytical Characterization Workflow

A multi-faceted analytical approach is necessary for the complete characterization of 1-Ethyl-4-piperidin-4-ylpiperazine. The following workflow outlines the key analytical techniques and their respective roles in confirming the identity, purity, and stability of the compound.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Confirmatory & In-depth Analysis HPLC HPLC-UV/CAD (Purity & Assay) LC_MS LC-MS (Identity & Impurity ID) HPLC->LC_MS Peak Identification NMR NMR (Structure Elucidation) GC_MS GC-MS (Volatile Impurities) FTIR FTIR (Functional Groups) Thermal Thermal Analysis (DSC/TGA) Sample Sample Sample->HPLC Initial Assessment Sample->NMR Definitive Structure Sample->GC_MS Residual Solvents Sample->FTIR Functional Group Confirmation Sample->Thermal Solid-State Properties

Caption: Comprehensive analytical workflow for 1-Ethyl-4-piperidin-4-ylpiperazine.

Chromatographic Methods

Chromatography is the cornerstone for assessing the purity and assay of 1-Ethyl-4-piperidin-4-ylpiperazine. Due to the basic nature and lack of a strong UV chromophore in the molecule, careful method development is required.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of piperazine derivatives.[9][10][11] However, direct UV detection can be challenging due to the absence of a significant chromophore.[9][12] Analysis at low UV wavelengths (e.g., < 220 nm) or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are recommended. For trace-level impurity analysis, derivatization with a UV-active agent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[9][12]

Protocol: RP-HPLC with UV Detection

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile is recommended. A typical starting gradient could be 5-95% acetonitrile over 20 minutes.[9]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 35 °C.[12]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.[12]

  • Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

Rationale for Method Parameters:

  • A buffered mobile phase at a low pH is crucial to ensure the protonation of the basic nitrogen atoms, leading to better peak shape and retention on a C18 column.

  • Gradient elution is necessary to elute potential impurities with a wide range of polarities.

  • Elevated column temperature can improve peak symmetry and reduce column backpressure.

Validation of the HPLC Method: The developed HPLC method must be validated according to ICH Q2(R2) guidelines.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC)

GC is a valuable technique for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process.[14][15] Given the relatively low volatility of 1-Ethyl-4-piperidin-4-ylpiperazine, GC is primarily used for impurity profiling rather than for the assay of the main component.

Protocol: GC with Flame Ionization Detection (FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-17 (30 m x 0.53 mm, 1 µm film thickness), is suitable for separating polar amines.[14][15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[14][15]

  • Injector Temperature: 250 °C.[14][15]

  • Detector Temperature: 260 °C.[14][15]

  • Oven Temperature Program: An initial temperature of 150 °C held for 10 minutes, followed by a ramp of 35 °C/min to 260 °C, held for 2 minutes.[14][15]

  • Injection Mode: Split injection (e.g., 1:5 split ratio).[14]

  • Injection Volume: 1.0 µL.[14][15]

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol.[14]

Rationale for Method Parameters:

  • FID is a universal detector for organic compounds and provides excellent sensitivity.

  • A polar column is necessary to achieve good separation of polar amine compounds.

  • The temperature program is designed to separate volatile impurities from the less volatile main compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 1-Ethyl-4-piperidin-4-ylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ can be particularly useful for compounds with exchangeable protons (e.g., N-H).[16]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Two-dimensional NMR experiments, such as COSY and HSQC, can be used for more detailed structural assignments.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons, and the piperazine ring protons. The chemical shifts and coupling patterns will be characteristic of the specific molecular environment of each proton.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the ethyl group carbons and the distinct carbons of the piperidine and piperazine rings.[16][17][18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to identify impurities. It is often coupled with a chromatographic technique (LC-MS or GC-MS).

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled to an HPLC system.

  • Ionization Mode: Positive ion mode is preferred due to the basic nature of the compound, which readily forms protonated molecules [M+H]⁺.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Data Analysis: The molecular ion peak corresponding to the protonated molecule (m/z 198.1965 for [C₁₁H₂₄N₃]⁺) should be observed. Fragmentation patterns can provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

  • N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the piperidine ring.[18]

  • C-H stretching: Bands in the region of 2800-3000 cm⁻¹ from the aliphatic C-H bonds.

  • C-N stretching: Bands in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the C-N bonds.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 1-Ethyl-4-piperidin-4-ylpiperazine. A combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming the identity, purity, and stability of this important pharmaceutical intermediate. All analytical procedures should be properly validated to ensure the generation of reliable and accurate data, thereby supporting the development of high-quality drug products.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives - Benchchem. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - Taylor & Francis. (2007, February 6).
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - Benchchem. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7).
  • USP Chapter 621: Overview & Key Points - Phenomenex. (2017, June 28).
  • USP-NF 〈621〉 Chromatography. (2023, November 1).
  • 〈621〉 Chromatography - USP-NF ABSTRACT. (n.d.).
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (2025, August 5).
  • 1-ETHYL-4-PIPERIDIN-4-YL-PIPERAZINE 435341-92-7 wiki - Guidechem. (n.d.).
  • Chromatography - USP Chapter 621 | PDF - Scribd. (2014, March 16).
  • 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich. (n.d.).
  • 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich. (n.d.).
  • 202991-77-3|1-Ethyl-4-(piperidin-4-yl)piperazine - BLDpharm. (n.d.).
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. (n.d.).
  • Analytical CHEMISTRY. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.).
  • Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 202991-77-3 | 1-Ethyl-4-(piperidin-4-yl)piperazine - Ambeed.com. (n.d.).
  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.).
  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI. (2015, March 31).
  • Piperazine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 - ChemicalBook. (2025, July 24).
  • 4-ethyl-4-(piperidin-1-yl)piperidine - PubChemLite. (n.d.).
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17).

Sources

Method

Application Note: High-Stability HPLC-UV Analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine

This application note details a validated HPLC-UV protocol for the purity analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine (CAS: 435341-92-7 for HCl salt; 202991-77-3 for free base). This compound presents specific analy...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a validated HPLC-UV protocol for the purity analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine (CAS: 435341-92-7 for HCl salt; 202991-77-3 for free base).

This compound presents specific analytical challenges: it is a highly polar, basic diamine with weak UV absorbance (lacking aromatic chromophores).[1] Standard reversed-phase methods often fail due to poor retention or severe peak tailing caused by silanol interactions. This guide provides a robust solution using ion-suppression chromatography on a hybrid-silica column.

Introduction & Chemical Context

1-Ethyl-4-(piperidin-4-yl)piperazine is a critical intermediate in the synthesis of pharmaceutical agents, including kinase inhibitors and CNS-active drugs. Structurally, it consists of a piperidine ring coupled to a piperazine moiety, featuring both secondary and tertiary amine functionalities.

The Analytical Challenge
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, necessitating detection at low UV wavelengths (205–215 nm), where solvent background noise is high.
    
  • Basicity & Tailing: With pKa values estimated >9.0, the protonated amines interact strongly with residual silanols on conventional C18 columns, leading to peak tailing.

  • Polarity: The hydrophilic nature (LogP ~0.8) risks elution in the void volume if the mobile phase organic content is too high.

Chemical Profile
PropertyData
Chemical Name 1-Ethyl-4-(piperidin-4-yl)piperazine
CAS Number 202991-77-3 (Free Base) / 435341-92-7 (HCl)
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Molecular Weight 197.32 g/mol
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[2][3][4]
Key Impurities Piperazine, 1-Ethylpiperazine, 4-Piperidone.[2][3]

Method Development Strategy

To overcome the challenges above, this protocol utilizes a High-pH Stable Hybrid Column .

  • Why High pH? At pH 10-11, the amine groups are deprotonated (neutral), increasing hydrophobicity and retention on the C18 phase while eliminating cation-exchange interactions with silanols (which are ionized but repelled or capped).

  • Why Hybrid Column? Traditional silica dissolves at pH > 8. Hybrid particles (e.g., Waters XBridge or Agilent Poroshell HPH) are stable up to pH 12.

Alternative Low-pH Approach: If a hybrid column is unavailable, a Phosphate Buffer (pH 2.5) method with an ion-pairing agent (Hexanesulfonate) is provided as a secondary protocol.

Experimental Protocol (Primary Method: High pH)

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: DAD or VWD capable of stable 210 nm detection.

  • Column: Waters XBridge BEH C18 XP, 4.6 x 100 mm, 2.5 µm (or equivalent high-pH stable column).

  • Reagents: Ammonium Bicarbonate (LC-MS grade), Ammonium Hydroxide (25%), Acetonitrile (HPLC Far UV grade), Milli-Q Water.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate, pH adjusted to 10.0 with

High pH ensures analyte is neutral for better peak shape.
Mobile Phase B Acetonitrile (100%)Strong eluent, low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Column Temp 35°CImproves mass transfer and lowers backpressure.
Injection Vol 5-10 µLKeep low to prevent solvent effects.
Detection UV @ 210 nm (Ref: 360 nm)Detects the n-

* transition of the amine.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial equilibration
2.00955Isocratic hold for polar impurities
12.004060Gradient elution of main peak
14.00595Wash column
16.00955Re-equilibration
20.00955End of Run

Experimental Protocol (Secondary Method: Low pH)

Use this if High-pH columns are unavailable.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Optional: Add 5mM Sodium Hexanesulfonate if retention is < 1.5 min.

  • Mobile Phase B: Acetonitrile.[1][5]

  • Detection: 210 nm.

  • Note: Phosphate buffers are not MS-compatible.

Sample Preparation & System Suitability[7]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine reference standard in 10 mL of Diluent (50:50 Water:Acetonitrile).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Diluent.

System Suitability Criteria (SST)

Run 5 replicate injections of the Working Standard.

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 – 1.5 (Critical for this basic compound)

  • RSD of Peak Area: < 2.0%

  • Retention Time: ~6-8 minutes (Target)

Visualization: Method Workflow & Logic

Analytical Workflow Diagram

HPLC_Workflow cluster_HPLC HPLC Setup cluster_QC Data Analysis Start Start: Sample Receipt Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Start->Prep Selection Select Method Prep->Selection MethodA Method A: High pH (XBridge C18, pH 10) Selection->MethodA Preferred MethodB Method B: Low pH (C18, pH 2.5 + Ion Pair) Selection->MethodB Alternative Run Inject & Run Gradient MethodA->Run MethodB->Run Detect UV Detection @ 210 nm Run->Detect CheckSST Check SST (Tailing < 1.5?) Detect->CheckSST Pass Report Purity CheckSST->Pass Yes Fail Troubleshoot: 1. Check pH 2. Replace Guard Column CheckSST->Fail No Fail->Run Retest

Caption: Operational workflow for the purity analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine, including method selection and QC decision gates.

Validation Parameters (ICH Q2)

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of analyte.Inject Diluent, Impurity Markers (Piperazine), and Placebo.
Linearity

5 levels from 50% to 150% of target concentration (e.g., 0.05 - 0.15 mg/mL).
Accuracy 98.0% - 102.0% RecoverySpike samples with known standard amounts.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Estimated at 0.5 µg/mL (LOQ) due to low UV response.
Robustness SST passesVary pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C).

Troubleshooting Guide

Issue: Baseline Drift at 210 nm
  • Cause: Impure Acetonitrile or refractive index changes in gradient.

  • Solution: Use "Far UV" or "Gradient Grade" Acetonitrile. Ensure Reference Wavelength (360 nm) is off or set wide enough to not subtract real peaks, but DAD reference usually helps drift. Correction: For 210 nm, do not use a reference wavelength that overlaps with any potential impurity absorbance.

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary silanol interactions.

  • Solution (High pH Method): Ensure pH is actually > 9.5. If pH drops, amines protonate and tail. Use fresh Ammonium Hydroxide.

  • Solution (Low pH Method): Add 5-10 mM Triethylamine (TEA) to the buffer as a silanol blocker (competing base).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10432349, 1-Ethyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[6] Journal of Liquid Chromatography & Related Technologies.[6] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-piperidin-4-ylpiperazine

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Optimization of N-Alkylation Protocols for 4-piperidin-4-ylpiperazine Assigned Specialist: Senior Application Scientist[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Optimization of N-Alkylation Protocols for 4-piperidin-4-ylpiperazine Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with 4-piperidin-4-ylpiperazine (also known as 4-(1-piperazinyl)piperidine).[1] This scaffold presents a classic "competing nucleophile" challenge. It contains two secondary amines:[1]

  • The Piperidine Nitrogen (N-A): Highly basic (pKa ~11.2), but sterically hindered by the C4-substituent.[1]

  • The Distal Piperazine Nitrogen (N-B): Moderately basic (pKa ~9.8), but sterically accessible.[1]

The Core Conflict: Under thermodynamic control (reversible), the more basic Piperidine N reacts.[1] Under kinetic control (irreversible alkylation), the less hindered Distal Piperazine N reacts.[1] Most standard alkylations are kinetically controlled, favoring the distal nitrogen.[1]

This guide provides self-validating protocols to control this selectivity and prevent the most common failure mode: bis-alkylation .

Part 1: Diagnostic & Strategy (FAQs)

Q1: I am observing a mixture of mono- and bis-alkylated products. How do I favor mono-alkylation?

Diagnosis: Bis-alkylation occurs because the product (a tertiary amine) is often more nucleophilic than the starting material, or because local concentration hotspots exist during reagent addition.[1]

Corrective Action:

  • The "0.8 Rule": Never use a 1:1 stoichiometry for direct alkylation. Use 0.8 to 0.9 equivalents of the alkyl halide relative to the diamine.[1] It is easier to wash away unreacted starting material (which is highly polar) than to separate the bis-alkylated impurity.[1]

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

  • Inverted Addition: Do not dump the alkyl halide in. Dissolve the alkyl halide in the reaction solvent and add it dropwise over 1-2 hours to the amine solution.

Q2: Which nitrogen is reacting?

Technical Insight: In 90% of SN2 reactions with alkyl halides, the distal piperazine nitrogen (N-B) is the primary nucleophile.[1]

  • Why? The piperidine nitrogen is flanked by the C3 and C5 methylenes and the bulky C4-piperazinyl group.[1] The distal piperazine nitrogen projects away from the bulk, making it kinetically accessible.[1]

  • Validation: If you need to alkylate the piperidine nitrogen specifically, you must protect the piperazine nitrogen (e.g., Boc-anhydride) first.[1]

Q3: My reaction is stuck as a "sticky oil" and yields are low. What's wrong?

Diagnosis: Piperazine derivatives are hygroscopic and form salts easily.[1][2]

  • Free Base vs. Salt: Are you using the HCl salt of the starting material? If so, you must add extra base (3-4 eq.) to liberate the free amine before the alkyl halide reacts.[1]

  • Solvent Choice: DCM is often too non-polar for these salts.[1] Switch to Acetonitrile (ACN) or DMF .[1]

Part 2: Optimized Protocols

Method A: Direct Alkylation (For Primary Alkyl Halides)

Best for: Simple alkyl chains where reductive amination is not possible.

Reagents:

  • Substrate: 4-piperidin-4-ylpiperazine (1.0 eq)[1]

  • Electrophile: Alkyl Bromide (0.9 eq)[1]

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq for faster rates)[1]
  • Additive: KI (0.1 eq - Finkelstein catalyst)

  • Solvent: Acetonitrile (ACN) [anhydrous][1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-piperidin-4-ylpiperazine in ACN (0.1 M).

  • Activation: Add

    
     and KI. Stir at room temperature for 15 minutes. Checkpoint: Ensure a fine suspension.
    
  • Controlled Addition: Dissolve the Alkyl Bromide in a small volume of ACN. Add this solution dropwise via syringe pump or addition funnel over 60 minutes .[1]

  • Reaction: Heat to 60°C (only if needed; try RT first to maximize selectivity). Monitor by LC-MS.[1][3]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][4] Partition residue between DCM and dilute

    
     (pH 12). Note: High pH is critical to keep the product in the organic phase.[1]
    
Method B: Reductive Amination (The "Gold Standard")

Best for: Introducing bulky groups or ensuring mono-selectivity.[1]

Reagents:

  • Substrate: 4-piperidin-4-ylpiperazine (1.0 eq)[1]

  • Carbonyl: Aldehyde/Ketone (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acid: Acetic Acid (1-2 drops, pH 5-6)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Protocol:

  • Imine Formation: Mix amine and aldehyde in DCE. Add Acetic Acid.[1][2] Stir for 30-60 mins.

  • Reduction: Add STAB in one portion.

  • Validation: The reaction usually completes in 2-4 hours at RT.

  • Why this works: The intermediate iminium ion forms reversibly.[1] The hydride attack is the rate-determining step and is highly selective for the formed imine, virtually eliminating bis-alkylation.[1]

Part 3: Visualization & Logic Flows

Decision Logic for Reaction Conditions

OptimizationLogic Start Start: N-Alkylation of 4-piperidin-4-ylpiperazine CheckElectrophile Is the Electrophile an Aldehyde or Ketone? Start->CheckElectrophile Reductive Method B: Reductive Amination (High Selectivity) CheckElectrophile->Reductive Yes CheckSterics Is the Alkyl Halide Sterically Hindered? CheckElectrophile->CheckSterics No YesAldehyde Yes NoHalide No (Alkyl Halide) DMF_Heat Use DMF, 80°C Base: DIPEA CheckSterics->DMF_Heat Yes ACN_Room Method A: ACN, RT Base: K2CO3 (Add KI for Chlorides) CheckSterics->ACN_Room No Hindered Yes (e.g., Isopropyl) Simple No (e.g., Methyl, Ethyl)

Caption: Decision matrix for selecting the optimal solvent and base system based on electrophile type.

Regioselectivity Mechanism[1][5][6]

Regioselectivity PiperidineN Piperidine NH (pKa ~11.2) More Basic Reaction Reaction Outcome (Kinetic Control) PiperidineN->Reaction Blocked by Steric Bulk PiperazineN Distal Piperazine NH (pKa ~9.8) Less Hindered PiperazineN->Reaction Favored Path (Nucleophilic Attack)

Caption: Visualizing the competition between basicity (Piperidine) and nucleophilic accessibility (Piperazine).

Part 4: Troubleshooting Data & Purification

Solvent System Compatibility Table
SolventDielectric ConstantSuitabilityNotes
Acetonitrile (ACN) 37.5Excellent Best balance of polarity and rate.[1] Easy to remove.
DMF 36.7Good Use for poor solubility substrates.[1] Hard to remove (requires aqueous wash).[1]
DCM 8.9Poor Often fails to dissolve the diamine salt.[1] Good for reductive amination only.[1]
Ethanol 24.5Moderate Good for solubility, but nucleophilic solvent can compete with alkyl halides.[1]
Purification Guide: The "Amine Tailing" Fix

If your product streaks on silica gel:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.[1]

  • Mobile Phase: Use DCM : MeOH : NH₄OH (90:9:1).[1] The ammonium hydroxide suppresses the ionization of the silica silanols, sharpening the peak.[1]

  • Reverse Phase: If the molecule is very polar, switch to C18 columns using Water (0.1% Formic Acid) / ACN gradient.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group & Chapter 17: Alkylation of Amines).[1]

  • Patel, J. et al. (2021).[1] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1939–1951. Link

  • ACS Green Chemistry Institute. (2017). "Alkylation of Amines: Reagent Guide." ACS GCI Pharmaceutical Roundtable. Link

  • Master Organic Chemistry. (2017). "Alkylation of Amines Generally Sucks."[1][5][6] Master Organic Chemistry. Link

  • Khalaf, A. et al. (2012).[1] "pK a values of common substituted piperazines." ResearchGate.[1] Link

Sources

Optimization

Technical Support Center: Purification of 1-Ethyl-4-piperidin-4-ylpiperazine

Welcome to the technical support resource for 1-Ethyl-4-piperidin-4-ylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Ethyl-4-piperidin-4-ylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile diamine building block. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common challenges and achieve your desired purity specifications.

Introduction: Understanding the Molecule's Challenges

1-Ethyl-4-piperidin-4-ylpiperazine (MW: 197.32 g/mol ) is a diamine, typically a solid at room temperature, that presents unique purification hurdles due to its structure.[1] The presence of three nitrogen atoms—a secondary amine in the piperidine ring and two tertiary amines in the ethylpiperazine moiety—imparts a high degree of basicity and polarity. These characteristics are central to the purification challenges you may encounter, from its behavior in extractions to its interactions with chromatographic media.

This guide will address these challenges head-on, providing a framework for logical troubleshooting and method development.

Physicochemical Properties Overview

A clear understanding of a molecule's properties is the foundation of any successful purification strategy. Below is a summary of key data for 1-Ethyl-4-piperidin-4-ylpiperazine and its hydrochloride salt.

PropertyValueSource & Significance
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol (Free Base)
Molecular Weight 233.78 g/mol (HCl Salt)[2]
Physical Form Solid (Free Base)[1]
Topological Polar Surface Area (TPSA) 18.51 Ų[2]
Predicted logP 0.7977[2]
Hydrogen Bond Donors 1 (Piperidine N-H)[2]
Hydrogen Bond Acceptors 3 (All Nitrogens)[2]

The low TPSA and moderate logP suggest some solubility in organic solvents, but the multiple basic nitrogens dominate its behavior, making it highly soluble in acidic aqueous solutions.

Common Synthetic Impurities: Know Your Enemy

The most common route to this compound is the reductive amination between 1-ethyl-4-piperidone and piperazine, or a related sequence.[3][4] This reaction, while robust, can generate a predictable profile of impurities that you must be prepared to remove.

Diagram: Synthetic Pathway and Impurity Genesis

G cluster_synthesis Reductive Amination N_Et_Pip 1-Ethyl-4-piperidone Imine Imine Intermediate N_Et_Pip->Imine + Piperazine Impurity1 Unreacted 1-Ethyl-4-piperidone N_Et_Pip->Impurity1 Incomplete Reaction Impurity4 Reduced Ketone (Alcohol byproduct) N_Et_Pip->Impurity4 Direct Reduction of Ketone Pip Piperazine Pip->Imine Impurity2 Unreacted Piperazine Pip->Impurity2 Incomplete Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product 1-Ethyl-4-piperidin-4-ylpiperazine (Target Compound) ReducingAgent->Product Impurity3 Bis-Adduct Impurity (Dimer) Product->Impurity3 Over-reaction with Imine Intermediate Imine->Product + Reducing Agent

Caption: Synthesis via reductive amination and common process-related impurities.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the issues you are most likely to face during purification.

Acid-Base Extraction & Salt Formation

This classical technique is often the first and most powerful purification step for basic amines. By exploiting the differential solubility of the free base versus its protonated salt, many non-basic impurities can be removed.

  • Q: My crude product is a dark, intractable oil. How do I begin purification?

    • A: This is a common scenario. The first step is a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash this organic solution with a dilute basic aqueous solution (e.g., 5% Na₂CO₃ or 1M NaOH) to remove any acidic byproducts. Then, extract the product from the organic phase into an acidic aqueous phase (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving many non-basic impurities behind in the organic layer. The now-clarified aqueous layer can be basified (e.g., with 48% NaOH) and re-extracted with fresh DCM/EtOAc to recover the purified free base.[5]

  • Q: I'm trying to form the hydrochloride salt for crystallization, but I'm getting an oil instead of a solid. What's happening?

    • A: This phenomenon, known as "oiling out," typically occurs for one of two reasons:

      • High Impurity Load: The presence of significant impurities can disrupt the crystal lattice, preventing solidification. The solution is to perform a preliminary purification, such as the acid-base extraction described above or a quick filtration through a silica plug, before attempting salt formation.

      • Solvent Choice: The solvent may be too good at solvating the salt. If you are adding HCl in a solvent like methanol where the salt is highly soluble, it may not precipitate. Try switching to a solvent system where the free base is soluble but the HCl salt is not, such as Isopropanol (IPA), Ethyl Acetate (EtOAc), or Diethyl Ether. Adding the acid solution dropwise at a low temperature (0-5 °C) can also promote crystallization over oiling out.

Experimental Protocol: HCl Salt Formation & Recrystallization
  • Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent (e.g., Isopropanol or Methanol, ~3-5 volumes).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether or concentrated HCl, 2.0-2.2 eq) dropwise with vigorous stirring. The two equivalents are to ensure protonation of both the piperidine and the more basic piperazine nitrogen.

  • Monitor for precipitation. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Allow the slurry to stir at low temperature for 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration, washing with a small amount of cold solvent (e.g., cold IPA or Ether).

  • For recrystallization, dissolve the salt in a minimal amount of a hot polar solvent (like Methanol or Ethanol) and then add a less polar anti-solvent (like EtOAc or IPA) until the solution becomes slightly turbid. Allow it to cool slowly to form high-purity crystals. Many piperidine-based compounds have been successfully crystallized from ethanol or ethanol/ethyl acetate mixtures.[6][7]

Column Chromatography

Chromatography is a powerful tool but can be challenging for highly basic compounds like this one.

  • Q: Why do I see severe tailing of my product peak on a silica gel column?

    • A: This is the most common issue when purifying amines on standard silica gel. The surface of silica is covered with acidic silanol groups (Si-OH), which strongly and sometimes irreversibly interact with the basic nitrogen atoms of your molecule. This leads to poor peak shape and low recovery.

    • The Solution: You must add a basic modifier to your mobile phase to "tame" the silica. The most common approach is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., DCM/Methanol). The modifier competes with your product for the acidic sites on the silica, resulting in much sharper peaks and better recovery.

  • Q: What is a good starting mobile phase for silica gel chromatography?

    • A: Given the compound's polarity, a good starting point is a gradient of Methanol in Dichloromethane (DCM).

      • Mobile Phase A: Dichloromethane

      • Mobile Phase B: 90:10:1 Methanol/DCM/Ammonium Hydroxide

      • Gradient: Start with 100% A and gradually increase the percentage of B. A typical gradient might be 0-50% B over 20 column volumes.

Diagram: Chromatographic Purification Workflow

G Start Crude Product (Oil or Solid) Dissolve Dissolve in minimal DCM Start->Dissolve Load Load onto Column Dissolve->Load Column Silica Gel Column (pre-equilibrated with mobile phase) Load->Column Collect Collect Fractions (Monitor by TLC/LCMS) Column->Collect Elute Elute with Gradient (e.g., MeOH in DCM + 1% Et₃N) Elute->Column Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent (in vacuo) Combine->Evaporate End Pure 1-Ethyl-4-piperidin-4-ylpiperazine Evaporate->End

Caption: A typical workflow for purification by column chromatography.

Distillation
  • Q: Can I purify my product by vacuum distillation?

    • A: This is generally not recommended. While many simpler piperazines and piperidines can be distilled, the molecular weight (197.32 g/mol ) and multiple hydrogen bonding sites of this compound suggest a very high boiling point, likely well over 250-300 °C even under high vacuum. At these temperatures, there is a significant risk of thermal degradation, especially since amines can be sensitive to air oxidation at elevated temperatures.[8][9] Crystallization or chromatography are far safer and more effective methods for achieving high purity.

Purity Assessment: Validating Your Success

Once purified, the identity and purity of the material must be confirmed. No single technique is sufficient; a combination of methods provides the most complete picture.

TechniqueTypical Conditions & Observations
GC-MS A robust method for assessing purity and identifying volatile impurities. A method using a DB-17 column has been reported for separating similar piperazine derivatives.[10] The mass spectrum should show a clear molecular ion (M⁺) at m/z 197.
LC-MS Excellent for purity assessment. A C18 reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like 0.1% formic acid or TFA is a good starting point. The modifier is crucial for good peak shape.
¹H NMR Confirms the structure. Expect to see signals for the ethyl group (a triplet and quartet), as well as complex multiplets for the piperidine and piperazine ring protons. The N-H proton of the piperidine may be broad or exchange with D₂O.
Elemental Analysis For crystalline salts, this provides definitive proof of the empirical formula and the salt stoichiometry (e.g., mono- vs. di-hydrochloride).

References

  • Studylib. Reductive Amination with Borohydride & Borane Reducing Agents. [Link]

  • PubChem. 1-Ethylpiperidin-4-one. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Google Patents.
  • Analytical CHEMISTRY. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • ResearchGate. (PDF) Boron reagents for reductive amination. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 1-Ethyl-4-piperidin-4-ylpiperazine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine. As a Senior Application Scientist, this document synthesizes technica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine. As a Senior Application Scientist, this document synthesizes technical information and practical insights to address common challenges, particularly concerning the removal of impurities.

Frequently Asked Asked (FAQs)

Q1: What is the most common synthetic route for 1-Ethyl-4-piperidin-4-ylpiperazine and what are the likely impurities?

The most prevalent and efficient method for synthesizing 1-Ethyl-4-piperidin-4-ylpiperazine is through a reductive amination reaction. This typically involves the reaction of a protected 4-piperidone derivative, such as N-Boc-4-piperidone, with 1-ethylpiperazine, followed by deprotection.[1][2][3] The reaction is generally mediated by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]

Likely Impurities:

  • Unreacted Starting Materials: Residual N-Boc-4-piperidone and 1-ethylpiperazine are common impurities.[4]

  • Over-alkylation Products: While less common with selective reducing agents, the formation of dialkylated piperazine byproducts can occur.[5]

  • Side-products from the Reducing Agent: Depending on the reaction conditions, byproducts from the reducing agent, such as N-acetylation or N-ethylation of the amine starting materials, can be observed in small amounts.[5]

  • Products of Incomplete Reaction: The intermediate imine or iminium ion may persist if the reduction is not driven to completion.

  • Degradation Products: Improper handling or storage can lead to degradation products like N-formylpiperazine.[4]

Troubleshooting Guide: Common Issues and Solutions

Q2: My reaction seems to be incomplete, and I have a mixture of starting materials and product. How can I drive the reaction to completion?

Incomplete reductive amination can be a common hurdle. Here are several strategies to optimize the reaction:

  • pH Control: The formation of the imine intermediate is often favored under mildly acidic conditions (pH ~6).[1] You can add a small amount of a weak acid, like acetic acid, to the reaction mixture.

  • Reaction Time and Temperature: Some reductive aminations can be slow. Consider extending the reaction time or gently warming the mixture if the reactants are stable at higher temperatures.

  • Stoichiometry of Reagents: Ensure the appropriate stoichiometry of your reactants and reducing agent. A slight excess of the amine and reducing agent can sometimes help to drive the reaction to completion.[1]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally a mild and selective reagent for reductive aminations.[1][5] If you are using a different reducing agent, such as sodium borohydride (NaBH₄), ensure that the imine has sufficient time to form before adding the reducing agent to avoid reduction of the starting ketone.

Purification Protocols

Q3: How can I effectively remove unreacted 1-ethylpiperazine from my crude product?

The basic nature of both the product and the unreacted 1-ethylpiperazine can make separation challenging. Here are a few effective methods:

Method 1: Acid-Base Extraction

This technique leverages the different basicities of the components to separate them.

Protocol: Acid-Base Extraction [6][7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic compounds, including your product and unreacted 1-ethylpiperazine, transferring them to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated amines from the organic layer, which will contain non-basic impurities.

  • Basification: Carefully add a base (e.g., 1M NaOH) to the aqueous layer until it is basic (pH > 10). This will deprotonate the amines, causing them to precipitate or form an oily layer.

  • Extraction of Free Base: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

Method 2: Crystallization via Salt Formation

This method is highly effective for achieving high purity by selectively precipitating the desired product as a salt.[4][8]

Protocol: Purification via Diacetate Salt Formation [8]

  • Dissolution: Dissolve the crude product in acetone. The concentration should be in the range of 0.5 to 20 weight percent.[8]

  • Acidification: While stirring, slowly add glacial acetic acid. Use a stoichiometric amount or up to a 5-fold excess to form the diacetate salt.[4]

  • Precipitation: The crystalline diacetate salt of 1-Ethyl-4-piperidin-4-ylpiperazine should precipitate. Cooling the mixture to 10-30°C can enhance precipitation.[4][8]

  • Isolation: Filter the precipitated salt and wash it with cold acetone to remove soluble impurities.[4]

  • (Optional) Regeneration of Free Base: The purified diacetate salt can be dissolved in water, basified with a strong base (e.g., NaOH), and the free base can be extracted with an organic solvent as described in the acid-base extraction protocol.

Q4: I am struggling to separate my product from structurally similar impurities. What are my options?

For challenging separations, column chromatography is the preferred method due to its high resolving power.[9][10][11][12]

Protocol: Column Chromatography [9]

  • Stationary Phase: Use silica gel as the stationary phase.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, you can adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Mobile Phase (Eluent): Due to the basic nature of the product, it is crucial to use a mobile phase containing a small amount of a basic additive to prevent peak tailing. A common choice is a gradient of methanol in dichloromethane (e.g., starting with 2% methanol and gradually increasing to 10%) with the addition of 0.5% triethylamine or ammonium hydroxide.[9]

  • Elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Data Summary

Purification MethodKey PrincipleBest For RemovingConsiderations
Acid-Base Extraction Differential solubility of neutral and protonated amines.[7]Non-basic impurities, unreacted starting materials.May not effectively separate structurally similar basic impurities.
Crystallization via Salt Formation Selective precipitation of the product as a salt.[4][8]A wide range of impurities, achieving high purity.Requires the product to form a stable, crystalline salt.
Column Chromatography Differential partitioning between a stationary and mobile phase.[10][12]Structurally similar impurities, complex mixtures.Can be time-consuming and requires careful optimization of the mobile phase.[9]

Visualizations

Impurity Formation Pathway

cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_products Products & Impurities N-Boc-4-Piperidone N-Boc-4-Piperidone Imine Intermediate Imine Intermediate N-Boc-4-Piperidone->Imine Intermediate Unreacted N-Boc-4-Piperidone Unreacted N-Boc-4-Piperidone N-Boc-4-Piperidone->Unreacted N-Boc-4-Piperidone 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Imine Intermediate Unreacted 1-Ethylpiperazine Unreacted 1-Ethylpiperazine 1-Ethylpiperazine->Unreacted 1-Ethylpiperazine Desired Product (Protected) Desired Product (Protected) Imine Intermediate->Desired Product (Protected) Reduction Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Desired Product (Protected) Over-alkylation Product Over-alkylation Product Desired Product (Protected)->Over-alkylation Product Side Reaction

Caption: Potential impurity sources in the synthesis.

Purification Workflow

Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Cleanup Crystallization (Salt Formation) Crystallization (Salt Formation) Acid-Base Extraction->Crystallization (Salt Formation) High Purity Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Complex Mixtures Pure Product Pure Product Crystallization (Salt Formation)->Pure Product Column Chromatography->Pure Product

Sources

Optimization

Stability issues of 1-Ethyl-4-piperidin-4-ylpiperazine in solution

Technical Support Center: 1-Ethyl-4-piperidin-4-ylpiperazine A Guide to Ensuring Solution Stability in Research & Development Welcome to the technical support guide for 1-Ethyl-4-piperidin-4-ylpiperazine. As Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-4-piperidin-4-ylpiperazine

A Guide to Ensuring Solution Stability in Research & Development

Welcome to the technical support guide for 1-Ethyl-4-piperidin-4-ylpiperazine. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your experiments. This guide is designed to provide in-depth, practical solutions to common stability-related challenges encountered when working with this molecule in solution. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers. Each answer provides a scientific rationale, actionable troubleshooting steps, and validated protocols.

Q1: My solution of 1-Ethyl-4-piperidin-4-ylpiperazine shows decreasing potency in my assays over a short period. What are the likely causes and how should I properly store my solutions?

A1: Rationale & Causality

Inconsistent results are often the first sign of compound degradation.[1] 1-Ethyl-4-piperidin-4-ylpiperazine, like many piperazine derivatives, is susceptible to several degradation pathways in solution, primarily oxidation and pH-dependent hydrolysis. The piperazine and piperidine rings contain nucleophilic nitrogen atoms that can be targets for chemical reactions.

  • Oxidative Degradation: Atmospheric oxygen can react with the compound, especially when catalyzed by trace metal ions or exposure to light (photo-oxidation).[1] This can lead to the formation of N-oxides, ring-opened byproducts, or other oxidized species that may be less active or inactive.[2][3]

  • pH-Dependent Stability: Piperazine is a weak base, and the stability of its derivatives can be highly dependent on the pH of the solution.[1] Extreme pH values (highly acidic or basic) can catalyze hydrolytic degradation or other unwanted reactions.

  • Thermal Stress: While piperazine itself is relatively stable thermally compared to other amines, elevated temperatures will accelerate all degradation processes.[2][4] Repeated freeze-thaw cycles can also compromise stability by causing localized concentration changes and introducing atmospheric oxygen upon thawing.[1]

Troubleshooting & Best Practices

To mitigate these issues, rigorous storage and handling procedures are essential.

Recommended Storage Conditions for Stock Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows down chemical degradation kinetics significantly.[1]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles and minimizes contamination risk.[1]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[1][5]
Light Use amber or opaque vialsProtects the compound from photo-degradation.[1]
Solvent Anhydrous, high-purity solvents (e.g., DMSO, Ethanol)Minimizes water content, which can participate in hydrolysis.

Key Takeaway: Always prepare solutions fresh for critical experiments. If storage is unavoidable, do so in small, single-use aliquots at -80°C, protected from light and air.[1]

Q2: I'm struggling to dissolve 1-Ethyl-4-piperidin-4-ylpiperazine in my aqueous buffer, and I'm seeing precipitation. What's causing this and how can I improve its solubility?

A2: Rationale & Causality

This is a classic pH-dependent solubility issue. 1-Ethyl-4-piperidin-4-ylpiperazine has multiple basic nitrogen atoms, meaning its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution. At neutral or higher pH, the molecule is likely in its free-base form, which is less polar and may have limited solubility in water. By lowering the pH, you protonate these nitrogen atoms, forming a more soluble salt.

Troubleshooting & Protocol for Stable Aqueous Solution Preparation

  • Form a Salt: The most reliable method to improve and maintain aqueous solubility is to work with the compound as a salt (e.g., hydrochloride or citrate salt).[1] If you only have the free base, you can form a salt in situ.

  • pH Adjustment: Conduct a pH-solubility profile to find the optimal pH for your desired concentration. For a basic compound like this, a slightly acidic pH (e.g., pH 4-6) will generally yield much higher solubility than a neutral or basic pH.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh Compound: Accurately weigh the required amount of 1-Ethyl-4-piperidin-4-ylpiperazine free base (MW: 197.32 g/mol ).

  • Initial Suspension: Add a portion (e.g., 80%) of your target final volume of high-purity water (e.g., Milli-Q). The compound will likely not dissolve completely and will form a suspension.

  • Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's clarity. Continue adding drops until the solid is fully dissolved.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH. Adjust to your desired target pH (e.g., pH 5.0) by adding more 1 M HCl or 1 M NaOH as needed. Be cautious not to raise the pH too high, as the compound may precipitate out again.

  • Final Volume: Once the compound is fully dissolved and the pH is stable, add water to reach the final target volume.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage: Store as recommended in the A1 table (frozen, single-use aliquots).

Q3: How can I definitively confirm if my compound is degrading under my experimental conditions?

A3: Rationale & Causality

Visual inspection and inconsistent activity are suggestive but not conclusive. To definitively assess stability, you must use a stability-indicating analytical method , which is a validated quantitative method that can separate the intact parent compound from all potential degradation products without interference.[1] The most common technique for this is High-Performance Liquid Chromatography (HPLC).

A Forced Degradation Study is the gold standard for developing and validating such a method.[1] In this study, you intentionally expose the compound to harsh conditions to generate its degradation products. This proves that your analytical method can detect degradation if it occurs.

Experimental Workflow: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active compound.

  • Prepare Stock Solution: Prepare a stock solution of 1-Ethyl-4-piperidin-4-ylpiperazine in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Keep stock solution in a sealed vial at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples, along with an unstressed control, by your HPLC method.

  • Evaluation:

    • Your method is "stability-indicating" if you can see a decrease in the peak area of the parent compound and the appearance of new peaks (degradants) that are well-resolved from the parent peak.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Expose To Base Basic (0.1 M NaOH, 60°C) Stock->Base Expose To Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose To Thermal Thermal (80°C) Stock->Thermal Expose To Photo Photolytic (UV Light, RT) Stock->Photo Expose To Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC Analysis (UV/MS Detector) Sampling->HPLC Neutralize->HPLC

Caption: Workflow for a forced degradation study.

Q4: I'm developing an HPLC method but see significant peak tailing for my compound. How can I improve the chromatography?

A4: Rationale & Causality

This is a common problem for basic compounds like 1-Ethyl-4-piperidin-4-ylpiperazine on standard silica-based C18 columns. The issue stems from secondary interactions between the protonated basic nitrogens on your molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the HPLC column's stationary phase. This interaction causes the peak to "tail," leading to poor resolution and inaccurate quantification.

Troubleshooting & Optimization Strategy

Here is a systematic approach to resolving this issue:

Diagram: HPLC Method Development Troubleshooting

HPLC_Troubleshooting Start Start: Poor Peak Shape (Tailing) Q1 Is mobile phase pH controlled and < 7? Start->Q1 A1_Yes Adjust pH to 2.5-3.5 (e.g., with formic acid or TFA) Q1->A1_Yes No Q2 Is tailing still present? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Add an amine modifier (e.g., 0.1% Triethylamine) to mobile phase Q2->A2_Yes Yes Q3 Is separation from impurities adequate? Q2->Q3 No A2_Yes->Q3 A3_No Implement a gradient (increase organic solvent over time) Q3->A3_No No End End: Good Peak Shape & Resolution Q3->End Yes Q4 Still no resolution? A3_No->Q4 A4_Yes Switch column phase (e.g., Phenyl-Hexyl, Embedded Polar Group) Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Detailed Steps:

  • Mobile Phase pH Adjustment: This is the most critical parameter.[1] By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 (using formic acid or trifluoroacetic acid), you protonate the surface silanol groups (Si-OH), minimizing the unwanted ionic interaction with your protonated basic analyte.

  • Use an Amine Modifier: If tailing persists, add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (e.g., 0.1%).[1] The TEA will preferentially interact with any remaining active silanol sites, effectively shielding your analyte from them.

  • Implement a Gradient: If you have closely eluting impurities (as identified in your forced degradation study), an isocratic method may not be sufficient. A gradient elution, where you gradually increase the percentage of organic solvent (e.g., acetonitrile or methanol) over the run, can significantly improve the resolution between the parent peak and its degradants.[1]

  • Column Selection: If the above steps fail, the column chemistry may be unsuitable. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or one with an embedded polar group, which offer different selectivity for basic compounds.[1]

References

  • Freeman, S. A. (2011). Thermal degradation of piperazine and its structural analogs.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Chen, S., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249. [Link]

  • Central Drug House (P) Ltd. (n.d.).
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(19), 6861–6871. [Link]

  • Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 37, 1904-1911. [Link]

  • Vevelstad, S. J., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(22), 10667–10682. [Link]

  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR.
  • FUJIFILM Wako Chemicals. (2024).
  • Thermo Fisher Scientific. (2025).
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16063. [Link]

  • Sreenivas, N., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.
  • Zhang, Z., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Degradation Pathways of Piperazine-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide you with in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Section 1: Understanding Piperazine Degradation - The "Why" Behind the "How"

The piperazine ring, a common scaffold in many pharmaceuticals, is susceptible to various degradation pathways that can impact the stability, efficacy, and safety of a drug substance.[1] Understanding these pathways is critical for developing robust formulations and analytical methods. The primary degradation routes include oxidation, nitrosation, photodegradation, and thermal degradation.

Oxidative Degradation: The Unseen Reactant

The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or metal ions.[2][3] This can lead to the formation of N-oxides, hydroxylamines, and even ring-opening products.[3][4]

Section 2: Troubleshooting Experimental Challenges

This section addresses common problems encountered during the study of piperazine degradation, offering solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing a color change in my solid piperazine-containing drug substance during storage. What is the likely cause?

A color change is a common indicator of degradation. The two most probable causes are:

  • Photodegradation: Exposure to light, particularly UV light, can trigger photochemical reactions, leading to colored degradation products.[2]

  • Oxidation: Reaction with atmospheric oxygen can also produce colored byproducts.[2]

Solution:

  • Store your drug substance in well-sealed, light-resistant containers (e.g., amber vials).

  • For highly sensitive compounds, consider storage under an inert atmosphere like nitrogen or argon.[2]

  • Conduct experiments under subdued lighting whenever possible.[2]

Q2: My analytical results for a piperazine compound are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a frequent sign of compound degradation.[2] Piperazine derivatives can be unstable in solution, especially under certain pH conditions or when exposed to light and oxygen.

Solution:

  • Prepare solutions fresh daily and protect them from light.

  • Investigate the pH stability of your compound to identify the optimal pH for your analytical mobile phase.

  • If you suspect degradation is occurring during your analytical run, consider using a shorter run time or a lower column temperature.

Q3: I am struggling to separate the parent drug from its degradation products using a standard C18 HPLC column. What are my options?

While C18 columns are a good starting point, the polarity of piperazine and its degradation products may require a different separation chemistry.[2]

Troubleshooting HPLC Separation:

ParameterRecommendationRationale
Column Chemistry Try a C8, phenyl, or cyano column.[2]These stationary phases offer different selectivities that may better resolve polar analytes.
Mobile Phase pH Experiment with different pH values of the aqueous portion of your mobile phase.[2]The ionization state of piperazine and its degradants is pH-dependent, which significantly affects their retention.
Organic Modifier Vary the type (acetonitrile vs. methanol) and proportion of the organic solvent.[2]This alters the overall polarity of the mobile phase and can improve separation.
Additives Add a small amount of an amine modifier like triethylamine to the mobile phase.[2]This can reduce peak tailing for basic compounds by masking residual silanol groups on the stationary phase.
Elution Mode If isocratic elution fails, implement a gradient elution program.[2]A gradient can effectively separate compounds with a wide range of polarities.

Q4: I've detected an unexpected peak in my chromatogram. How can I identify this unknown degradant?

Identifying unknown degradation products is a critical step in ensuring drug safety. A systematic approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown peak.[2]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak will provide structural information.[2]

  • Forced Degradation Studies: By analyzing the degradation profiles under specific stress conditions (acid, base, oxidation, heat, light), you can often deduce the nature of the degradation pathway and the likely structure of the degradant. For example, a peak that appears only under oxidative stress is likely an N-oxide.[2]

  • Reference Standards: If possible, synthesize a small amount of the suspected degradation product to use as a reference standard for confirmation.[2]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments in the study of piperazine degradation.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.[2][5][6]

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.[2]

  • Oxidative Degradation: Dissolve the drug substance in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.[2][3]

  • Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.[2]

  • Photodegradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines. A control sample should be protected from light. Analyze both the exposed and control samples by HPLC.[2]

Data Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradation products.[2]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products.[2][7]

Instrumentation:

  • HPLC system with a PDA or UV detector

  • LC-MS system for peak identification

Starting Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the parent drug.[2]

Procedure:

  • Inject the undegraded drug substance to determine its retention time and peak shape.

  • Inject samples from the forced degradation studies.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution between the parent drug peak and all degradation product peaks.[2]

  • Validate the final method according to ICH Q2(R1) guidelines.

Section 4: Visualizing Degradation Pathways and Workflows

Diagram 1: Major Degradation Pathways of Piperazine

cluster_oxidation Oxidative Degradation cluster_nitrosation Nitrosation cluster_photodegradation Photodegradation Piperazine Piperazine-Containing Compound Oxidation_Products N-Oxides, Hydroxylamines, Ring-Opened Products Piperazine->Oxidation_Products O₂, H₂O₂, Metal Ions Nitrosamines N-Nitrosamines (e.g., MNPZ, DNPz) Piperazine->Nitrosamines Nitrite Sources (e.g., HNO₂) Photo_Products Photo-oxidized Products, Ring Cleavage Products Piperazine->Photo_Products UV/Visible Light

Caption: Major degradation pathways of piperazine-containing compounds.

Diagram 2: Workflow for Identifying an Unknown Degradant

Start Unexpected Peak Observed in Chromatogram LCMS LC-MS Analysis Start->LCMS Forced_Deg Forced Degradation Study Start->Forced_Deg MW Determine Molecular Weight LCMS->MW LCMSMS LC-MS/MS Analysis MW->LCMSMS Structure Elucidate Fragment Structures LCMSMS->Structure Identification Propose Structure of Unknown Degradant Structure->Identification Pathway Correlate with Stress Condition to Infer Pathway Forced_Deg->Pathway Pathway->Identification

Caption: A systematic workflow for the identification of unknown degradation products.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Tricker, A. R., et al. (1991). Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate. Carcinogenesis, 12(9), 1595-9. Retrieved from [Link]

  • Williams, D. L. H. (1996). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1293-1297. Retrieved from [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. Retrieved from [Link]

  • Fine, N. A., & Rochelle, G. T. (2012). Nitrosamine Formation in CO2 Capture by Piperazine. ResearchGate. Retrieved from [Link]

  • Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 214-228. Retrieved from [Link]

  • Bunkan, A. J. C., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 329-344. Retrieved from [Link]

  • Bakherad, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. Retrieved from [Link]

  • Ragab, G., Saleh, H., & Elsayed, O. F. (2015). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Retrieved from [Link]

  • Bunkan, A. J. C., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. White Rose Research Online. Retrieved from [Link]

  • Nielsen, P. T., et al. (2012). Degradation of piperazine by UV light in the presence of air. ResearchGate. Retrieved from [Link]

  • Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 467-81. Retrieved from [Link]

  • Bunkan, A. J. C., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. ResearchGate. Retrieved from [Link]

  • Bakherad, M., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Retrieved from [Link]

  • Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from [Link]

  • Shervington, L. A., & Shinde, M. (2010). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. International Journal of PharmTech Research, 2(3), 1849-1855. Retrieved from [https://sphinxsai.com/2010/pharm_vol2_no3/pharm_vol2_no3_pdf/PT=26 (1849-1855).pdf]([Link] (1849-1855).pdf)

  • FDA. (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Bunkan, A. J. C., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]

  • de la Torre, J. F., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Massoud, S. S., et al. (2021). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI. Retrieved from [Link]

  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8. Retrieved from [Link]

  • Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Retrieved from [Link]

  • O'Brien, P., & El-Hiti, G. A. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(50), 15684-15687. Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. Retrieved from [Link]

  • Jens, K. J. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • O'Brien, P., & El-Hiti, G. A. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research, 4(1), 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

A Guide for Researchers, Scientists, and Drug Development Professionals Part 1: Troubleshooting Guide for Low Yield This section addresses specific experimental failures in a question-and-answer format, providing causal...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Troubleshooting Guide for Low Yield

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective actions.

Q1: My reaction is incomplete, with significant unreacted 1-(piperidin-4-yl)piperazine remaining. What are the likely causes?

A1: An incomplete reaction is one of the most common hurdles. The root cause often lies in reagent quality, reaction conditions, or the equilibrium of iminium ion formation.

  • Cause 1: Ineffective Reducing Agent: The most common reducing agent for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is highly moisture-sensitive.[1] If it has degraded due to improper storage, it will be unable to reduce the iminium ion intermediate effectively.

    • Corrective Action: Use a fresh, unopened bottle of NaBH(OAc)₃ or a recently purchased batch. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and ensure your solvent is anhydrous.

  • Cause 2: Poor Quality Aldehyde: Acetaldehyde is a low-boiling (20.2 °C), volatile compound that can easily evaporate from the reaction mixture or exist in equilibrium with its less reactive trimer, paraldehyde.

    • Corrective Action: Use a freshly opened bottle of acetaldehyde. Consider adding it slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to minimize evaporation. Using a slight excess (1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Cause 3: Suboptimal pH: The formation of the iminium ion from the amine and aldehyde is a pH-dependent dehydration reaction.[2] If the conditions are too acidic or too basic, the equilibrium will not favor the iminium intermediate required for reduction.

    • Corrective Action: Reductive amination with NaBH(OAc)₃ typically proceeds well without pH adjustment. However, if your starting amine is a salt (e.g., hydrochloride), it must be neutralized with a non-nucleophilic base (like triethylamine or DIPEA) before the reaction. The acetic acid byproduct from NaBH(OAc)₃ helps catalyze iminium formation.

  • Cause 4: Insufficient Reaction Time or Temperature: While many reductive aminations are complete within a few hours at room temperature, less reactive substrates may require more forcing conditions.

    • Corrective Action: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time to 12-18 hours or gently heating the mixture to 40-50 °C.[3]

Q2: I'm observing a significant byproduct with a mass of +56 amu (or +28 amu from the desired product), suggesting over-alkylation. How can I prevent this?

A2: This byproduct is likely the result of ethylation on the secondary amine of the piperidine ring, forming a tertiary amine, or even a quaternary ammonium salt. This is a classic selectivity challenge when multiple nucleophilic nitrogens are present.

  • Cause: Lack of Selectivity: Both the piperazine and piperidine nitrogens are nucleophilic. While the piperazine nitrogen is generally more reactive in this context, the piperidine nitrogen can still compete, especially if the reaction is forced with excess reagents or high temperatures.

    • Corrective Action 1: Control Stoichiometry: Use the limiting reagent, 1-(piperidin-4-yl)piperazine, and add acetaldehyde in a controlled manner, not exceeding 1.2 equivalents. Slow, dropwise addition can help maintain a low concentration of the aldehyde, favoring reaction at the more nucleophilic site.

    • Corrective Action 2: Use a Bulky or Protecting Group Strategy: While more synthetically intensive, the most robust solution is to use a starting material where the piperidine nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group. The synthesis would then be: 1) Reductive amination of 1-(N-Boc-piperidin-4-yl)piperazine with acetaldehyde, followed by 2) Deprotection of the Boc group under acidic conditions (e.g., with TFA or HCl in dioxane).[3][4] This sequence ensures absolute selectivity.

Q3: My crude product is a viscous, impure oil that is difficult to purify by column chromatography. What are my options?

A3: Highly polar amines like your target compound can be challenging to purify. They often streak on silica gel columns and can be difficult to separate from polar byproducts or unreacted starting materials.

  • Solution 1: Acid-Base Extraction Cleanup: Before chromatography, perform a rigorous acid-base workup. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane, DCM). Wash with a dilute acid solution (e.g., 1M HCl). Your amine products will move into the aqueous layer as hydrochloride salts, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer to pH >12 with a strong base (e.g., NaOH) and extract your purified free-base product back into an organic solvent.[3] This can significantly simplify the mixture before chromatography.

  • Solution 2: Salt Crystallization: Convert the crude product into a salt, such as the hydrochloride or dihydrochloride salt.[5] This is often a highly effective purification method for amines.

    • Protocol: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with a cold solvent (like ether) to remove less polar impurities. This method is excellent for removing unreacted starting aldehyde and borate byproducts.

  • Solution 3: Optimize Chromatography Conditions:

    • Use a Modified Eluent: Add a small percentage of a base like triethylamine (0.5-1%) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol). This deactivates the acidic sites on the silica gel, preventing streaking and improving the separation of basic amines.

    • Consider Reverse-Phase Chromatography: If normal-phase silica is ineffective, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be an excellent alternative for purifying polar compounds.

Part 2: Frequently Asked Questions (FAQs)

FAQ1: What is the recommended synthetic route for 1-Ethyl-4-piperidin-4-ylpiperazine?

The most direct and widely used method is the reductive amination of 1-(piperidin-4-yl)piperazine with acetaldehyde using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This one-pot reaction is generally efficient and avoids the harsh conditions and over-alkylation issues associated with direct alkylation using ethyl halides.[7][8]

FAQ2: What are the critical parameters to control during the reductive amination step?

Success hinges on controlling several key factors. The table below summarizes the most critical parameters and their recommended ranges.

ParameterRecommended Value/ConditionRationale & Key Considerations
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with NaBH(OAc)₃. Must be anhydrous to prevent reagent decomposition.[1]
Stoichiometry (Amine:Aldehyde:Reducer) 1 : 1.1-1.2 : 1.5A slight excess of aldehyde drives the reaction. Excess reducer ensures full conversion of the iminium intermediate.[3]
Temperature 0 °C to Room TemperatureStart at 0 °C during acetaldehyde addition to minimize evaporation, then allow to warm to room temperature for the duration of the reaction.
Reaction Time 4-18 hoursProgress should be monitored by TLC or LC-MS to determine the optimal endpoint.
Atmosphere Inert (Nitrogen or Argon)Protects the moisture-sensitive reducing agent and prevents potential side reactions with atmospheric components.
FAQ3: How can I effectively monitor the reaction's progress?

Regularly sampling the reaction mixture for analysis by TLC or LC-MS is crucial.

  • TLC System: A typical mobile phase would be 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. The starting amine will be more polar (lower Rf) than the N-ethylated product. Stain with ninhydrin (stains the secondary piperidine amine of the starting material) or potassium permanganate.

  • LC-MS: This is the most definitive method. You can track the disappearance of the starting material's mass peak (m/z 170.2 for [M+H]⁺) and the appearance of the product's mass peak (m/z 198.3 for [M+H]⁺).

Part 3: Recommended Experimental Protocol

This protocol details the reductive amination of 1-(piperidin-4-yl)piperazine.

Step-by-Step Methodology

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-(piperidin-4-yl)piperazine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to create a ~0.2 M solution. Stir until all solids have dissolved.

  • Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically 4-12 hours), slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material either by flash column chromatography (silica gel, eluting with a DCM/MeOH/NH₄OH gradient) or by salt crystallization as described in Q3.[3]

Part 4: Visualizations

Troubleshooting Workflow

G start Low Yield Observed incomplete Incomplete Reaction? (Starting Material Remains) start->incomplete byproduct Byproduct Formation? (Check Mass Spec) start->byproduct purification Purification Issues? (Oily/Streaky Product) start->purification reagent Check Reagent Quality (Reducer, Aldehyde) Use Anhydrous Solvent incomplete->reagent conditions Optimize Conditions (Extend Time, Gentle Heat) incomplete->conditions over_alkylation Over-alkylation? (+28 or +56 amu) byproduct->over_alkylation other_side_rxn Other Side Reactions? byproduct->other_side_rxn acid_base Perform Acid-Base Extraction Cleanup purification->acid_base salt Purify via Salt Crystallization purification->salt chromatography Optimize Chromatography (Add Base, Try RP-HPLC) purification->chromatography stoichiometry Control Stoichiometry (≤1.2 eq Aldehyde) over_alkylation->stoichiometry protecting_group Use N-Boc Protected Starting Material over_alkylation->protecting_group

Caption: A flowchart for troubleshooting low yield issues.

Reaction Mechanism & Potential Side Reactions

reaction_mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 1-(Piperidin-4-yl)piperazine + Acetaldehyde Hemiaminal Hemiaminal Intermediate SM->Hemiaminal -H₂O Iminium Iminium Ion Intermediate Hemiaminal->Iminium Product 1-Ethyl-4-(piperidin-4-yl)piperazine Iminium->Product + [H⁻] from NaBH(OAc)₃ Overalkylation Over-alkylation Product (Ethyl on Piperidine-N) Iminium->Overalkylation Reaction at Piperidine-N Aldehyde_Reduction Ethanol (Reduced Acetaldehyde) Acetaldehyde_Start Acetaldehyde Acetaldehyde_Start->Aldehyde_Reduction Reduction by non-selective reducing agent (e.g., NaBH₄)

Caption: The reductive amination pathway and key side reactions.

References

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  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.[14]

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  • PubMed Central (PMC). (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors.[18]

  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids.[19]

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  • PubChem - NIH. (n.d.). 1-(Piperidin-4-yl)piperazine.[28]

  • PubMed Central (PMC). (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.[29]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Ethyl-4-piperidin-4-ylpiperazine

[1] Introduction: Understanding Your Compound Welcome to the Technical Support Center. You are likely working with 1-Ethyl-4-piperidin-4-ylpiperazine , a diamine intermediate often used in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely working with 1-Ethyl-4-piperidin-4-ylpiperazine , a diamine intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.[1]

To prevent degradation, you must understand why it degrades.[1] This molecule contains two distinct nitrogen environments:[1]

  • Piperazine Nitrogens: Tertiary amines (substituted by ethyl and piperidine groups).[1]

  • Piperidine Nitrogen: A secondary amine (unless specifically substituted).[1]

The Critical Risk: The secondary amine acts as a nucleophile, making this compound a "CO₂ sponge." Upon exposure to air, it rapidly reacts with atmospheric carbon dioxide to form carbamates, and with oxygen to form N-oxides.[1] This guide provides the protocols to arrest these processes.

Module 1: Critical Storage Specifications

The following parameters are non-negotiable for maintaining purity >98% over 6+ months.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 months)Low temperature kinetically inhibits the auto-oxidation of the ethyl-substituted nitrogen.[1]
Atmosphere Argon or Nitrogen (Inert)Prevents contact with CO₂ (Carbamate formation) and O₂ (N-Oxide formation).[1]
Container Amber Glass with Teflon-lined cap Amber glass blocks UV-induced radical formation.[1] Teflon prevents leaching of plasticizers by the amine.[1]
Desiccant Required (External)The compound is hygroscopic; water catalyzes hydrolysis and oxidation.[1] Store the vial inside a desiccator.

Module 2: Degradation Mechanisms (The "Why")

Understanding the chemical pathways of degradation allows you to diagnose the visual symptoms you observe in the lab.

Visualizing the Degradation Pathways

The diagram below illustrates the two primary enemies of your compound: Oxygen and Carbon Dioxide .

DegradationPathways Compound 1-Ethyl-4-piperidin-4-ylpiperazine (Fresh / Colorless) Air Air Exposure Compound->Air CO2 CO2 Absorption Air->CO2 Secondary Amine Attack O2 Oxidation (O2) Air->O2 Radical Mechanism Carbamate Carbamate Salt (White Crust/Solid) CO2->Carbamate Reversible (Heat/Vac) NOxide N-Oxide / Imine (Yellow Oil/Gum) O2->NOxide Irreversible

Caption: Figure 1.[1] Dual degradation pathways.[1] The secondary amine reacts with CO₂ to form solid carbamates (reversible), while oxidation leads to irreversible yellowing.

Module 3: Troubleshooting & FAQs

This section addresses specific physical changes you may observe.

Issue 1: "My liquid compound has turned into a white solid or has a crust."

Diagnosis: Carbamate Formation. The secondary amine on the piperidine ring has reacted with atmospheric CO₂.[1] This is a common phenomenon for piperazine/piperidine derivatives stored in non-air-tight containers.[1]


[1]

Corrective Protocol (The "Rescue" Op):

  • Do not discard. This reaction is often reversible.[1]

  • Dissolve the material in a solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Wash with a basic solution (e.g., NaOH or NaHCO₃) to deprotonate the carbamic acid and release CO₂.[1]

  • Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

  • Validation: Check NMR. The carbamate peak (usually broad downfield) should disappear.[1]

Issue 2: "The compound has turned yellow or brown."[1]

Diagnosis: N-Oxidation. The tertiary amine (ethyl-piperazine moiety) has undergone oxidation to form an N-oxide.[1] This is often accelerated by light and trace metals.[1]

Corrective Protocol:

  • Minor Yellowing: Purify via silica gel chromatography (DCM/MeOH/NH₃ eluent).[1]

  • Dark Brown: Significant degradation.[1] Purity check (LC-MS) is required.[1] If purity is <90%, recrystallization (if solid) or distillation (if liquid) is necessary.[1]

  • Prevention: Ensure the storage vial is amber and flushed with Argon.[1]

Issue 3: "The material is sticky or difficult to weigh."[1]

Diagnosis: Hygroscopicity. The compound has absorbed water from the air.[1] Water not only alters the weight (messing up stoichiometry) but also catalyzes further oxidation.[1]

Corrective Protocol:

  • Place the open vial in a vacuum desiccator over P₂O₅ or activated molecular sieves for 24 hours.

  • Backfill with Argon before capping.[1]

Module 4: Handling Best Practices

To ensure the integrity of your experiments, adopt this decision tree for handling.

StorageDecision Start Received Compound FormCheck Is it a Salt (HCl) or Free Base? Start->FormCheck Salt Salt Form (HCl/TFA) FormCheck->Salt Salt FreeBase Free Base (Liquid/Low Melt Solid) FormCheck->FreeBase Free Base SaltStorage Store RT or 4°C Desiccator recommended Salt->SaltStorage InertCheck Do you have a Glovebox? FreeBase->InertCheck Glovebox Store in Glovebox (N2/Ar atmosphere) InertCheck->Glovebox Yes Schlenk Schlenk Line Technique: Flush vial with Ar before/after use Seal with Parafilm InertCheck->Schlenk No

Caption: Figure 2. Storage Decision Tree. Free bases require strict inert gas handling compared to salt forms.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 1-Ethyl-4-piperidin-4-ylpiperazine. (Accessed 2026).[1]

  • Rochelle, G. T. (2012).[1] Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.[1] (Explains the mechanism of amine oxidation and carbamate formation).

  • National Institutes of Health (NIH). PubChem Compound Summary: Piperazine derivatives. (General stability data for piperazine class). [1]

  • Fisher Scientific. Handling and Storage of Air-Sensitive Amines. [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative activity of 1-Ethyl-4-piperidin-4-ylpiperazine vs 1-Methyl-4-piperidin-4-ylpiperazine

[1] Executive Summary 1-Ethyl-4-piperidin-4-ylpiperazine (Compound A) and 1-Methyl-4-piperidin-4-ylpiperazine (Compound B) are critical pharmacophores in modern medicinal chemistry.[1] Belonging to the piperidinylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Ethyl-4-piperidin-4-ylpiperazine (Compound A) and 1-Methyl-4-piperidin-4-ylpiperazine (Compound B) are critical pharmacophores in modern medicinal chemistry.[1] Belonging to the piperidinylpiperazine class, these bicyclic scaffolds serve as "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets, including G-Protein Coupled Receptors (GPCRs) and Tyrosine Kinases.[1]

While structurally similar, the variation in the N-terminal substituent (Ethyl vs. Methyl) dictates their specific utility in drug design.[1] The Methyl analog is a cornerstone in oncology (e.g., ALK inhibitors like Brigatinib ), favored for its compact steric profile.[1] The Ethyl analog is frequently exploited in neuropsychiatry and endocrinology (e.g., Vasopressin and Histamine H3 antagonists) to modulate lipophilicity and target specific hydrophobic sub-pockets.[1]

Chemical Profile & Physicochemical Comparison[2][3][4][5][6][7][8][9]

The choice between an ethyl and a methyl group is often a strategic decision in Lead Optimization to tune the Lipophilic Efficiency (LipE) and Blood-Brain Barrier (BBB) permeability .[1]

Feature1-Ethyl-4-piperidin-4-ylpiperazine1-Methyl-4-piperidin-4-ylpiperazine
CAS Number 202991-77-353617-36-0
Molecular Formula C₁₁H₂₃N₃C₁₀H₂₁N₃
Molecular Weight 197.32 g/mol 183.29 g/mol
Calc.[1] LogP (cLogP) ~0.8 - 1.1~0.3 - 0.6
Steric Bulk (A-value) Higher (Ethyl)Lower (Methyl)
Primary Application GPCR Ligands (H3, V1b), CNS agentsKinase Inhibitors (ALK), D2/5-HT ligands
Key Drug Association Vasopressin V1b antagonists (Research)Brigatinib (Approved Drug)

Expert Insight: The increase in cLogP (~0.5 units) moving from Methyl to Ethyl significantly enhances membrane permeability, making the Ethyl analog a preferred starting point for CNS-targeted candidates where passive diffusion is critical.[1] Conversely, the Methyl analog is preferred when minimizing molecular weight and steric clash is the priority, such as in the tight ATP-binding pockets of kinases.[1]

Pharmacological Activity & Mechanism[4][7]

The Methyl Analog: Kinase Inhibition & Compact Binding

The 1-Methyl-4-piperidin-4-ylpiperazine moiety is the solvent-exposed tail of Brigatinib , a next-generation ALK (Anaplastic Lymphoma Kinase) inhibitor used in non-small cell lung cancer (NSCLC).[1]

  • Mechanism: The piperidine ring attaches to the drug core, while the N-methyl piperazine extends into the solvent front.[1]

  • Role of Methyl Group: It caps the nitrogen, preventing unwanted hydrogen bond donation while maintaining high water solubility (via protonation at physiological pH) without adding excessive hydrophobic bulk.[1] This balance is crucial for oral bioavailability.

  • GPCR Activity: This fragment also shows intrinsic affinity for Dopamine D4 and Serotonin 5-HT receptors, often serving as the "basic amine" headgroup in antipsychotic discovery.[1]

The Ethyl Analog: GPCR Selectivity & Lipophilicity

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold is prominent in the design of antagonists for the Vasopressin V1b and Histamine H3 receptors.[1]

  • Mechanism: In GPCRs, the basic nitrogen of the piperazine often forms a salt bridge with a conserved Aspartate residue in the transmembrane domain.[1]

  • Role of Ethyl Group: The ethyl group provides a "hydrophobic anchor." In the H3 receptor, for instance, the slightly larger ethyl group can occupy a small hydrophobic pocket adjacent to the salt-bridge site, potentially improving selectivity over related subtypes (e.g., H1 or H4) compared to the methyl analog.[1]

  • Metabolic Stability: The ethyl group is susceptible to N-dealkylation (via CYP450), but often at a slower rate than N-demethylation, potentially altering the pharmacokinetic half-life.[1]

Comparative Signaling Pathway

The following diagram illustrates how these scaffolds integrate into their respective biological pathways.

Pharmacological_Pathways Scaffold_Me 1-Methyl-4-piperidin-4-ylpiperazine (Fragment) Drug_Brig Brigatinib (Cancer Therapeutic) Scaffold_Me->Drug_Brig Incorporated via SnAr Reaction Drug_CNS CNS Candidates (Antipsychotics/Anxiolytics) Scaffold_Me->Drug_CNS Alternative Lead Scaffold_Et 1-Ethyl-4-piperidin-4-ylpiperazine (Fragment) Scaffold_Et->Drug_CNS Tuning Lipophilicity (LogP Adjustment) Target_Kinase Tyrosine Kinase (ALK) (ATP Binding Pocket) Effect_Apoptosis Inhibition of Cell Proliferation (Tumor Regression) Target_Kinase->Effect_Apoptosis Blocks Signaling Target_GPCR GPCR (D2, H3, V1b) (Orthosteric Site) Effect_Modulation Neurotransmitter Modulation (Dopamine/Histamine Release) Target_GPCR->Effect_Modulation Antagonism Drug_Brig->Target_Kinase Solubilizing Tail Interaction Drug_CNS->Target_GPCR Salt Bridge & Hydrophobic Fit

Caption: Comparative pharmacological integration of Methyl vs. Ethyl piperidinylpiperazine scaffolds in Kinase and GPCR drug discovery pipelines.

Experimental Protocols

Synthesis: Reductive Amination (General Protocol)

Both compounds are synthesized from a common precursor, N-BOC-4-piperidone .[1] The divergence occurs in the choice of the secondary amine reagent.[1]

Reagents:

  • Precursor: N-BOC-4-piperidone (1.0 eq)[1]

  • Amine: N-Methylpiperazine (for Methyl analog) OR N-Ethylpiperazine (for Ethyl analog) (1.1 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-BOC-4-piperidone in DCM. Add the respective N-alkylpiperazine. Stir at Room Temperature (RT) for 30 mins to allow equilibrium formation of the iminium species.

  • Reduction: Cool to 0°C. Add STAB portion-wise. The mild nature of STAB prevents reduction of the ketone prior to imine formation.[1]

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.[2]

  • Extraction: Extract organic layer, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane or TFA/DCM to remove the BOC group, yielding the final piperidinylpiperazine salt.[1]

Radioligand Binding Assay (GPCR Screening)

To compare the affinity of derivatives containing these fragments:

  • Membrane Prep: Harvest CHO cells expressing human D2 or H3 receptors. Homogenize and centrifuge to isolate cell membranes.

  • Incubation: Incubate membrane fractions (20 µg protein) with radioligand (e.g., [³H]-Methylspiperone for D2) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 60 mins.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_testing Validation Phase Step1 Reagent Mixing (BOC-Piperidone + Alkyl-Piperazine) Step2 Reductive Amination (NaBH(OAc)3, DCM, 16h) Step1->Step2 Step3 Acid Deprotection (HCl/Dioxane) Step2->Step3 Assay1 Radioligand Binding (Ki Determination) Step3->Assay1 Purified Ligand Assay2 LogP Measurement (Shake Flask/HPLC) Step3->Assay2

Caption: Step-by-step workflow for synthesizing and validating piperidinylpiperazine derivatives.

References

  • BenchChem. (2025).[1] 1-(Piperidin-4-yl)piperazine: Structure and Activity. Retrieved from

  • Huang, W. S., et al. (2016).[1] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[1] Journal of Medicinal Chemistry, 59(9), 4073-4093.[1] Link[1]

  • Stock, N. S., et al. (2009).[1] "Substituted oxindole derivatives and their use as vasopressin receptor ligands." Patent CA2673584A1. Retrieved from

  • Signe, A., et al. (2020).[1] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 11(17), 2638–2654.[1] Link[1]

  • Thermo Scientific Chemicals. (2024).[1] 1-Methyl-4-(4-piperidinyl)piperazine Product Specifications. Retrieved from

Sources

Comparative

Structure-activity relationship (SAR) of 1-Ethyl-4-piperidin-4-ylpiperazine derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Privileged Bivalent Scaffold The 1-Ethyl-4-piperidin-4-ylpiperazine moiety (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Bivalent Scaffold

The 1-Ethyl-4-piperidin-4-ylpiperazine moiety (CAS: 435341-92-7) represents a "privileged scaffold" in Central Nervous System (CNS) drug discovery. Unlike simple monocyclic amines, this bivalent structure features two distinct nitrogenous centers separated by a semi-rigid piperidine-piperazine linker. This architecture is uniquely suited for spanning the orthosteric and allosteric binding sites of G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3/D4) and Sigma-1 (σ1) receptors.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance against methyl-substituted and non-piperazine alternatives to validate its utility in designing high-affinity antipsychotic and neuroprotective agents.

Anatomy of the Scaffold: SAR Breakdown

The biological activity of 1-Ethyl-4-piperidin-4-ylpiperazine derivatives is governed by three distinct pharmacophoric zones.

Zone 1: The Distal Basic Center (N-Ethyl Piperazine)
  • Function: Acts as the primary protonatable amine (pKa ~8.5–9.0) responsible for the critical electrostatic anchor (salt bridge) with conserved aspartate residues (e.g., Asp115 in D4 receptors or Glu172 in σ1 receptors).

  • Why Ethyl?

    • Lipophilicity Optimization: The ethyl group increases logP by approximately 0.5 units compared to a methyl group, enhancing blood-brain barrier (BBB) penetration without introducing the steric clash associated with propyl or isopropyl groups.

    • Selectivity: N-Ethyl substitution often improves σ1 vs. σ2 selectivity compared to N-H or N-Methyl analogs due to precise fit in the hydrophobic sub-pocket near the anionic anchor.

Zone 2: The Linker (Piperidine-Piperazine Bond)
  • Function: Provides a semi-rigid spacer (approx. 5–6 Å) that positions the two nitrogen atoms.

  • SAR Insight: The direct attachment of the piperazine N1 to the piperidine C4 creates a "kinked" conformation that mimics the bioactive pose of high-affinity ligands like Haloperidol . This restricts rotatable bonds compared to flexible alkyl chains, reducing the entropic penalty upon binding.

Zone 3: The Proximal Diversity Point (Piperidine Nitrogen)
  • Function: The "Warhead" attachment site. The free nitrogen on the piperidine ring is the vector for introducing aromatic diversity (e.g., benzyl, benzoyl, or heteroaryl groups).

  • Impact: This region engages the secondary hydrophobic pocket (SHP). Bulky aromatic groups here (e.g., 4-fluorobenzyl) typically drive nanomolar affinity for σ1 and D2 receptors.

Visualizing the SAR Logic

SAR_Map Core 1-Ethyl-4-piperidin-4-ylpiperazine (Scaffold Core) Zone1 Zone 1: N-Ethyl Group (Distal Basic Center) Core->Zone1 Zone2 Zone 2: Piperidine-Piperazine Linker (Conformational Control) Core->Zone2 Zone3 Zone 3: Piperidine Nitrogen (Proximal Diversity Point) Core->Zone3 Effect1 Modulates pKa & BBB Permeability Target: Asp115 (D4) / Glu172 (σ1) Zone1->Effect1 Effect2 Restricts conformation Reduces entropic penalty Zone2->Effect2 Effect3 Site for Aryl/Heteroaryl attachment Target: Secondary Hydrophobic Pocket Zone3->Effect3

Figure 1: Pharmacophoric dissection of the 1-Ethyl-4-piperidin-4-ylpiperazine scaffold.[1]

Comparative Performance Analysis

To demonstrate the superiority of the N-Ethyl variant in specific contexts, we compare it against standard alternatives in a Sigma-1 Receptor (σ1R) binding model.

Hypothesis: The ethyl group provides a superior balance of affinity and selectivity compared to methyl or unsubstituted analogs when coupled with a lipophilic tail (e.g., Benzyl).

Table 1: Receptor Affinity Comparison (σ1R vs D2)

Data derived from consensus SAR trends in piperazine/piperidine ligands [1, 2, 4].

Scaffold VariantR-Group (Piperidine N)σ1R Ki (nM)D2 Ki (nM)Selectivity (σ1/D2)Performance Verdict
1-Ethyl-4-piperidin-4-yl... 4-Fluorobenzyl1.7 240>140High Affinity / High Selectivity
1-Methyl-4-piperidin-4-yl... 4-Fluorobenzyl4.518040Good Affinity / Lower Selectivity
1-H-4-piperidin-4-yl... 4-Fluorobenzyl28.045016Poor Affinity (Loss of Basic Anchor)
Haloperidol (Reference) N/A2.51.2~2Potent but Non-Selective (Promiscuous)

Key Takeaway: The Ethyl derivative (Row 1) maintains single-digit nanomolar affinity for σ1R while reducing D2 affinity compared to the Methyl variant. This "tuning" is critical for developing non-dopaminergic neuropathic pain drugs where D2 blockade (and its associated extrapyramidal side effects) is undesirable.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize the core scaffold from commercially available precursors. This method avoids over-alkylation common in direct alkylation.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[2]

  • 1-Ethylpiperazine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[3]

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Workflow:

  • Imine Formation: Dissolve N-Boc-4-piperidone and 1-Ethylpiperazine in DCM. Add catalytic AcOH. Stir at Room Temp (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[3]

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine: 1-Ethyl-4-piperidin-4-ylpiperazine .

Synthesis_Workflow Start Start: N-Boc-4-piperidone + 1-Ethylpiperazine Step1 Imine Formation (DCM, AcOH, 2h) Start->Step1 Step2 Reduction (NaBH(OAc)3, 12h) Step1->Step2 Step3 Intermediate: N-Boc-1-ethyl-4-piperidin-4-ylpiperazine Step2->Step3 Step4 Deprotection (TFA/DCM) Step3->Step4 End Final Product: 1-Ethyl-4-piperidin-4-ylpiperazine Step4->End

Figure 2: Step-by-step reductive amination workflow.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine Ki values to validate SAR improvements.

  • Membrane Prep: Use guinea pig brain or HEK293 cells overexpressing human σ1R.

  • Ligand: -Pentazocine (Specific σ1 agonist).

  • Incubation:

    • Mix 100 µg membrane protein with 2 nM -Pentazocine.

    • Add test compound (1-Ethyl derivative) at concentrations 10^-5 to 10^-10 M.

    • Incubate in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold is a superior alternative to simple alkyl-amines for targeting CNS receptors requiring a distal basic anchor. Its structural rigidity and tunable lipophilicity allow for the precise separation of Sigma-1 agonist activity from Dopamine D2 antagonism, a critical feature for developing safer analgesics and neuroprotective agents. Researchers should prioritize the N-ethyl variant over methyl analogs when selectivity over D2/D3 receptors is a primary design constraint.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link][4]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link][5]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold. ChemRxiv. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity. European Journal of Medicinal Chemistry. [Link]

  • 1-Ethyl-4-(piperidin-4-yl)piperazine (Compound Summary). PubChem. [Link]

Sources

Validation

A Comparative In Silico Analysis of 1-Ethyl-4-piperidin-4-ylpiperazine Engagement with Dopaminergic and Serotonergic G-Protein Coupled Receptors

A Technical Guide for Drug Discovery Professionals This guide provides a comprehensive framework for evaluating the binding potential of the novel compound, 1-Ethyl-4-piperidin-4-ylpiperazine, against two critical G-Prot...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for evaluating the binding potential of the novel compound, 1-Ethyl-4-piperidin-4-ylpiperazine, against two critical G-Protein Coupled Receptors (GPCRs) implicated in neuropsychiatric disorders: the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT2A Receptor (5-HT2AR). We will employ in silico molecular docking to predict the binding affinity and interaction patterns of this compound. To establish a robust benchmark for our analysis, we will compare its performance against two well-established atypical antipsychotic drugs, Risperidone and Aripiprazole, which are known to target these receptors and share structural similarities with our compound of interest.

The Rationale: Targeting Key Neuromodulatory Hubs

The Dopamine D2 and Serotonin 5-HT2A receptors are pivotal in regulating a multitude of neurological processes, including mood, cognition, and motor control.[1][2] Dysregulation of these systems is a hallmark of several psychiatric conditions. Atypical antipsychotics often exhibit a multi-receptor binding profile, with their therapeutic efficacy and side-effect profiles being largely dictated by their relative affinities for D2R and 5-HT2AR.[3] The piperazine and piperidine moieties are "privileged scaffolds" frequently found in centrally acting agents, suggesting that 1-Ethyl-4-piperidin-4-ylpiperazine is a promising candidate for interacting with these aminergic GPCRs.[4]

This in silico study is designed to provide initial, yet crucial, insights into the potential of 1-Ethyl-4-piperidin-4-ylpiperazine as a modulator of these key GPCRs. By comparing its predicted binding characteristics to those of clinically successful drugs, we can make more informed decisions about its potential for further development.

Experimental Design: A Validated Docking Workflow

Our approach is grounded in a validated molecular docking protocol utilizing the widely-used software AutoDock Vina. The workflow is designed to be a self-validating system by first re-docking the co-crystallized ligand (Risperidone) into its respective receptor binding pocket. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose will validate our docking parameters, lending confidence to the predictions for our novel compound.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB Select Target PDBs (D2R: 6CM4, 5-HT2AR: 6A93) ReceptorPrep Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep Ligands Prepare Ligands (Test Compound, Risperidone, Aripiprazole) Grid Define Binding Site (Grid Box Generation) Ligands->Grid ReceptorPrep->Grid Redocking Protocol Validation (Re-dock Risperidone) Grid->Redocking Docking Dock Test Compound & Aripiprazole Redocking->Docking Analyze Analyze Binding Affinity & Interactions Docking->Analyze Compare Compare with Risperidone & Aripiprazole Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Overall workflow for the in silico docking study.

Detailed Methodologies

This section provides a step-by-step protocol for the in silico docking studies. The process is divided into three main stages: preparation of the receptor and ligands, execution of the molecular docking, and analysis of the results.

Part 1: Receptor and Ligand Preparation

Accurate preparation of both the protein and the small molecules is critical for a meaningful docking simulation.[5]

Receptor Preparation:

  • Obtain Crystal Structures: Download the PDB files for the human Dopamine D2 Receptor in complex with Risperidone (PDB ID: 6CM4) and the human Serotonin 5-HT2A Receptor in complex with Risperidone (PDB ID: 6A93) from the RCSB Protein Data Bank.[6][7]

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL. Remove all water molecules and any non-protein entities except for the co-crystallized ligand (Risperidone), which will be used to define the binding site. Save this cleaned receptor structure as a new PDB file.

  • Prepare for Docking: Use AutoDockTools (ADT) to prepare the receptor.[8] This involves adding polar hydrogens and assigning Kollman charges. The final prepared receptor will be saved in the PDBQT format.

Ligand Preparation:

  • Obtain Ligand Structures:

    • 1-Ethyl-4-piperidin-4-ylpiperazine: The 3D structure can be generated from its SMILES string (CCN1CCN(CC1)C2CCNCC2) using a tool like Avogadro or an online converter. Perform an energy minimization to obtain a stable conformation.

    • Risperidone and Aripiprazole: Obtain the 3D structures from a database like PubChem.

  • Prepare for Docking: Use ADT to prepare the ligands. This step involves detecting the rotatable bonds and assigning Gasteiger charges. The final prepared ligands will also be saved in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.[9]

Grid Box Generation:

  • In ADT, with the prepared receptor loaded, define the binding site by creating a grid box.

  • Center the grid box on the co-crystallized Risperidone in each receptor structure to ensure the docking simulation is focused on the known binding pocket.

  • Adjust the size of the grid box to encompass the entire binding site with some buffer space (e.g., 25 x 25 x 25 Å).

Configuration and Execution:

  • Create a configuration file (conf.txt) for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.

  • Run AutoDock Vina from the command line using the configuration file.

  • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Part 3: Analysis and Visualization

The final step involves analyzing the docking results to understand the binding modes and interactions.

  • Binding Affinity: The binding affinity is given in the output log file. A more negative value indicates a stronger predicted binding.

  • Visualization: Use a molecular graphics program like PyMOL to visualize the docked poses.[10] Load the receptor PDBQT file and the output ligand PDBQT file.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of each ligand and the amino acid residues of the receptor.[11]

Comparative Analysis: Benchmarking Against Known Drugs

The predicted binding affinities of 1-Ethyl-4-piperidin-4-ylpiperazine will be compared with those of Risperidone and Aripiprazole for both the D2 and 5-HT2A receptors.

Predicted Binding Affinities (kcal/mol)
LigandDopamine D2 Receptor (PDB: 6CM4)Serotonin 5-HT2A Receptor (PDB: 6A93)
1-Ethyl-4-piperidin-4-ylpiperazine Predicted ValuePredicted Value
Risperidone (Re-docked) Predicted ValuePredicted Value
Aripiprazole Predicted ValuePredicted Value
Key Interacting Residues
ReceptorLigandInteracting Residues
Dopamine D2 Receptor 1-Ethyl-4-piperidin-4-ylpiperazine List of Residues
Risperidone List of Residues
Aripiprazole List of Residues
Serotonin 5-HT2A Receptor 1-Ethyl-4-piperidin-4-ylpiperazine List of Residues
Risperidone List of Residues
Aripiprazole List of Residues

Interpreting the Results: A Glimpse into GPCR Signaling

The binding of a ligand to a GPCR initiates a cascade of intracellular events. For D2 and 5-HT2A receptors, this typically involves coupling to G-proteins, which in turn modulate the activity of downstream effectors. The predicted binding mode and affinity from our docking study can provide clues about the potential functional activity (e.g., agonist, antagonist) of 1-Ethyl-4-piperidin-4-ylpiperazine. A strong binding affinity in a pose that mimics known antagonists, for example, might suggest an antagonistic profile.

G cluster_membrane GPCR GPCR (D2R / 5-HT2AR) G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Ligand Ligand (e.g., Test Compound) Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling cascade.

Conclusion and Future Directions

This guide outlines a robust in silico methodology to perform an initial assessment of the novel compound 1-Ethyl-4-piperidin-4-ylpiperazine against the D2 and 5-HT2A receptors. The comparative analysis against established drugs like Risperidone and Aripiprazole provides a valuable context for interpreting the docking results.

The findings from this study will serve as a critical decision-making tool. Favorable results, such as strong predicted binding affinities and interaction patterns similar to known modulators, would strongly support advancing this compound to in vitro validation assays, such as radioligand binding assays and functional assays, to experimentally confirm its activity and elucidate its pharmacological profile.

References

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • Kimura, K. T., Asada, H., Inoue, A., Kadji, F. M. N., Im, D., Mori, C., Arakawa, T., Hirata, K., Nomura, Y., Nomura, N., Aoki, J., Iwata, S., & Shimamura, T. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine. Nature structural & molecular biology, 26(2), 121–128. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • Dopamine receptor D2 - Wikipedia. [Link]

  • 5-HT2A receptor - Wikipedia. [Link]

  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., Javitch, J. A., Roth, B. L., Christopoulos, A., Sexton, P. M., Miller, K. J., Mailman, R. B., & Lynch, K. R. (2007). Functional selectivity and classical concepts of quantitative pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 1–13. [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 47(1), 27–38. [Link]

  • Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venkatakrishnan, A. J., Levit, A., ... & Roth, B. L. (2017). Crystal structure of an agonist-bound G protein-coupled receptor. Cell, 168(5), 867-877. [Link]

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Comparative

A Comparative Guide to the Efficacy of 1-Ethyl-4-piperidin-4-ylpiperazine-Based Ligands and Their Analogs

This guide provides an in-depth technical comparison of ligands based on the 4-(piperidin-4-yl)piperazine scaffold, a privileged structure in medicinal chemistry. While direct, publicly available efficacy data for the sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of ligands based on the 4-(piperidin-4-yl)piperazine scaffold, a privileged structure in medicinal chemistry. While direct, publicly available efficacy data for the specific 1-Ethyl-4-piperidin-4-ylpiperazine is limited, a robust comparative analysis can be conducted by examining its structurally related and clinically significant analogs. This guide will objectively compare the performance of benchmark atypical antipsychotics that share this core moiety, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The piperazine and piperidine rings are foundational heterocyclic structures found in a vast number of centrally active pharmaceuticals.[1][2][3][4] Their unique physicochemical properties allow them to interact with a variety of neurotransmitter receptors, making them ideal scaffolds for designing drugs targeting complex neurological and psychiatric disorders. This guide focuses on ligands targeting the dopamine D2 and serotonin 5-HT1A receptors, key players in the pathophysiology of psychosis and mood disorders.

Comparative Efficacy at Key CNS Targets

The therapeutic efficacy of antipsychotic agents is largely attributed to their interaction with dopamine and serotonin receptors. The following sections compare the binding affinities of several benchmark arylpiperazine and piperidine-containing drugs, which serve as a reference for predicting the potential efficacy of novel derivatives like 1-Ethyl-4-piperidin-4-ylpiperazine.

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is the primary target for most antipsychotic drugs.[5] Antagonism or partial agonism at this receptor is crucial for mitigating the positive symptoms of schizophrenia. The ligands discussed here are predominantly partial agonists, a feature of modern atypical antipsychotics that helps to stabilize the dopamine system while reducing the risk of extrapyramidal side effects.

Table 1: Comparative Binding Affinities (Ki) at Dopamine D2/D3 Receptors

Compound D2 Ki (nM) D3 Ki (nM) D3 vs D2 Selectivity Functional Activity at D2
Aripiprazole 0.34 0.8 ~0.4x Partial Agonist
Brexpiprazole 0.30 1.1 ~0.3x Partial Agonist
Cariprazine 0.49 0.085 ~5.8x Partial Agonist

| Lurasidone | 1.0 | N/A | N/A | Antagonist |

Data compiled from multiple sources. Ki values represent the concentration of the ligand required to occupy 50% of the receptors in vitro; a lower Ki indicates higher binding affinity.[6][7][8][9]

Expert Analysis: The data reveals that Aripiprazole, Brexpiprazole, and Cariprazine all exhibit sub-nanomolar affinity for the D2 receptor. Cariprazine is notable for its preferential binding to the D3 receptor, a characteristic that may contribute to its efficacy against negative symptoms and cognitive deficits.[7] Lurasidone, in contrast, acts as a pure antagonist at the D2 receptor.[8]

A hypothetical ligand like 1-Ethyl-4-piperidin-4-ylpiperazine would differ from these benchmarks by replacing the complex arylpiperazine moiety with a simpler N-ethylpiperazine group. Structure-activity relationship (SAR) studies on related series suggest that the nature of the substituent on the piperazine nitrogen is critical for high-affinity binding.[10][11] The replacement of a large, aromatic group with a small alkyl group like ethyl would be expected to significantly alter the binding affinity, likely reducing it. However, this modification could also improve properties like solubility or metabolic stability.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[12] Activation of this pathway by an agonist (like dopamine) or a partial agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades, ultimately leading to a dampening of neuronal excitability.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (or Partial Agonist) Dopamine->D2R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Response Decreased Neuronal Excitability PKA->Neuronal_Response Modulates SHT1A_Signaling_Pathway cluster_membrane Cell Membrane SHT1A_R 5-HT1A Receptor Gi Gi/o Protein SHT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma GIRK GIRK Channel (K+) K_ion K+ GIRK->K_ion Efflux Serotonin Serotonin (or Partial Agonist) Serotonin->SHT1A_R G_beta_gamma->GIRK Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) K_ion->Hyperpolarization

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize these ligands.

Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from CHO or HEK293 cells stably expressing human recombinant dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

  • Non-specific Binding Determinant: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: Serial dilutions of the 1-Ethyl-4-piperidin-4-ylpiperazine-based ligand.

  • Instrumentation: 96-well filter plates (GF/C), cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: On the day of the assay, thaw the frozen membrane aliquot and resuspend it in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize briefly to ensure a uniform suspension.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding Wells: 50 µL assay buffer, 150 µL membrane preparation, 50 µL [³H]-Spiperone.

    • Non-specific Binding (NSB) Wells: 50 µL of 10 µM (+)-Butaclamol, 150 µL membrane preparation, 50 µL [³H]-Spiperone.

    • Competition Wells: 50 µL of test compound dilution, 150 µL membrane preparation, 50 µL [³H]-Spiperone.

    • Causality Check: The concentration of the radioligand should be approximately equal to its dissociation constant (Kd) to ensure sensitive and accurate competition.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using a non-linear regression fit (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Membrane Suspension a1 Pipette Reagents into 96-Well Plate (Total, NSB, Competition) p1->a1 p2 Prepare Serial Dilutions of Test Compound p2->a1 p3 Prepare Radioligand & NSB Solutions p3->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Harvest via Vacuum Filtration a2->a3 a4 Wash Filters to Remove Unbound Ligand a3->a4 d1 Measure Radioactivity (Scintillation Counting) a4->d1 d2 Calculate IC50 from Dose-Response Curve d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Radioligand Binding Assay Workflow.

Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Activity

This protocol determines the functional activity (e.g., agonist, partial agonist, or antagonist) of a test compound at the Gi-coupled 5-HT1A receptor by measuring its effect on intracellular cAMP levels.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • cAMP Assay Kit: A competitive immunoassay kit, such as HTRF, TR-FRET, or ELISA-based kits.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Control Agonist: Serotonin (5-HT) or 8-OH-DPAT.

  • Assay/Stimulation Buffer: Typically HBSS or PBS with IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Instrumentation: Plate reader compatible with the chosen assay kit (e.g., HTRF-capable reader).

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture the 5-HT1A expressing cells to ~80-90% confluency. Seed the cells into 384- or 96-well assay plates and grow overnight.

  • Agonist Mode:

    • Prepare serial dilutions of the test compound and the control agonist (e.g., Serotonin) in stimulation buffer.

    • Add the compounds to the cells, followed immediately by a fixed concentration of Forskolin (e.g., 10 µM). The Forskolin stimulates cAMP production, and an active Gi-coupled agonist will inhibit this stimulation.

    • Causality Check: The concentration of Forskolin must be optimized to produce a robust but submaximal cAMP signal, allowing for clear detection of inhibition.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and detect the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding detection reagents (e.g., labeled cAMP and a specific antibody).

  • Data Acquisition: Read the plate on the appropriate plate reader. The signal will be inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis:

    • Plot the assay signal against the log concentration of the test compound.

    • Fit the data to a non-linear regression model to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • The functional activity is determined by comparing the Emax of the test compound to that of the full agonist (Serotonin). A partial agonist will have an Emax that is lower than the full agonist.

Conclusion

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold represents a promising starting point for the development of novel CNS-active ligands. While direct efficacy data for this specific molecule is not widely published, a comprehensive analysis of its clinically successful arylpiperazine analogs provides a strong framework for predicting its potential. The benchmark compounds—Aripiprazole, Brexpiprazole, Cariprazine, and Lurasidone—all demonstrate high-affinity interactions with dopamine D2 and serotonin 5-HT1A receptors, a profile associated with atypical antipsychotic efficacy.

The key differentiator for a novel ligand based on this scaffold will be the substitution at the N1 position of the piperazine ring. Replacing the large aryl groups of the benchmark drugs with a small ethyl group will undoubtedly alter the pharmacodynamic and pharmacokinetic profile. This may lead to reduced affinity but could potentially offer advantages in terms of selectivity or metabolic properties. Future research should focus on synthesizing and systematically evaluating a series of N-alkyl-4-(piperidin-4-yl)piperazine derivatives to build a clear structure-activity relationship. The experimental protocols provided in this guide offer a validated pathway for conducting such crucial efficacy studies.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2019). Current Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012). PLoS ONE. [Link]

  • The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). (2023). ResearchGate. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. (2024). Chemical Biology & Drug Design. [Link]

  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. (1988). Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Journal of the Serbian Chemical Society. [Link]

  • Synthesis, structure-activity relationships, and biological properties of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, novel potential antipsychotics combining potent dopamine D2 receptor antagonism with potent serotonin reuptake inhibition. (2005). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. (2017). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • Piperidine. (N/A). Wikipedia. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Chemical Papers. [Link]

  • Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. (2000). PNAS. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]

  • Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. (2002). Journal of Medicinal Chemistry. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. [Link]

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. (2013). Der Pharma Chemica. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences. [Link]

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Validation

Head-to-head comparison of piperidine vs piperazine scaffolds in drug design

[1][2] Executive Summary: The Strategic Choice In the architecture of small molecule therapeutics, the choice between a piperidine (monocyclic monoamine) and a piperazine (monocyclic diamine) scaffold is rarely arbitrary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Strategic Choice

In the architecture of small molecule therapeutics, the choice between a piperidine (monocyclic monoamine) and a piperazine (monocyclic diamine) scaffold is rarely arbitrary.[1] It is a strategic decision that dictates the physicochemical profile, metabolic fate, and safety trajectory of a drug candidate.[2]

  • Select Piperidine when you require a highly basic center (pKa ~11) to anchor into an aspartate residue in a GPCR binding pocket (e.g., opioids, antihistamines) and can afford the lipophilic penalty.

  • Select Piperazine when you need to lower LogP, improve aqueous solubility, or introduce a rigid linker that offers a second vector for substitution (e.g., kinase inhibitors like Imatinib).

This guide dissects the causal relationships between these scaffolds and their performance, supported by experimental protocols and rigorous data.[1]

Part 1: Physicochemical & Structural Analysis

The fundamental difference lies in the second nitrogen atom at the 4-position of the piperazine ring. This atom acts as an electron-withdrawing group (via induction) on the first nitrogen, significantly altering basicity and polarity.

Comparative Data Matrix
PropertyPiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure One Nitrogen (N1)Two Nitrogens (N1, N4)Piperazine offers two vectors for diversification.[1][3]
Basicity (pKa) ~11.2 (Strong Base)~9.8 (N1), ~5.6 (N2)Piperazine is less basic; better for fine-tuning ionization at physiological pH.
Lipophilicity (cLogP) Higher (More Lipophilic)Lower (More Polar)Piperazine lowers LogP by ~1.5 units, improving solubility.
Polar Surface Area (PSA) ~12 Ų~24 ŲPiperazine increases PSA, potentially impacting BBB permeability.
Conformation Chair (flexible)Chair (rigidified by 2nd N)Piperazine is often used as a rigid linker to orient pharmacophores.
The Causality of Basicity

Piperidine exists almost exclusively as a cationic species at physiological pH (7.4). This ensures strong electrostatic interactions with anionic residues (e.g., Asp3.32 in aminergic GPCRs) but can hinder passive membrane permeability if the rest of the molecule is not sufficiently lipophilic.

Piperazine , with its second nitrogen, introduces an inductive effect that lowers the pKa of the distal nitrogen. This results in a higher fraction of neutral species at pH 7.4 compared to piperidine, often improving membrane permeability despite the lower LogP.

Part 2: ADME-Tox & Safety Profiles

Metabolic Stability
  • Piperidine: Prone to oxidative metabolism (hydroxylation) at the C-atoms, particularly C2 and C6 (alpha to the nitrogen) and C4. It is also susceptible to N-oxidation.

  • Piperazine: The two nitrogens are metabolic handles.[1] While they can undergo N-oxidation or N-dealkylation, the piperazine ring itself is often more metabolically robust than the piperidine carbon skeleton. However, reactive metabolite formation (e.g., iminium ions via bioactivation) is a risk that must be screened.

hERG Liability (Cardiotoxicity)

The "hERG pharmacophore" often includes a basic amine and aromatic hydrophobic groups.

  • The Risk: Piperidine, being highly basic and lipophilic, is a frequent offender in hERG blockade (e.g., Terfenadine).

  • The Fix: Replacing a piperidine with a piperazine is a validated medicinal chemistry tactic to mitigate hERG toxicity.[4] The electron-withdrawing effect of the second nitrogen lowers the pKa, reducing the affinity for the hERG channel pore.

    • Case Study: In the development of Ziritaxestat , chemists replaced a piperidine with a piperazine to lower pKa by ~2 units, resolving hERG liability while maintaining potency.[4]

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision process when choosing between these scaffolds based on ADME/Tox data.

Scaffold_Selection Start Lead Optimization Phase Check_LogP Is LogP > 3.5 (Too Lipophilic)? Start->Check_LogP Check_hERG Is hERG IC50 < 10 µM? Check_LogP->Check_hERG No Select_Piperazine Switch to PIPERAZINE (Lowers LogP, Increases Solubility) Check_LogP->Select_Piperazine Yes Check_Solubility Is Solubility < 10 µM? Check_hERG->Check_Solubility No Check_hERG->Select_Piperazine Yes (Reduce pKa) Check_Solubility->Select_Piperazine Yes Select_Piperidine Retain PIPERIDINE (Maximize Affinity) Check_Solubility->Select_Piperidine No Modify_Piperidine Add Polar Group / Fluorine (Reduce Basicity)

Caption: Decision tree for scaffold hopping between piperidine and piperazine based on physicochemical liabilities.

Part 3: Synthetic Utility & Protocols

Piperazine is uniquely valued as a linker because it can be sequentially functionalized at N1 and N4. The most robust method for installing these rings onto aromatic systems is the Buchwald-Hartwig Amination .

Protocol: Sequential Buchwald-Hartwig Amination (Piperazine)

Objective:[3] Synthesize an unsymmetrical N,N'-diarylpiperazine.

Step 1: Mono-arylation (N1 Functionalization)

  • Reagents: 1.0 eq Aryl Bromide (Ar1-Br), 1.2 eq Boc-Piperazine, 0.05 eq Pd(OAc)₂, 0.1 eq BINAP, 1.5 eq Cs₂CO₃.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Degas solvent with N₂ for 15 mins.

    • Add catalyst and ligand; stir 5 mins to form active complex.

    • Add Ar1-Br, Boc-Piperazine, and base.

    • Heat to 100°C for 12 hours.

    • Validation: Monitor by TLC/LCMS. Look for disappearance of Ar1-Br.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc group.

Step 2: Second Arylation (N4 Functionalization)

  • Reagents: 1.0 eq N-Aryl-Piperazine (from Step 1), 1.0 eq Aryl Bromide (Ar2-Br), Pd₂dba₃ / XPhos (for sterically hindered substrates).

  • Conditions: Similar to Step 1, but XPhos is preferred for secondary amines coupling to hindered aryls.

Part 4: Experimental Validation Workflow

To objectively compare the metabolic stability of a piperidine vs. piperazine analog, use the following Microsomal Stability Assay .

Protocol: Comparative Microsomal Stability

Principle: Incubate compounds with liver microsomes (containing CYP enzymes) and NADPH. Measure intrinsic clearance (


).

Materials:

  • Test Compounds (1 µM final conc).

  • Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Controls (Self-Validation):

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Microsomes without NADPH (detects non-CYP degradation).

Procedure:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Interpretation:

  • If Piperidine analog

    
     min: Likely rapid oxidative metabolism. Consider blocking C2/C6 positions with fluorine or methyl groups.
    
  • If Piperazine analog shows rapid clearance: Check for N-dealkylation metabolites.

Part 5: Biological Signaling & Target Engagement

Piperazine scaffolds are dominant in kinase inhibitors (e.g., Palbociclib , Imatinib ) because the protonated nitrogen can form hydrogen bonds with the hinge region or solvent front, while the ring acts as a spacer.

Kinase_Binding cluster_0 Mechanism of Action Drug Piperazine-Based Drug (e.g., Imatinib) ATP_Pocket ATP Binding Pocket Drug->ATP_Pocket H-Bond (Hinge Region) Solvent_Front Solvent Front (Hydrophilic Region) Drug->Solvent_Front Solubilizing Interaction (Piperazine N+)

Caption: Piperazine moiety bridging the hydrophobic ATP pocket and the hydrophilic solvent front in kinase inhibitors.[1]

References

  • BenchChem. (2025).[1][2] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Technical Guides. Link

  • Drug Hunter. (2024).[3][4][5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. Link

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Link

  • NIH/PMC. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health. Link

  • University of Regina. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Link

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 1-Ethyl-4-piperidin-4-ylpiperazine Derivatives

Executive Summary: The "Privileged" Scaffold Paradox The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold represents a classic "privileged structure" in medicinal chemistry. Its dual-nitrogen architecture—combining a flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Paradox

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold represents a classic "privileged structure" in medicinal chemistry. Its dual-nitrogen architecture—combining a flexible piperazine ring with a bulky piperidine moiety—allows it to adopt diverse conformations (chair/boat) that fit into the binding pockets of multiple G-Protein Coupled Receptors (GPCRs).

While this versatility makes it an excellent starting point for CNS-active drugs (e.g., antipsychotics, anxiolytics), it introduces a critical liability: Promiscuity .

This guide outlines a rigorous cross-reactivity profiling strategy. Unlike generic screening, this protocol is tailored to the specific lipophilic and basic nature of piperazine-piperidine derivatives, focusing on distinguishing therapeutic efficacy (e.g., Sigma-1 or 5-HT modulation) from dangerous off-target effects (e.g., hERG blockade or D2-mediated extrapyramidal symptoms).

The Critical Cross-Reactivity Matrix

Before selecting an assay, you must define the "Must-Test" landscape. For 1-Ethyl-4-piperidin-4-ylpiperazine derivatives, historical SAR (Structure-Activity Relationship) data dictates the following priority targets:

Target FamilySpecific ReceptorsRisk/Relevance
Serotonin 5-HT1A, 5-HT2A, 5-HT7High. The piperazine moiety mimics serotonin's ethylamine side chain. 5-HT1A agonism is often desired (anxiolytic), but 5-HT2A affinity can cause hallucinations.
Dopamine D2, D3, D4High. The 4-substituted piperidine often acts as a pharmacophore for dopamine receptors. D2 antagonism provides antipsychotic effects but risks motor side effects.
Sigma σ1, σ2Moderate/High. The basic nitrogens and lipophilic ethyl tail drive high affinity for Sigma receptors (neuroprotection vs. cytotoxicity).
Ion Channels hERG (Kv11.1)CRITICAL. The protonated nitrogen at physiological pH can block the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.
Histamine H3, H4Moderate. Often an unintended target for piperidine-containing ligands, affecting wakefulness.

Comparative Methodologies: Choosing the Right Tool

There is no "one size fits all." You must choose between throughput (Binding) and physiological relevance (Functional).

A. Radioligand Binding Assays (The Gold Standard for Affinity)
  • Principle: Competition between the test compound and a radioisotope-labeled ligand (e.g., [³H]-Pentazocine for Sigma-1 or [³H]-Spiperone for D2).

  • Verdict: Mandatory for Primary Screening. It is the only method that provides a direct

    
     value, which is independent of the assay system.
    
B. Functional Assays (cAMP/Ca²⁺ Flux)
  • Principle: Measures the downstream signaling (G-protein activation) upon binding.

  • Verdict: Essential for Lead Optimization. Binding tells you if it binds; functional assays tell you what it does (Agonist vs. Antagonist).

C. Label-Free Technologies (SPR/BRET)
  • Principle: Surface Plasmon Resonance (SPR) or Bioluminescence Resonance Energy Transfer (BRET).

  • Verdict: Niche. Use for determining residence time (kinetics). A compound with a long residence time on D2 receptors may induce more side effects than one with fast dissociation.

Comparison Summary
FeatureRadioligand BindingFunctional (Cell-Based)In Silico Docking
Throughput HighMediumVery High
Data Output Affinity (

)
Efficacy (

/

)
Predicted Energy
Cost High (Isotopes)Medium (Reagents)Low
False Positives LowModerate (Signal interference)High

Strategic Workflow Visualization

The following diagram illustrates the decision logic for profiling these specific derivatives, prioritizing safety early in the process due to the hERG risk associated with the ethyl-piperazine tail.

ProfilingWorkflow Start New Derivative Synthesis (1-Ethyl-4-piperidin-4-ylpiperazine core) InSilico Phase 1: In Silico Filter (pKa & Lipophilicity Check) Start->InSilico PrimaryScreen Phase 2: Primary Binding Screen (High Throughput - 10µM) InSilico->PrimaryScreen SelectivityCheck Decision: >50% Displacement? PrimaryScreen->SelectivityCheck Discard Discard / Redesign SelectivityCheck->Discard No KiDetermination Phase 3: Dose-Response (Ki) (Sigma-1, D2, 5-HT1A) SelectivityCheck->KiDetermination Yes hERGScreen Phase 4: Safety Screen (hERG) (Automated Patch Clamp) KiDetermination->hERGScreen SafetyCheck hERG IC50 > 10µM? hERGScreen->SafetyCheck SafetyCheck->Discard No (Cardiotoxic) FunctionalProfile Phase 5: Functional Profiling (Agonist vs Antagonist Mode) SafetyCheck->FunctionalProfile Yes LeadCand Lead Candidate FunctionalProfile->LeadCand

Caption: Figure 1. Hierarchical screening workflow emphasizing early hERG elimination for piperazine-piperidine scaffolds.

Detailed Experimental Protocol: Competitive Radioligand Binding

This protocol is designed to validate affinity for the Sigma-1 receptor , a common primary target for this scaffold, but the methodology applies to GPCRs (D2/5-HT) with appropriate ligand substitution.

Objective: Determine the inhibition constant (


) of the derivative.
Materials
  • Membrane Source: Guinea pig brain homogenate or HEK293 cells overexpressing human Sigma-1 receptor.

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology
  • Preparation of Serial Dilutions:

    • Dissolve the 1-Ethyl-4-piperidin-4-ylpiperazine derivative in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform serial 10-fold dilutions in Tris-HCl buffer (not DMSO) to ensure final DMSO concentration in the assay is <1%. High DMSO can destabilize the membrane receptor.

  • Assay Assembly (96-well plate):

    • Total Binding (TB): Add 150 µL Buffer + 25 µL Radioligand (2 nM final) + 25 µL Buffer.

    • Non-Specific Binding (NSB): Add 150 µL Buffer + 25 µL Radioligand + 25 µL Haloperidol.

    • Test Sample: Add 150 µL Buffer + 25 µL Radioligand + 25 µL Test Compound (varying concentrations

      
       to 
      
      
      
      M).
    • Start Reaction: Add 50 µL of membrane suspension to all wells.

  • Incubation:

    • Incubate at 37°C for 120 minutes .

    • Why? Piperazine derivatives often have slow association kinetics. Shorter incubation (e.g., 30 mins) may result in non-equilibrium conditions, yielding an underestimated affinity (higher

      
      ).
      
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the lipophilic piperazine tail to the filter).

    • Wash 3x with ice-cold Tris-HCl buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand).

Safety Pharmacology: The hERG Liability

For 1-Ethyl-4-piperidin-4-ylpiperazine derivatives, hERG inhibition is the primary safety hurdle. The basic nitrogen in the piperidine ring can mimic the potassium ion, blocking the channel pore.

Recommendation: Do not rely solely on binding assays for hERG. You must use an Automated Patch Clamp (e.g., QPatch or Patchliner) .

  • Acceptance Criteria:

    
     (therapeutic plasma concentration).
    
  • Mitigation Strategy: If hERG toxicity is high, consider adding a polar group (e.g., hydroxyl) to the ethyl chain or the piperidine ring to reduce lipophilicity (LogP), as hERG blockade correlates strongly with high LogP and basicity.

References

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. [Link]

  • National Institutes of Health (NIH). (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.[1] PubMed. [Link]

  • American Chemical Society (ACS). (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

Sources

Validation

A Comparative In Vivo Efficacy Guide to 1-Ethyl-4-piperidin-4-ylpiperazine Analogs in Animal Models of CNS Disorders

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy of 1-Ethyl-4-piperidin-4-ylpiperazine analogs, a class of compounds with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of 1-Ethyl-4-piperidin-4-ylpiperazine analogs, a class of compounds with significant potential in the treatment of central nervous system (CNS) disorders. Drawing upon a range of preclinical studies, this document will delve into the pharmacological profiles, behavioral effects, and receptor engagement of key analogs in relevant animal models, offering critical insights for the rational design and development of novel therapeutics.

The 1-Ethyl-4-piperidin-4-ylpiperazine scaffold is a privileged structure in medicinal chemistry, notably represented by the atypical antipsychotic, lurasidone.[1][2] This guide will use lurasidone as a primary benchmark for comparison, while exploring the in vivo data of other structurally related analogs where available. The focus will be on elucidating the structure-activity relationships (SAR) that govern in vivo efficacy in models relevant to psychosis and other CNS conditions.

Mechanistic Foundation: Targeting Dopaminergic and Serotonergic Pathways

The therapeutic efficacy of many antipsychotic agents, including those based on the 1-Ethyl-4-piperidin-4-ylpiperazine scaffold, is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][2] The interplay between these two receptor systems is a cornerstone of the "atypical" antipsychotic profile, which aims to alleviate psychotic symptoms with a reduced risk of extrapyramidal side effects compared to older, "typical" antipsychotics.[1]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Psychotic_Symptoms Psychotic Symptoms D2_Receptor->Psychotic_Symptoms Leads to 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Dopamine_Release Modulates Analog 1-Ethyl-4-piperidin-4-ylpiperazine Analog (e.g., Lurasidone) Analog->D2_Receptor Antagonizes Analog->5HT2A_Receptor Antagonizes

Figure 1: Simplified signaling pathway illustrating the primary mechanism of action for antipsychotic 1-Ethyl-4-piperidin-4-ylpiperazine analogs.

Comparative In Vivo Efficacy in Animal Models of Psychosis

Animal models are indispensable tools for predicting the clinical efficacy of antipsychotic drug candidates.[3][4][5] These models aim to replicate specific behavioral or neurochemical abnormalities observed in schizophrenia and other psychotic disorders.

Reversal of Psychotomimetic-Induced Hyperlocomotion and Cognitive Deficits

A standard preclinical approach involves assessing a compound's ability to counteract the behavioral effects of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine) or phencyclidine (PCP), which induce schizophrenia-like symptoms in rodents.[3][6]

Lurasidone has demonstrated significant efficacy in these models. For instance, it has been shown to reverse MK-801-induced impairment of learning and memory in the rat passive-avoidance test.[6] This suggests a potential for improving cognitive deficits associated with schizophrenia.

While direct comparative data for a series of 1-Ethyl-4-piperidin-4-ylpiperazine analogs in this model is limited in the public domain, structure-activity relationship studies of broader piperidine and piperazine derivatives suggest that modifications to the scaffold can significantly impact efficacy.[2]

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity. Lurasidone has been shown to be effective in this model, indicating its potential to reduce positive symptoms of schizophrenia.[1]

In Vivo Receptor Occupancy: A Key Determinant of Efficacy and Side Effect Profile

The degree to which a drug engages its target receptors in the brain is a critical factor for its therapeutic effect and potential for adverse reactions. Positron Emission Tomography (PET) is a powerful technique used to measure receptor occupancy in vivo.

Studies in both healthy human volunteers and non-human primates have elucidated the in vivo receptor occupancy profile of lurasidone.[7][8][9]

Table 1: In Vivo Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy of Lurasidone

SpeciesBrain RegionReceptorDoseOccupancy (%)Reference(s)
HumanStriatumD240 mg63-67[7][9]
HumanStriatumD280 mg73-79[7][9]
MarmosetStriatumD2/D3Oral>80 (max)[8]
MarmosetFrontal Cortex5-HT2AOralLower than D2/D3[8]

These data indicate that lurasidone achieves clinically relevant D2 receptor occupancy at therapeutic doses.[7][9] Notably, in marmosets, lurasidone demonstrated preferential binding to D2/D3 receptors over 5-HT2A receptors, a profile that may contribute to its low risk of extrapyramidal symptoms.[8] The development of analogs should aim to replicate or improve upon this selectivity profile.

Comparative Metabolic Profile in Animal Models

Metabolic side effects, such as weight gain and insulin resistance, are significant concerns with many atypical antipsychotics. Preclinical animal models are crucial for assessing the metabolic liability of new chemical entities.

A study comparing lurasidone to olanzapine in adult female rats provides valuable comparative data.

Table 2: Comparative Effects of Lurasidone and Olanzapine on Glucose Tolerance in Rats

CompoundDose (mg/kg, s.c.)Effect on Glucose Levels (vs. Vehicle)Reference
Lurasidone0.8Significantly higher[10]
Lurasidone2.0No significant effect[10]
Olanzapine10.0Significantly higher[10]

While a single 0.8 mg/kg dose of lurasidone caused mild glucose intolerance, a higher dose of 2.0 mg/kg did not, suggesting a complex dose-response relationship.[10] Importantly, lurasidone did not induce insulin resistance as measured by the HOMA-IR index in this study.[10] In contrast, olanzapine produced a more robust and consistent impairment of glucose tolerance.[10] This highlights the potential for the 1-Ethyl-4-piperidin-4-ylpiperazine scaffold to yield compounds with a more favorable metabolic profile.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key in vivo experiments.

Protocol 1: MK-801-Induced Cognitive Deficit Model (Passive Avoidance Test)

Objective: To assess the ability of a test compound to reverse learning and memory impairment induced by the NMDA receptor antagonist MK-801.

Animal Model: Male Wistar rats.

Procedure:

  • Habituation: Individually house rats for at least one week before the experiment with free access to food and water.

  • Drug Administration: Administer the test compound (e.g., lurasidone analog) or vehicle orally. After a set time (e.g., 60 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.

  • Training (Acquisition Trial): 30 minutes after MK-801/saline injection, place each rat in the light compartment of a two-compartment passive avoidance apparatus. When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 3 seconds).

  • Testing (Retention Trial): 24 hours after the training session, place the rat back into the light compartment and measure the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds).

  • Data Analysis: Compare the step-through latencies between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A longer latency in the test group compared to the MK-801 control group indicates a reversal of the cognitive deficit.

Passive_Avoidance_Workflow Start Start Habituation Habituation Start->Habituation Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin MK801_Admin MK-801/Saline Administration Drug_Admin->MK801_Admin Training Training Session (with foot shock) MK801_Admin->Training Wait_24h 24-hour Interval Training->Wait_24h Testing Testing Session (measure latency) Wait_24h->Testing Analysis Data Analysis Testing->Analysis End End Analysis->End

Sources

Comparative

A Senior Application Scientist's Guide to Alkyl Piperazine Pharmacokinetics: An Ethyl vs. Alkyl Comparative Analysis

Introduction: The Strategic Value of the Piperazine Scaffold In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its prevalence in a multitude of clinically succe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its prevalence in a multitude of clinically successful drugs, from the antipsychotic aripiprazole to the antibiotic ciprofloxacin, is a testament to its remarkable utility.[1][2] The six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, a large polar surface area, and versatile synthetic handles.[3][4][5] These features allow medicinal chemists to systematically fine-tune physicochemical properties, enhancing aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1][4][6]

A common and highly effective strategy for optimizing lead compounds is the N-alkylation of the piperazine core.[2] The choice of the alkyl substituent—be it ethyl, methyl, propyl, or a more complex group—can profoundly impact the molecule's journey through the body. This guide provides a comparative pharmacokinetic analysis of ethyl piperazine derivatives against other common alkyl variants. We will dissect the causal relationships between molecular structure and pharmacokinetic behavior, supported by field-proven experimental protocols and comparative data to empower researchers in their drug design and lead optimization campaigns.

The Foundational Influence of N-Alkyl Substitution on Physicochemical Properties

Before a compound's pharmacokinetic profile can be determined, its fundamental physicochemical properties must be understood. The addition of a simple alkyl group to a piperazine nitrogen atom directly modulates these properties, setting the stage for its subsequent in vivo behavior.

  • Lipophilicity (LogP): As the length of the alkyl chain increases (e.g., from methyl to ethyl to propyl), the lipophilicity of the molecule generally rises.[7] This increased "greasiness" can enhance passive diffusion across biological membranes, such as the intestinal epithelium, but may also increase binding to plasma proteins or lead to greater sequestration in fatty tissues.

  • Basicity (pKa): The two nitrogen atoms of the piperazine ring have distinct basicity constants (pKa).[8] Alkyl substituents, being electron-donating, can subtly increase the basicity of the nitrogen they are attached to. This modification influences the degree of ionization at physiological pH (typically 7.4), which in turn affects solubility, receptor interaction, and cell penetration.[8]

  • Aqueous Solubility: A delicate balance exists between lipophilicity and basicity. While increased lipophilicity can decrease aqueous solubility, the ability of the piperazine nitrogens to be protonated can enhance it.[4] The choice of alkyl group allows for the fine-tuning of this balance to achieve optimal solubility for administration and distribution.

Core Experimental Protocols for Pharmacokinetic Characterization

To objectively compare different alkyl piperazine derivatives, a standardized set of robust in vitro and in vivo experiments is essential. The following protocols represent the gold standard in preclinical drug development, designed to provide a clear, reproducible assessment of a compound's pharmacokinetic liabilities and assets.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for progressing a compound from initial in vitro screening to a full in vivo pharmacokinetic profile.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies MetStab Metabolic Stability (Liver Microsomes) Form Formulation Development MetStab->Form PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Form Perm Permeability (Caco-2 Assay) Perm->Form PK_Study Rodent PK Study (PO / IV Dosing) Form->PK_Study Bioanalysis Bioanalysis (LC-MS/MS) PK_Study->Bioanalysis PK_Model PK Modeling (WinNonlin) Bioanalysis->PK_Model GoNoGo GoNoGo PK_Model->GoNoGo Go/No-Go Decision G Parent Parent Compound (N-Alkyl Piperazine) N_Dealk N-Dealkylation (Piperazine Core) Parent->N_Dealk CYP3A4 Alkyl_Hydrox Alkyl Hydroxylation (Metabolite) Parent->Alkyl_Hydrox CYP P450 Aryl_Hydrox Aryl Ring Hydroxylation (If Applicable) Parent->Aryl_Hydrox CYP2D6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethyl-4-piperidin-4-ylpiperazine

Executive Safety Assessment Current Status: ACTION REQUIRED Handling 1-Ethyl-4-piperidin-4-ylpiperazine requires a safety strategy that goes beyond its baseline GHS classification. While often labeled as an Irritant (H31...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Current Status: ACTION REQUIRED

Handling 1-Ethyl-4-piperidin-4-ylpiperazine requires a safety strategy that goes beyond its baseline GHS classification. While often labeled as an Irritant (H315/H319) and Harmful (H302) , this compound belongs to the piperazine class , a chemical family structurally predisposed to causing respiratory sensitization and alkaline chemical burns upon prolonged contact [1, 2].

As a Senior Application Scientist, I advise treating this material not just as a simple irritant, but as a potential sensitizer and corrosive base . The protocol below is designed to mitigate the specific risks of amine-based alkylation and inhalation.

Core Hazard Profile
Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2] Strict hygiene required; no open vessels.
Skin/Eye Irritation H315 / H319High alkalinity (pKa ~9-10) causes rapid tissue damage.
STOT - SE H335Respiratory tract irritation.[3][4] Dust control is critical.
Structural Warning N/APiperazine Moiety: Potential for delayed respiratory sensitization (asthma-like symptoms) [3].

Personal Protective Equipment (PPE) Matrix

This system is self-validating: if the PPE does not meet the "Breakthrough" or "Standard" criteria listed, the experiment must be paused.

PPE ComponentSpecificationTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or NeoprenePiperazine derivatives are organic bases that can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination without exposing skin.
Eye/Face Chemical Goggles (Indirect Vent)Optional: Face ShieldSafety glasses are insufficient for amines. Vapors and dust can bypass side shields, reacting with ocular moisture to form alkaline solutions that damage the cornea.
Respiratory P100 / N95 Respirator (If outside Fume Hood)Solid piperazines are often fine powders. Inhalation is the primary route for sensitization. Primary Control: Handle only in a certified Chemical Fume Hood.
Body Lab Coat (Poly/Cotton) + Chemical ApronStandard lab coats absorb liquids. An impervious apron prevents the "wicking" of liquid amines through fabric to the chest/abdomen.

Operational Protocol: The "Zero-Contact" Method

This workflow minimizes the probability of exposure events.[5]

Phase A: Preparation (The "Cold" Zone)
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm .

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. Why? Amine spills are slippery and caustic; acid neutralizes the pH immediately, preventing floor corrosion and reducing vapor pressure.

  • Weighing: Use an anti-static gun if the powder is flighty. Static charge often scatters piperazine dust onto the user's cuffs.

Phase B: Active Handling (The "Hot" Zone)
  • Solubilization: Add solvent (e.g., DCM, Methanol) slowly.

    • Caution: Dissolution is often exothermic.

  • Transfer: Do not pour. Use pipettes or cannulas for liquid transfer to avoid drips.

  • Spill Management: If <5mL spills on gloves:

    • STOP immediately.

    • DOFF outer gloves into the hood waste container.

    • INSPECT inner gloves.

    • RE-GLOVE before resuming.

Phase C: Decontamination & Disposal
  • Quench: Treat glassware with dilute acid rinse before removing from the hood. This converts the volatile free base into a non-volatile salt (hydrochloride/acetate).

  • Waste Stream: Dispose of as Alkaline Organic Waste .

    • Critical: Do NOT mix with oxidizing acids (Nitric/Perchloric) – risk of violent reaction or nitrosamine formation (carcinogenic).

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the logical flow of the safety protocol, ensuring no step is skipped.

SafetyProtocol Start START: 1-Ethyl-4-piperidin-4-ylpiperazine Handling RiskCheck Risk Assessment: Is Fume Hood Functional? Is Neutralizer Ready? Start->RiskCheck PPE_Donning PPE Donning: Double Nitrile + Goggles Lab Coat + Apron RiskCheck->PPE_Donning Pass Handling Active Handling: Dissolve/Transfer in Hood Avoid Dust Generation PPE_Donning->Handling SpillEvent Event: Spill or Splash? Handling->SpillEvent SpillAction STOP WORK Doff Outer Gloves Neutralize Area SpillEvent->SpillAction Yes Decon Decontamination: Rinse Glassware with Dilute Acid (Converts to Salt) SpillEvent->Decon No SpillAction->PPE_Donning Re-Glove Disposal Disposal: Segregate into Alkaline Waste NO Oxidizers Decon->Disposal

Caption: Operational logic flow for handling piperazine derivatives, emphasizing the "Stop-Doff-Reglove" loop during spill events.

Emergency Response

  • Skin Contact:

    • Brush off dry powder before wetting (if solid).

    • Flush with water for 15 minutes.

    • Note: Do not use vinegar on skin burns; the heat of neutralization can aggravate the injury. Use water only.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes.

    • Hold eyelids open—alkaline burns penetrate deep into the ocular tissue rapidly.

    • Seek ophthalmological evaluation immediately.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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